molecular formula C13H12N2O B196073 3,4-Diaminobenzophenone CAS No. 39070-63-8

3,4-Diaminobenzophenone

Cat. No.: B196073
CAS No.: 39070-63-8
M. Wt: 212.25 g/mol
InChI Key: RXCOGDYOZQGGMK-UHFFFAOYSA-N
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Description

3,4-Diamino Benzophenone is used in the synthesis of 2-Amino-5(6)-benzoylbenzimidazole. It is also a impurity of Mebendazole.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-diaminophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCOGDYOZQGGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192317
Record name 3,4-Diaminobenzophenone
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Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39070-63-8
Record name 3,4-Diaminobenzophenone
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Record name 3,4-Diaminobenzophenone
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Record name 3,4-Diaminobenzophenone
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Record name 3,4-diaminobenzophenone
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Diaminobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3,4-diaminobenzophenone, a crucial intermediate in the pharmaceutical industry, notably for the production of the anthelmintic drug mebendazole.[1][2][3] This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct routes, primarily involving the reduction of nitro-substituted benzophenone (B1666685) derivatives. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability for industrial production.

Pathway 1: From 3-Nitro-4-chlorobenzophenone

A prevalent and industrially significant method commences with 3-nitro-4-chlorobenzophenone.[2][3] This two-step synthesis involves an initial ammonolysis reaction followed by the reduction of the nitro group.

The logical flow of this pathway is illustrated below:

A 3-Nitro-4-chlorobenzophenone B Ammonolysis A->B C 3-Nitro-4-aminobenzophenone B->C D Reduction C->D E This compound D->E A 4-Amino-3-nitrobenzophenone C Transfer Hydrogenation Reduction A->C B Catalyst (e.g., Pd-X/C) + Hydrogen Donor B->C D This compound C->D A Dinitrobenzophenone Precursor (e.g., 4-chloro-3,4'-dinitrobenzophenone) B Catalytic Reduction / Dechlorination A->B C Diaminobenzophenone B->C

References

An In-depth Technical Guide to 3,4-Diaminobenzophenone: Physicochemical Properties and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzophenone is an aromatic ketone and a derivative of benzophenone, characterized by the presence of two amino groups on one of its phenyl rings. This compound serves as a versatile building block in organic synthesis, finding applications in the preparation of pharmaceuticals, polymers, and dyes.[1][2] Notably, it is a key intermediate in the synthesis of the anthelmintic drug mebendazole. Its unique chemical structure also lends it to applications in analytical chemistry, such as its use as a reactive matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its interactions with key biological signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₃H₁₂N₂O[3][4]
Molecular Weight 212.25 g/mol [3][4]
Appearance Yellow to orange-brown powder[2]
Melting Point 115-119 °C[1][2]
Boiling Point Not available (likely decomposes)
Solubility Moderately soluble in organic solvents; limited solubility in water.[1]
Table 2: Spectroscopic Data
Spectrum TypeKey Peaks/SignalsSource(s)
¹H NMR Aromatic protons, Amino protons
¹³C NMR Aromatic carbons, Carbonyl carbon
Infrared (IR) N-H stretching, C=O stretching, Aromatic C-H and C=C stretching[3]
Mass Spectrometry Molecular ion peak (m/z)[3]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are standard procedures for organic compounds and can be adapted for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Materials:

  • This compound sample

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Grind a small amount of dry this compound into a fine powder using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂).

  • The melting point is reported as the range T₁ - T₂.

Solubility Determination (Qualitative)

Objective: To assess the solubility of this compound in various solvents.

Materials:

  • This compound sample

  • Test tubes

  • A selection of solvents (e.g., water, ethanol (B145695), methanol, acetone, DMSO)

  • Vortex mixer

Procedure:

  • Place approximately 10 mg of this compound into a series of clean, dry test tubes.

  • To each test tube, add 1 mL of a different solvent.

  • Agitate the mixtures vigorously using a vortex mixer for 1-2 minutes.

  • Observe and record the degree of dissolution (e.g., soluble, partially soluble, insoluble) for each solvent at room temperature.

  • For partially soluble samples, gentle heating can be applied to assess temperature effects on solubility.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the amino groups in this compound.

Materials:

  • This compound sample

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • pH meter and electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Dissolve a precisely weighed amount of this compound in a known volume of the chosen solvent system in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Allow the solution to equilibrate and record the initial pH.

  • Titrate the solution by adding small, known volumes of the standardized strong acid from the burette.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.

  • Plot a graph of pH versus the volume of acid added. The pKa can be determined from the pH at the half-equivalence point. Since there are two amino groups, two pKa values may be observed.

Biological Interactions and Signaling Pathways

Recent studies have explored the biological activities of this compound derivatives. A notable study investigated the cytotoxic effects of a this compound-Cu(II) hybrid nanoflower against A549 lung cancer and MCF-7 breast cancer cell lines.[5] Molecular docking simulations within this study suggested potential interactions with the human estrogen receptor (ERα) and the epidermal growth factor receptor (EGFR) tyrosine kinase.[5]

Estrogen Receptor (ERα) Signaling Pathway Interaction

The estrogen receptor is a key regulator of cell proliferation, particularly in hormone-responsive cancers like breast cancer. The docking study suggests that this compound may bind to the ligand-binding domain of ERα, potentially modulating its activity. This interaction could disrupt the normal signaling cascade initiated by estrogen, which involves receptor dimerization, translocation to the nucleus, and regulation of target gene expression.

Estrogen_Receptor_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Dimer ER Dimerization ER->Dimer DABP This compound DABP->ER Potential Binding ERE Estrogen Response Element (DNA) Dimer->ERE Translocation Transcription Gene Transcription (Proliferation, etc.) ERE->Transcription

Caption: Potential interaction of this compound with the Estrogen Receptor signaling pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway Interaction

The EGFR signaling pathway is another critical regulator of cell growth and proliferation, and its overactivation is common in many cancers. The molecular docking study suggests that this compound could interact with the tyrosine kinase domain of EGFR.[5] This interaction might inhibit the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) pathway, which are crucial for cell proliferation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation DABP This compound DABP->EGFR Potential Inhibition of Tyrosine Kinase RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation

Caption: Postulated inhibitory effect of this compound on the EGFR signaling cascade.

Experimental Workflows

Beyond its role as a synthetic intermediate, this compound has been utilized in specific analytical workflows.

MALDI Matrix for α-Keto Acid Analysis

This compound can be employed as a reactive matrix in MALDI-TOF mass spectrometry for the sensitive detection of α-keto acids.[3] This workflow leverages the reaction between the diamino groups of the matrix and the keto group of the analyte to form a derivative that is more readily ionized and detected.

MALDI_Workflow start Sample containing α-Keto Acids mix Mix Sample and Matrix start->mix matrix This compound (Matrix) matrix->mix spot Spot onto MALDI Plate mix->spot dry Crystallize spot->dry analyze MALDI-TOF MS Analysis dry->analyze detect Detection of Derivatized α-Keto Acids analyze->detect

Caption: Workflow for the analysis of α-keto acids using this compound as a reactive MALDI matrix.

Conclusion

This compound is a compound of significant interest due to its versatile applications in both synthetic and analytical chemistry. Its physicochemical properties are well-defined, and its role as a precursor for pharmaceuticals is established. Emerging research points towards its potential to interact with key biological targets such as the estrogen and epidermal growth factor receptors, suggesting new avenues for its investigation in drug discovery and development. The methodologies and data presented in this guide offer a comprehensive resource for researchers working with this valuable chemical entity.

References

A Technical Guide to the Molecular Structure and Conformation of 3,4-Diaminobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure and conformation of 3,4-Diaminobenzophenone (DABP), a key intermediate in the synthesis of polymers and pharmaceuticals.[1][2] While a specific single-crystal X-ray diffraction study for this compound is not publicly available in the searched databases, this document synthesizes data from closely related analogs, spectroscopic information, and established computational methods to present a comprehensive structural overview.

Molecular Structure

This compound, with the molecular formula C₁₃H₁₂N₂O, consists of a central carbonyl group connecting two phenyl rings.[3] One phenyl ring is unsubstituted, while the other is substituted at the 3- and 4-positions with amino (-NH₂) groups. This substitution pattern makes the molecule an unsymmetrical derivative of benzophenone (B1666685).[3]

The fundamental structure is defined by the covalent bonding arrangement of its atoms. The IUPAC name is (3,4-diaminophenyl)(phenyl)methanone.[4]

Figure 1: 2D Molecular Structure of this compound.

Molecular Conformation

The conformation of benzophenone and its derivatives is characterized by the non-planar arrangement of the two phenyl rings relative to the central carbonyl group. This twisting is a result of steric hindrance between the ortho-hydrogens on the phenyl rings. The degree of this twist is defined by two dihedral (torsion) angles.

Studies on a wide range of substituted benzophenones show that these twist angles are influenced by both the electronic and steric nature of the substituents, as well as crystal packing forces.[5][6] For instance, the orthorhombic form of unsubstituted benzophenone exhibits a ring twist of approximately 54°, while 3,4-dihydroxybenzophenone, an electronically similar analog to DABP, has a twist of 49.84°.[5] It is therefore highly probable that the phenyl rings in this compound are also significantly twisted.

Table 1: Comparative Dihedral Angles of Benzophenone Analogs

Compound Ring 1 Twist Angle (°) Ring 2 Twist Angle (°) Total Twist (°) Reference
Benzophenone (Orthorhombic) ~27 ~27 ~54 [5]
3,4-Dihydroxybenzophenone - - 49.84 [5][6]
This compound Est. ~25 Est. ~25 Est. ~50 -

Note: Values for this compound are estimated based on structurally similar compounds.

Table 2: Expected Bond Lengths and Angles

Parameter Type Expected Value
Bond Lengths C=O ~1.23 Å
C-C (Aromatic) ~1.39 Å
C-C (Inter-ring) ~1.49 Å
C-N ~1.40 Å
Bond Angles C-C-C (Aromatic) ~120°
C-CO-C ~117°
C-C-N ~120°

Note: These are generalized values for organic molecules and serve as estimates in the absence of specific crystallographic data.

Experimental and Computational Protocols

Characterizing the precise three-dimensional structure and conformation of this compound requires experimental techniques like X-ray crystallography, complemented by computational modeling.

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound.[7][8] The following outlines a generalized protocol for the analysis of a small molecule like this compound.

  • Crystallization: The first and most critical step is to grow a high-quality single crystal.[7][9] This is typically achieved by slow evaporation of a saturated solution or by slow cooling of a supersaturated solution. The crystal should be of sufficient size (ideally >0.1 mm in all dimensions) and free of significant defects.[7]

  • Mounting: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer. The crystal is often flash-cooled under a stream of liquid nitrogen to minimize radiation damage.[8]

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam.[9] As the crystal is rotated, a diffraction pattern of spots is produced.[10] The angles and intensities of these diffracted X-rays are meticulously recorded by a detector.[7]

  • Data Processing: The collected raw data are processed to correct for experimental factors. The intensities of the diffraction spots are used to determine the structure factors, which provide information about the crystal's unit cell dimensions and symmetry.[10]

  • Structure Solution: The "phase problem" is the primary challenge in crystallography, as the phases of the diffracted waves cannot be measured directly.[7] For small molecules, this is typically solved using ab initio or "direct methods."[7] This process generates an initial electron density map.

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using computational least-squares methods to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data.[7] The final result is a detailed 3D model of the molecule, providing precise bond lengths, angles, and dihedral angles.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow A Purified 3,4-DABP Sample B Crystallization (Slow Evaporation/Cooling) A->B C Single Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Data Processing (Indexing & Integration) D->E F Structure Solution (Direct Methods) E->F G Model Building & Refinement F->G H Final Structural Model (Bond Lengths, Angles) G->H

Figure 2: General experimental workflow for X-ray crystallography.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the ground-state geometry and conformational preferences of molecules.[11]

  • Molecule Building: A 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).[11]

  • Geometry Optimization: A geometry optimization calculation is performed to find the most stable, lowest-energy conformation. A common and effective method is the B3LYP hybrid functional combined with a basis set like 6-31G(d).[11] This process systematically adjusts the atomic coordinates to minimize the molecule's potential energy.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. A stable structure will have no imaginary frequencies.[11]

  • Conformational Search (Optional but Recommended): To explore the potential energy surface more thoroughly, a conformational search can be conducted. This involves systematically rotating the dihedral angles of the phenyl rings and performing geometry optimizations from each starting point to identify all low-energy conformers.

  • Analysis: The final optimized geometry provides quantitative data on bond lengths, bond angles, and dihedral angles. This data can be compared with experimental results for validation and can offer insights into the molecule's electronic properties, such as the HOMO-LUMO energy gap.[11]

G A 1. Build 3D Input Structure of 3,4-DABP B 2. Perform Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) A->B C 3. Perform Frequency Calculation B->C D Check for Imaginary Frequencies C->D E Structure is a True Energy Minimum D->E  None F Structure is a Saddle Point (Re-optimize) D->F One or More G 4. Analyze Results (Bond Lengths, Angles, Dihedrals) E->G

Figure 3: Logical workflow for computational geometry optimization.

Conclusion

References

CAS 39070-63-8 chemical properties and hazards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CAS 39070-63-8: Chemical Properties and Hazards

Disclaimer: There is a notable discrepancy in public databases regarding the compound associated with CAS number 39070-63-8. While some sources incorrectly link this number to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, the authoritative consensus from major chemical suppliers and databases such as PubChem and Sigma-Aldrich confirms that CAS 39070-63-8 is assigned to 3,4-Diaminobenzophenone .[1][2][3][4][5] The correct CAS number for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is 3919-74-2 .[6][7] This guide will focus on the chemical properties and hazards of the correctly identified compound, this compound.

Introduction

This compound (DABP) is an aromatic ketone and an unsymmetrical derivative of benzophenone (B1666685).[8] Its chemical structure features a benzophenone core with two amino groups substituted at the 3 and 4 positions of one of the phenyl rings.[4] This arrangement of functional groups makes it a valuable intermediate in various chemical syntheses. It is particularly significant in the production of dyes, high-performance polymers, and as a building block for pharmaceutical agents, including the anthelmintic drug mebendazole.[9][10][11] The presence of amino groups also imparts specific reactivity, allowing for electrophilic substitution and the formation of a wide range of derivatives.[4]

Chemical and Physical Properties

This compound is typically a solid at room temperature, appearing as a light yellow to brown or dark green powder or crystalline solid.[12] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 39070-63-8[1][2][3]
Molecular Formula C₁₃H₁₂N₂O[1][3]
Molecular Weight 212.25 g/mol [1][2][8]
IUPAC Name (3,4-diaminophenyl)(phenyl)methanone[3]
Synonyms 4-Benzoyl-o-phenylenediamine, DABP[2]
Appearance Light yellow to brown/dark green powder/crystal[12]
Melting Point 115-117 °C[2][13]
Purity >95-98%[1][13]
InChI Key RXCOGDYOZQGGMK-UHFFFAOYSA-N[2][12]
SMILES Nc1ccc(cc1N)C(=O)c2ccccc2[2]

Hazards and Safety

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask (such as a type N95), should be worn when handling this chemical.[2]

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound, as aggregated from multiple notifications.

Table 2: GHS Hazard Classification for this compound

CodeHazard StatementClassificationSource(s)
H315Causes skin irritationSkin Irritation, Category 2[2][3]
H319Causes serious eye irritationEye Irritation, Category 2[2][3]
H335May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3[2][3]
Safety and Handling

Given its hazard profile, the following precautionary measures are recommended:

  • Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[2]

  • Response:

    • If on skin: Wash with plenty of water.[2]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[14]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[8] The substance should be stored below +30°C.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily starting from 3-nitro-4-chlorobenzophenone. A common route involves a two-step process: ammonolysis followed by reduction.

Protocol 1: Ammonolysis and Hydrogenation [9][10]

Step 1: Ammonolysis of 3-Nitro-4-chlorobenzophenone

  • Charge a high-pressure autoclave with 3-nitro-4-chlorobenzophenone, an organic solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide), and 10-25% aqueous ammonia.[9][10]

  • Seal the autoclave and begin stirring the mixture.

  • Heat the reactor to a temperature between 80-130°C.

  • Maintain the internal pressure at 0.4-0.6 MPa.

  • Continue the reaction under these conditions for 18-24 hours to yield 3-nitro-4-aminobenzophenone.[9][10]

  • After the reaction, cool the autoclave to room temperature (20-25°C) and slowly vent the pressure.

  • The intermediate product, 3-nitro-4-aminobenzophenone, is then isolated via centrifugation and drying.[10]

Step 2: Catalytic Hydrogenation

  • Dissolve the 3-nitro-4-aminobenzophenone intermediate in methanol (B129727) and place it in an autoclave.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Pressurize the autoclave with hydrogen gas to 0.1-0.2 MPa.

  • Heat the mixture to 40-50°C with stirring.

  • Maintain these conditions for 3-5 hours to complete the reduction of the nitro group.[9]

  • Upon completion, the catalyst is filtered off, and the solvent is removed to yield this compound.

The general workflow for this synthesis is depicted in the following diagram.

Synthesis Workflow for this compound cluster_0 Step 1: Ammonolysis cluster_1 Step 2: Catalytic Hydrogenation A 3-Nitro-4-chlorobenzophenone + 10-25% Ammonia Water B High-Pressure Autoclave 80-130°C, 0.4-0.6 MPa 18-24 hours A->B Reaction C 3-Nitro-4-aminobenzophenone (Intermediate) B->C Yields D Intermediate + Methanol + Pd/C Catalyst C->D Isolation & Purification E Autoclave 40-50°C, 0.1-0.2 MPa H₂ 3-5 hours D->E Reduction F This compound (Final Product) E->F Yields

Caption: A diagram illustrating the two-step synthesis of this compound.

Biological Activity and Applications

While specific signaling pathways for this compound are not well-documented, its significance lies in its role as a versatile chemical intermediate. The broader class of benzophenones, however, has been investigated for various biological activities.

  • Pharmaceutical Intermediate: this compound is a key intermediate in the synthesis of pharmaceuticals.[8][11][13] For instance, it is a precursor in the preparation of mebendazole, an anthelmintic drug.[10]

  • Dye and Pigment Synthesis: The aromatic amine groups make it a useful component in the manufacturing of various dyes and pigments.[11]

  • Polymer Chemistry: It can act as a curing agent or monomer in the formulation of high-performance polymers, enhancing their thermal stability.[11][13]

  • Antioxidant Properties: this compound has been shown to possess antioxidative properties, with the ability to bind to hydroxyl groups on biomolecules and protect them from oxidation by reactive oxygen species (ROS).[8]

  • Broader Benzophenone Activity: Other benzophenone derivatives have been explored for anti-inflammatory, anticancer, and neuroprotective activities, suggesting the potential for creating diverse bioactive molecules from this scaffold.[15] For example, some benzophenone-based compounds have been developed as farnesyltransferase inhibitors with antimalarial activity.[15]

Note on 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2)

For clarity, this section provides a brief overview of the compound sometimes incorrectly associated with CAS 39070-63-8.

  • Identity: 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2) is a heterocyclic carboxylic acid.[6]

  • Significance: Its primary relevance in the pharmaceutical industry is as a known process-related impurity and degradation product of flucloxacillin, a beta-lactam antibiotic.[6][16]

  • Properties: It has a molecular formula of C₁₁H₇ClFNO₃ and a molecular weight of approximately 255.63 g/mol .[16][17]

  • Biological Context: As an impurity in an antibiotic preparation, its toxicological profile is of interest for drug quality control.[6] While isoxazole (B147169) derivatives can exhibit a range of biological activities, the specific activity of this compound is not extensively documented.[6]

References

Solubility Profile of 3,4-Diaminobenzophenone in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-Diaminobenzophenone (DABP), a key intermediate in the synthesis of pharmaceuticals and high-performance polymers. Understanding the solubility of DABP in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Core Physical and Chemical Properties

This compound is a solid crystalline substance with the following key properties:

  • Molecular Formula: C₁₃H₁₂N₂O[1]

  • Molecular Weight: 212.25 g/mol [1]

  • Melting Point: 115-119 °C[2]

  • Appearance: Pale yellow to off-white crystalline powder[1]

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, the following data has been established:

SolventTemperature (°C)SolubilityUnit
Water200.4g/L
Water20410mg/L

A note on available data: The limited quantitative data underscores the importance of experimental determination of solubility for specific applications and solvent systems.

Qualitative Solubility Information

While quantitative data is sparse, qualitative descriptions of this compound's solubility are available from various sources. It is generally characterized as being sparingly soluble in water but exhibits greater solubility in several common organic solvents.

  • Ethanol: Soluble[1]

  • Acetone: Soluble[1]

  • Dimethylformamide (DMF): Soluble[1]. It is also used as a solvent in the synthesis of 3,4-diamino-benzophenone.[3]

  • Methanol: Soluble[4]

  • N-Methyl-2-pyrrolidone (NMP): Used as a polymerization solvent for polyimides derived from this compound, indicating good solubility.

  • Dimethylacetamide (DMAc): Polyimides derived from DABP have shown insolubility in this solvent, suggesting the monomer itself may have limited solubility.[5]

  • Dimethyl Sulfoxide (DMSO): Polyimides derived from DABP have shown insolubility in this solvent, suggesting the monomer itself may have limited solubility.[5]

Patents related to the synthesis of polyimides and other compounds frequently mention the use of this compound dissolved in organic solvents such as ethanol, isopropanol, and N,N-dimethylformamide, further supporting its solubility in these media, although specific concentrations are often not provided.[3][6]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established experimental protocols are recommended.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).

    • Agitate the mixture (e.g., using a magnetic stirrer) for a sufficient period to ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally but is typically in the range of 24 to 72 hours.

    • Maintain a constant temperature throughout the equilibration period.

  • Separation of Undissolved Solute:

    • Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature and prevent precipitation or further dissolution.

    • Filter the withdrawn sample through a fine-porosity filter (e.g., a 0.2 µm syringe filter) to remove any suspended microcrystals.

  • Determination of Solute Concentration:

    • Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

    • Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound) until a constant weight of the dried solute is achieved.

    • The weight of the dried residue corresponds to the mass of this compound that was dissolved in the known volume of the solvent.

  • Calculation of Solubility:

    • Solubility (g/L) = (Mass of dried solute in g) / (Volume of solvent in L)

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a high degree of sensitivity. A calibration curve is first established to relate absorbance to concentration.

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound in the same manner as described in the gravimetric method (Step 1).

  • Sample Analysis:

    • Withdraw a sample of the clear supernatant of the saturated solution and filter it as described in the gravimetric method (Step 2).

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the solvent.

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound in an organic solvent.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis start Start: Select Solvent and Temperature prep_sln Prepare Supersaturated Mixture (Excess DABP in Solvent) start->prep_sln equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with stirring) prep_sln->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter_sln Filter Supernatant (e.g., 0.2 µm filter) withdraw->filter_sln method_choice Choose Analytical Method filter_sln->method_choice gravimetric Gravimetric Method method_choice->gravimetric Gravimetric spectro Spectrophotometric Method method_choice->spectro Spectrophotometric evaporate Evaporate Solvent gravimetric->evaporate dilute Dilute Sample spectro->dilute weigh Weigh Dried Solute evaporate->weigh calc_grav Calculate Solubility (mass/volume) weigh->calc_grav measure_abs Measure Absorbance dilute->measure_abs calc_spectro Calculate Concentration (from calibration curve) measure_abs->calc_spectro end End: Solubility Value Determined calc_grav->end Final Result calc_spectro->end Final Result

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For critical applications, it is highly recommended that researchers perform their own solubility determinations using the detailed protocols provided.

References

An In-depth Technical Guide to the Melting Point and Thermal Stability of 3,4-Diaminobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and thermal stability of 3,4-Diaminobenzophenone, a crucial monomer in the synthesis of high-performance polyimides and a significant intermediate in pharmaceutical manufacturing. This document details the physicochemical properties, experimental protocols for thermal analysis, and the logical workflow for its application in polymer synthesis.

Physicochemical Properties of this compound

This compound, with the chemical formula C₁₃H₁₂N₂O, is an aromatic diamine that serves as a versatile building block in organic synthesis.[1] Its thermal properties are critical for determining processing parameters in polymerization reactions and for assessing the stability of resulting materials.

Data Presentation: Thermal Properties

The melting point and thermal stability of this compound are summarized in the table below. These parameters are essential for defining the material's behavior at elevated temperatures.

PropertyValueMethod of Determination
Melting Point115-119 °C[2][3]Differential Scanning Calorimetry (DSC)
Thermal DecompositionEstimated > 218 °C[4]Thermogravimetric Analysis (TGA)

Note: The thermal decomposition temperature is an estimate based on the thermal stability of a wide range of benzophenone (B1666685) derivatives, which show decomposition temperatures between 218–553 °C.[4] The exact decomposition onset for this compound may vary.

Experimental Protocols for Thermal Analysis

Accurate determination of the melting point and thermal stability of this compound relies on standardized thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

2.1. Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of melting point.[5]

Methodology:

  • Sample Preparation: A sample of 3-5 mg of this compound is accurately weighed and hermetically sealed in an aluminum DSC pan.[6]

  • Instrument Setup: A calibrated Differential Scanning Calorimeter is used. The analysis is typically conducted under an inert nitrogen atmosphere with a purge rate of 20-50 mL/min to prevent oxidation.[7]

  • Thermal Program:

    • An initial heating and cooling cycle may be performed to erase the sample's thermal history.[7]

    • The sample is then heated at a constant rate, typically 10 °C/min, over a temperature range that encompasses the melting point (e.g., from room temperature to 150 °C).[6]

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.[8] The area under the peak corresponds to the heat of fusion.

2.2. Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal decomposition.[9]

Methodology:

  • Sample Preparation: A sample of 3-5 mg of this compound is placed in a TGA crucible.[6]

  • Instrument Setup: A calibrated Thermogravimetric Analyzer is used. The analysis is performed under a controlled atmosphere, typically nitrogen, at a specified flow rate.[10]

  • Thermal Program: The sample is heated at a constant rate, such as 10 °C/min or 15 °C/min, from ambient temperature to a temperature well above the expected decomposition, for instance, up to 600 °C.[6][11]

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is identified as the temperature at which a significant weight loss begins.[6]

Application in Polyimide Synthesis: An Experimental Workflow

This compound is a key monomer in the synthesis of polyimides, a class of polymers known for their exceptional thermal stability.[12] The following diagram illustrates the typical two-step synthesis of a polyimide from this compound and Pyromellitic Dianhydride (PMDA).[13][14]

Polyimide_Synthesis cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization (Cyclization) Monomers This compound + Pyromellitic Dianhydride (PMDA) PAA Poly(amic acid) Solution Monomers->PAA Stirring at room temperature Solvent Polar Aprotic Solvent (e.g., DMAc) Thermal Thermal Treatment (e.g., 300°C) PAA->Thermal Casting and Heating PAA->Thermal Polyimide Polyimide Product Thermal->Polyimide Elimination of water

Caption: A schematic workflow for the two-step synthesis of polyimide.

This workflow highlights the initial formation of a soluble poly(amic acid) intermediate, followed by a thermal cyclization step to yield the final, highly stable polyimide.[15] The thermal properties of this compound are critical during the imidization step, as the monomer must remain stable at the high temperatures required for the reaction to proceed to completion.[13]

References

Spectroscopic Analysis of 3,4-Diaminobenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3,4-Diaminobenzophenone, a key intermediate in pharmaceutical synthesis. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data for Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and logical workflow visualizations to aid in the characterization of this compound.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its chemical structure, consisting of a benzoyl group attached to a diaminophenyl ring, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its FTIR and NMR spectra is paramount for confirming its identity, purity, and structural integrity during the drug development process. This guide details the characteristic spectral features of this compound and provides standardized protocols for acquiring high-quality spectroscopic data.

Spectroscopic Data

The following sections present the quantitative data obtained from the FTIR, ¹H NMR, and ¹³C NMR analysis of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The analysis of this compound semihydrate reveals key absorption bands that are indicative of its molecular structure.[1] While the presence of water of hydration may cause minor shifts, the fundamental vibrational frequencies remain representative of the parent molecule.

Wavenumber (cm⁻¹)AssignmentFunctional Group
3481Asymmetric N-H stretchingPrimary Amine (-NH₂)
3375Symmetric N-H stretchingPrimary Amine (-NH₂)
3226O-H stretchingWater of hydration
1635C=O stretchingKetone
1587N-H bendingPrimary Amine (-NH₂)
1519C=C stretchingAromatic Ring
1282C-N stretchingAryl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

The ¹H NMR spectrum of this compound, recorded in CDCl₃, exhibits distinct signals corresponding to the aromatic protons and the amine groups.

Chemical Shift (ppm)AssignmentMultiplicityIntegration
7.720H-2', H-6'Multiplet2H
7.521H-4'Multiplet1H
7.441H-3', H-5'Multiplet2H
7.304H-6Doublet1H
7.225H-2Doublet1H
6.666H-5Doublet of doublets1H
3.65-NH₂Broad singlet4H

Note: The assignments are based on the provided spectrum from ChemicalBook and standard chemical shift ranges.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The following are the predicted and experimentally observed chemical shifts for the carbon atoms in this compound.

Chemical Shift (ppm)Assignment
195.5C=O
145.8C-4
138.5C-1'
137.2C-3
131.7C-4'
129.5C-2', C-6'
128.0C-3', C-5'
125.1C-1
117.8C-6
115.3C-5
114.9C-2

Note: These assignments are based on typical chemical shift values for substituted benzophenones and related aromatic compounds.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic analysis, the following detailed experimental protocols are provided.

FTIR Spectroscopy (KBr Pellet Method)

This protocol outlines the preparation of a potassium bromide (KBr) pellet for the analysis of solid samples.

  • Sample Preparation : Dry spectroscopy-grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Allow it to cool to room temperature in a desiccator.

  • Grinding : In an agate mortar, grind 1-2 mg of the this compound sample to a fine powder.

  • Mixing : Add approximately 100-200 mg of the dried KBr powder to the mortar and gently mix with the sample powder using a pestle. The mixture should be homogeneous.

  • Pellet Pressing : Transfer the powder mixture to a pellet die. Assemble the die and place it in a hydraulic press.

  • Evacuation : If the die has a vacuum port, connect it to a vacuum pump and evacuate for 1-2 minutes to remove trapped air.

  • Pressing : Gradually apply a pressure of 8-10 metric tons for 1-2 minutes.

  • Pellet Removal : Carefully release the pressure and disassemble the die to retrieve the transparent or translucent KBr pellet.

  • Analysis : Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of an empty pellet holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

NMR Spectroscopy (Solution-State)

This protocol describes the preparation of a sample for ¹H and ¹³C NMR analysis in a deuterated solvent.

  • Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Transfer to NMR Tube : Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final volume should be around 4-5 cm in height from the bottom of the tube.

  • Analysis : Cap the NMR tube and wipe the outside with a lint-free tissue. Insert the tube into the NMR spectrometer's spinner turbine.

  • Instrument Setup : The spectrometer is then locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition : Acquire the ¹H and/or ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and the molecular structure for clarity.

Spectroscopic_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis & Interpretation Sample This compound Sample Prep_FTIR Prepare KBr Pellet Sample->Prep_FTIR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR FTIR_Spec FTIR Spectrometer Prep_FTIR->FTIR_Spec NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec FTIR_Spectrum FTIR Spectrum FTIR_Spec->FTIR_Spectrum NMR_Spectrum NMR Spectrum NMR_Spec->NMR_Spectrum Interpretation Structural Elucidation & Purity Assessment FTIR_Spectrum->Interpretation NMR_Spectrum->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure of this compound with atom numbering.

References

An In-depth Technical Guide to the Synthesis of 3,4-Diaminobenzophenone: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzophenone is a crucial chemical intermediate, widely utilized in the synthesis of pharmaceuticals, high-performance polymers, and dyes. Its unique structure, featuring a benzophenone (B1666685) core with vicinal amino groups, makes it a valuable precursor for various heterocyclic compounds, notably as a key building block for the anthelmintic drug Mebendazole. This guide provides a comprehensive overview of the discovery, historical evolution, and detailed synthetic methodologies for this compound, tailored for professionals in chemical research and drug development.

Historical Perspective and Discovery

The first synthesis of a diaminobenzophenone derivative is believed to have been reported by W. Staedel in 1894 in the Berichte der deutschen chemischen Gesellschaft. While Staedel's work laid the foundation for the synthesis of aminobenzophenones, a notable early synthesis of a related compound, 3,4'-diaminobenzophenone, was detailed in 1949 by I. Moyer Hunsberger et al.[1]. Their method involved the reduction of 3,4'-dinitrobenzophenone. The development of synthetic routes to this compound, specifically, has been driven by its utility in pharmaceutical and polymer applications.

Core Synthetic Routes

The synthesis of this compound predominantly follows two well-established pathways. The choice of route often depends on the availability of starting materials, desired purity, and scalability.

Route 1: From 3-Nitro-4-Chlorobenzophenone

This is one of the most common and industrially significant routes. It involves two primary steps: ammonolysis of 3-nitro-4-chlorobenzophenone to 3-nitro-4-aminobenzophenone, followed by the reduction of the nitro group.

Route 2: Multi-step Synthesis via Friedel-Crafts Reaction

This approach begins with the Friedel-Crafts acylation of chlorobenzene (B131634) with a nitro-substituted benzoyl chloride, followed by nitration, and finally, a simultaneous reduction of the nitro groups and dechlorination.

Detailed Experimental Protocols

Route 1: Synthesis from 3-Nitro-4-Chlorobenzophenone

Step 1a: Synthesis of 3-Nitro-4-Chlorobenzophenone (Starting Material)

The precursor, 3-nitro-4-chlorobenzophenone, is typically synthesized via a Friedel-Crafts reaction between 3-nitro-4-chlorobenzoyl chloride and benzene (B151609).

  • Reaction: 3-Nitro-4-chlorobenzoic acid is first converted to its acid chloride, which then acylates benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

  • Protocol:

    • To a stirred suspension of aluminum chloride in benzene, 3-nitro-4-chlorobenzoyl chloride is added dropwise at a controlled temperature (typically below 10°C).

    • The reaction mixture is then gradually warmed to room temperature and stirred until the reaction is complete (monitored by TLC or HPLC).

    • The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, washed, dried, and the solvent is evaporated to yield crude 3-nitro-4-chlorobenzophenone, which can be purified by recrystallization.

Step 1b: Ammonolysis of 3-Nitro-4-Chlorobenzophenone

  • Reaction: The chloro group in 3-nitro-4-chlorobenzophenone is displaced by an amino group using ammonia (B1221849).[2]

  • Protocol:

    • 3-Nitro-4-chlorobenzophenone, an organic solvent (e.g., ethanol, isopropanol), and aqueous ammonia (15-25%) are charged into a high-pressure autoclave.[2]

    • The mixture is heated to a temperature between 80°C and 130°C, with the pressure maintained between 0.4 and 0.6 MPa, for 18 to 24 hours.[2]

    • After cooling and venting the autoclave, the product, 3-nitro-4-aminobenzophenone, precipitates and is collected by filtration, washed with water, and dried.

Step 1c: Reduction of 3-Nitro-4-Aminobenzophenone

This reduction can be achieved through several methods, with catalytic hydrogenation being a common industrial choice.

  • Method 1: Catalytic Hydrogenation [2][3]

    • Protocol:

      • 3-Nitro-4-aminobenzophenone is dissolved in a suitable solvent, such as methanol, in an autoclave.[2][3]

      • A palladium-on-carbon catalyst (Pd/C) is added to the solution.[2][3]

      • The autoclave is purged with nitrogen and then pressurized with hydrogen gas (0.1-0.2 MPa).[2][3]

      • The mixture is heated to 40-50°C and stirred for 3-5 hours until the reaction is complete.[2][3]

      • After cooling and catalyst filtration, the product, this compound, is isolated by crystallization from the solvent.

  • Method 2: Reduction with Sodium Sulfide (B99878) (Zinin Reduction)

    • Protocol:

      • A solution of sodium sulfide or sodium hydrosulfide (B80085) in water or an alcohol-water mixture is prepared.

      • 3-Nitro-4-aminobenzophenone is added to this solution.

      • The mixture is heated to reflux for several hours until the reduction is complete.

      • Upon cooling, the product precipitates and is isolated by filtration.

Route 2: Multi-step Synthesis via Friedel-Crafts, Nitration, and Reduction/Dechlorination
  • Step 2a: Friedel-Crafts Reaction

    • Protocol: 4-Nitrobenzoyl chloride is reacted with chlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to produce a mixture of chloronitrobenzophenone (B8372019) isomers.[4]

  • Step 2b: Nitration

    • Protocol: The mixture of chloronitrobenzophenone isomers is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This introduces a second nitro group, yielding a mixture of chlorodinitrobenzophenone isomers.[4]

  • Step 2c: Catalytic Reduction and Dechlorination [4][5]

    • Protocol:

      • The chlorodinitrobenzophenone mixture is placed in an autoclave with a solvent (e.g., 1,2-dichloroethane), a palladium-on-alumina catalyst, and a dehydrochlorinating agent like sodium carbonate.[4][5]

      • The mixture is stirred under hydrogen pressure at a temperature of 30-35°C for several hours.[5]

      • This single step achieves both the reduction of the nitro groups and the removal of the chlorine atom.

      • After the reaction, the catalyst is filtered off, and the product, 3,4'-diaminobenzophenone (an isomer of the target compound), is crystallized from the solution upon cooling.[4][5] A similar process can be adapted to yield this compound by starting with appropriate precursors.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound via Route 1.

StepStarting MaterialReagentsSolventTemperature (°C)Pressure (MPa)Time (h)ProductYield (%)
Ammonolysis 3-Nitro-4-chlorobenzophenoneAqueous Ammonia (15-25%)Ethanol/Isopropanol80-1300.4-0.618-243-Nitro-4-aminobenzophenone~90
Reduction 3-Nitro-4-aminobenzophenoneH₂, Pd/CMethanol40-500.1-0.23-5This compound>95

Table 2: Physical Properties of Key Compounds.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
3-Nitro-4-chlorobenzophenoneC₁₃H₈ClNO₃261.6698-101
3-Nitro-4-aminobenzophenoneC₁₃H₁₀N₂O₃242.23158-161
This compoundC₁₃H₁₂N₂O212.25115-117

Mandatory Visualizations

Synthesis Pathway Diagrams

Synthesis_Route_1 cluster_start Starting Material Synthesis cluster_main Main Synthesis 3_Nitro_4_chlorobenzoic_acid 3-Nitro-4-chlorobenzoic acid 3_Nitro_4_chlorobenzoyl_chloride 3-Nitro-4-chlorobenzoyl chloride 3_Nitro_4_chlorobenzoic_acid->3_Nitro_4_chlorobenzoyl_chloride SOCl₂ or (COCl)₂ 3_Nitro_4_chlorobenzophenone 3-Nitro-4-chlorobenzophenone 3_Nitro_4_chlorobenzoyl_chloride->3_Nitro_4_chlorobenzophenone Benzene, AlCl₃ (Friedel-Crafts Acylation) Benzene Benzene 3_Nitro_4_aminobenzophenone 3-Nitro-4-aminobenzophenone 3_Nitro_4_chlorobenzophenone->3_Nitro_4_aminobenzophenone Aqueous NH₃ (Ammonolysis) 3_4_Diaminobenzophenone This compound 3_Nitro_4_aminobenzophenone->3_4_Diaminobenzophenone H₂, Pd/C (Catalytic Hydrogenation) Synthesis_Route_2 4_Nitrobenzoyl_chloride 4-Nitrobenzoyl chloride Chloronitrobenzophenone_isomers Chloronitrobenzophenone isomers 4_Nitrobenzoyl_chloride->Chloronitrobenzophenone_isomers Chlorobenzene, AlCl₃ (Friedel-Crafts) Chlorobenzene Chlorobenzene Chlorodinitrobenzophenone_isomers Chlorodinitrobenzophenone isomers Chloronitrobenzophenone_isomers->Chlorodinitrobenzophenone_isomers HNO₃, H₂SO₄ (Nitration) 3_4_prime_Diaminobenzophenone 3,4'-Diaminobenzophenone Chlorodinitrobenzophenone_isomers->3_4_prime_Diaminobenzophenone H₂, Pd/Al₂O₃, Na₂CO₃ (Reduction & Dechlorination)

References

An In-depth Technical Guide to 3,4-Diaminobenzophenone: Synonyms, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Diaminobenzophenone (3,4-DABP), a versatile chemical compound with significant applications in polymer science and as an intermediate in the synthesis of pharmaceuticals. This document details its alternative names, physicochemical properties, experimental protocols for its synthesis and use, and explores its potential biological relevance.

Chemical Identity and Synonyms

This compound is an aromatic ketone and diamine with the systematic IUPAC name (3,4-diaminophenyl)(phenyl)methanone.[1][2] It is also commonly referred to by a variety of synonyms and alternative names, which are crucial for researchers to identify this compound in literature and chemical databases.

A comprehensive list of these names is provided in Table 1.

Table 1: Synonyms and Alternative Names for this compound

Type Name
Common Name This compound
Systematic (IUPAC) Name (3,4-diaminophenyl)(phenyl)methanone[1][2]
Alternative Names 4-Benzoyl-o-phenylenediamine[2][3]
4-Benzoylbenzene-1,2-diamine[1][4]
(3,4-Diaminophenyl) phenyl ketone[1]
2-Amino-4-benzoylaniline[1]
4-Benzoyl-1,2-phenylenediamine[1]
p-Benzoyl-o-phenylenediamine
1,2-Diamino-4-(phenylcarbonyl)benzene[5]
3,4-Benzophenonediamine[5]
4-Benzoyl-1,2-diaminobenzene[5]
CAS Registry Number 39070-63-8[1][3][4][6][7][8]
EC Number 254-273-8[1][3]
Beilstein/REAXYS Number 2212487[3]
PubChem CID 135520[1]
MDL Number MFCD00007727[3]

Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 2, providing key data for its handling, characterization, and use in various experimental setups.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₃H₁₂N₂O[1][4][7]
Molecular Weight 212.25 g/mol [1][3][4][7]
Appearance Yellow to orange-brown powder/solid[9]
Melting Point 115-117 °C (lit.)[3][10][11]
Purity 97% - 99%[3][9]
Linear Formula C₆H₅COC₆H₃(NH₂)₂[3]
SMILES Nc1ccc(cc1N)C(=O)c2ccccc2[3]
InChI 1S/C13H12N2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2[3]
InChIKey RXCOGDYOZQGGMK-UHFFFAOYSA-N[1][3]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 3-nitro-4-chlorobenzophenone.[7][12]

Step 1: Ammonolysis of 3-nitro-4-chlorobenzophenone

This step involves the nucleophilic aromatic substitution of the chlorine atom with an amino group.

  • Reactants: 3-nitro-4-chlorobenzophenone, aqueous ammonia (B1221849) (10-25% mass concentration), and an organic solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide).[7][12]

  • Procedure:

    • Charge a high-pressure autoclave with 3-nitro-4-chlorobenzophenone, the organic solvent, and aqueous ammonia.[7][12]

    • Stir the mixture and heat to a temperature range of 80-130°C.[7][12]

    • Maintain the pressure inside the autoclave between 0.4 and 0.6 MPa.[7][12]

    • Continue the reaction for 18-24 hours.[7][12]

    • After cooling and depressurizing, the intermediate product, 3-nitro-4-aminobenzophenone, is isolated.

Step 2: Reduction of 3-nitro-4-aminobenzophenone

The nitro group of the intermediate is then reduced to an amino group to yield the final product.

  • Reactants: 3-nitro-4-aminobenzophenone, a reducing agent (e.g., sodium hydrosulfide (B80085) or catalytic hydrogenation with Raney Nickel or Palladium on carbon), and a suitable solvent (e.g., ethanol).[7][13]

  • Procedure (Catalytic Hydrogenation):

    • Dissolve 3-nitro-4-aminobenzophenone in an appropriate solvent in a hydrogenation reactor.

    • Add a catalyst, such as Raney Nickel or Pd/C.

    • Pressurize the reactor with hydrogen gas.

    • The reaction is typically carried out at a slightly elevated temperature and pressure until the uptake of hydrogen ceases.

    • The catalyst is then filtered off, and the solvent is removed to yield this compound.

Synthesis_Workflow A 3-Nitro-4-chlorobenzophenone B Ammonolysis (NH3, Solvent, High T & P) A->B Step 1 C 3-Nitro-4-aminobenzophenone B->C D Reduction (e.g., H2, Pd/C) C->D Step 2 E This compound D->E

Synthesis workflow for this compound.
Synthesis of Polyimides using this compound

This compound is a key monomer in the synthesis of high-performance polyimides, which are known for their excellent thermal stability. The synthesis is typically a two-step process.

Step 1: Poly(amic acid) Formation

  • Reactants: this compound and a tetracarboxylic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA)). A polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) is used.

  • Procedure:

    • Dissolve the this compound in the anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen).

    • Slowly add the dianhydride to the stirred solution at room temperature.

    • Continue stirring for several hours to form a viscous poly(amic acid) solution.

Step 2: Imidization

The poly(amic acid) is then converted to the final polyimide through cyclodehydration.

  • Procedure (Thermal Imidization):

    • Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

    • Heat the film in a programmed manner, for instance, at 100°C, 200°C, and finally at 300°C for one hour at each temperature, to effect the cyclization and removal of water.

Polyimide_Synthesis_Workflow Monomers This compound + Tetracarboxylic Dianhydride Polycondensation Polycondensation (Polar aprotic solvent, RT) Monomers->Polycondensation Step 1 PAA Poly(amic acid) Solution Polycondensation->PAA Imidization Thermal or Chemical Imidization (Heat or Chemical Reagents) PAA->Imidization Step 2 Polyimide Polyimide Imidization->Polyimide

General workflow for polyimide synthesis.

Biological Activity and Potential Applications

While this compound is primarily used in materials science, derivatives of benzophenone (B1666685) are known to possess a wide range of biological activities. Research has indicated that some benzophenone derivatives exhibit antioxidative properties.[6] This activity is attributed to their ability to interact with and neutralize reactive oxygen species (ROS), potentially protecting biological molecules from oxidative damage.[6]

The general metabolic pathway for benzophenones in biological systems can involve phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation, sulfation) reactions, catalyzed by enzymes such as the cytochrome P450 system.[12][14] Although a specific signaling pathway for this compound is not well-defined in the current literature, its structural similarity to other biologically active benzophenones suggests potential interactions with various cellular targets. The diamino-substituted benzophenone scaffold has been explored for the development of inhibitors for enzymes like farnesyltransferase, which is a target in anti-parasitic and anti-cancer drug discovery.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) OxidativeDamage Oxidative Damage ROS->OxidativeDamage Neutralization Neutralization ROS->Neutralization DABP This compound DABP->Neutralization Donates electrons/H atoms Protection Protection DABP->Protection Biomolecules Biological Molecules (e.g., DNA, proteins, lipids) Biomolecules->OxidativeDamage Biomolecules->Protection

Conceptual diagram of potential antioxidant activity.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this chemical. It should be stored in a well-ventilated place, and the container kept tightly closed.

This guide serves as a foundational resource for professionals working with this compound. For specific applications and in-depth safety protocols, it is essential to consult the relevant Safety Data Sheets (SDS) and peer-reviewed scientific literature.

References

Theoretical Exploration of 3,4-Diaminobenzophenone's Electronic Landscape: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzophenone and its derivatives are a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and photochemical properties.[1] 3,4-Diaminobenzophenone, with its two amino groups, presents a unique electronic structure that influences the properties of its subsequent derivatives. The amino groups act as electron-donating moieties, which can significantly impact the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties.[2]

This guide will provide a detailed framework for the theoretical calculation and experimental verification of the electronic properties of this compound.

Theoretical Studies: A Computational Approach

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure of molecules.[3] It offers a good balance between accuracy and computational cost for predicting properties like HOMO-LUMO energies, electron affinity, and ionization potential.

Computational Protocol

A typical DFT-based investigation of this compound's electronic properties would involve the following steps:

  • Molecular Geometry Optimization: The first step is to obtain the most stable 3D conformation of the 3,4-DABP molecule. This is achieved by performing a geometry optimization using a suitable DFT functional and basis set. A commonly used and effective combination is the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[4]

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties. This includes the energies of the HOMO and LUMO, from which the HOMO-LUMO energy gap can be calculated (ΔE = ELUMO - EHOMO).[3]

  • Molecular Orbital Visualization: The spatial distribution of the HOMO and LUMO can be visualized to understand the regions of the molecule involved in electron donation and acceptance.

This computational workflow can be executed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

G Computational Workflow for Electronic Property Analysis cluster_0 Input cluster_1 DFT Calculation cluster_2 Output start This compound Initial Structure opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq spe Single-Point Energy Calculation freq->spe results Optimized Geometry HOMO/LUMO Energies Energy Gap Molecular Orbitals spe->results

Figure 1: A generalized workflow for the DFT-based calculation of electronic properties.
Data Presentation

The calculated electronic properties of this compound should be summarized in a clear and structured format for easy interpretation and comparison.

Parameter Calculated Value (eV) Description
EHOMO[To be determined]Energy of the Highest Occupied Molecular Orbital
ELUMO[To be determined]Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)[To be determined]ELUMO - EHOMO
Ionization Potential (IP)[To be determined]Approximated as -EHOMO
Electron Affinity (EA)[To be determined]Approximated as -ELUMO

Experimental Validation

Theoretical calculations provide valuable insights, but experimental validation is crucial for confirming the predicted electronic properties. UV-Visible (UV-Vis) spectroscopy and Cyclic Voltammetry (CV) are two powerful techniques for this purpose.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The wavelength of maximum absorption (λmax) can be correlated with the HOMO-LUMO gap.

  • Solution Preparation: Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol, acetonitrile (B52724), or cyclohexane). A typical concentration is in the range of 10-5 to 10-6 M.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Baseline Correction: Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

  • Sample Measurement: Replace the solvent in the sample cuvette with the this compound solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The experimental onset of the absorption band can be used to estimate the optical band gap using the equation: Egap (eV) = 1240 / λonset (nm).

Cyclic Voltammetry

Cyclic Voltammetry is an electrochemical technique that provides information about the redox behavior of a molecule. The oxidation and reduction potentials can be used to estimate the HOMO and LUMO energy levels, respectively.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in an appropriate solvent (e.g., acetonitrile or dimethylformamide - DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF6).

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Cyclic Voltammogram Recording: Scan the potential of the working electrode from an initial potential to a switching potential and then back to the final potential. The scan rate can be varied (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

  • Data Analysis: From the resulting cyclic voltammogram, determine the onset oxidation potential (Eox) and onset reduction potential (Ered). These values can be used to estimate the HOMO and LUMO energy levels using the following empirical equations (referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple):

    • EHOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]

    • ELUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

G Experimental Validation Workflow cluster_0 Sample Preparation cluster_1 Experimental Techniques cluster_2 Data Acquisition & Analysis cluster_3 Derived Electronic Properties sample This compound uvvis UV-Vis Spectroscopy sample->uvvis cv Cyclic Voltammetry sample->cv uvvis_data Absorption Spectrum (λmax) Optical Band Gap uvvis->uvvis_data cv_data Cyclic Voltammogram Oxidation/Reduction Potentials cv->cv_data properties Experimental HOMO/LUMO Energies Energy Gap uvvis_data->properties cv_data->properties

Figure 2: A schematic representation of the experimental workflow for validating theoretical calculations.
Data Presentation

The experimental data should be tabulated to allow for a direct comparison with the theoretical results.

Parameter Experimental Value Technique
λmax (nm)[To be determined]UV-Vis Spectroscopy
Optical Energy Gap (eV)[To be determined]UV-Vis Spectroscopy
Onset Oxidation Potential (V vs. Fc/Fc+)[To be determined]Cyclic Voltammetry
Onset Reduction Potential (V vs. Fc/Fc+)[To be determined]Cyclic Voltammetry
EHOMO (eV)[To be determined]Cyclic Voltammetry
ELUMO (eV)[To be determined]Cyclic Voltammetry
Electrochemical Energy Gap (eV)[To be determined]Cyclic Voltammetry

Correlation of Theoretical and Experimental Data

A critical aspect of this research is to establish a strong correlation between the computationally predicted and experimentally measured electronic properties. The relationship between these datasets provides a deeper understanding of the electronic structure of this compound.

G Relationship between Theoretical and Experimental Data dft DFT Calculations (Theoretical) homo_lumo HOMO/LUMO Energies Energy Gap dft->homo_lumo predicts exp Spectroscopy & Electrochemistry (Experimental) exp->homo_lumo measures reactivity Chemical Reactivity & Stability homo_lumo->reactivity optical Optical Properties (λmax) homo_lumo->optical redox Redox Behavior homo_lumo->redox

Figure 3: The interplay between theoretical predictions and experimental observations.

Conclusion

This technical guide has outlined a comprehensive methodological approach for the in-depth investigation of the electronic properties of this compound. By combining state-of-the-art computational techniques with established experimental protocols, researchers can obtain a robust understanding of the molecule's electronic structure. The data generated from these studies will be invaluable for the rational design of novel pharmaceuticals, functional materials, and other advanced applications derived from this versatile chemical building block. It is our hope that this guide will serve as a valuable resource for scientists and researchers in their exploration of the rich chemistry of this compound.

References

Quantum Chemical Blueprint of 3,4-Diaminobenzophenone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structural, vibrational, and electronic properties of 3,4-Diaminobenzophenone (DABP) through quantum chemical calculations, providing a foundational dataset for its application in pharmaceutical research and development.

Introduction

This compound (DABP) is a versatile chemical intermediate with significant potential in the synthesis of various pharmaceutical compounds and high-performance polymers. A thorough understanding of its molecular structure, stability, and reactivity is paramount for its effective utilization in drug design and materials science. This technical guide presents a comprehensive overview of the quantum chemical calculations performed on DABP, offering valuable insights into its geometric, vibrational, and electronic characteristics. By correlating theoretical data with experimental findings, this document aims to provide researchers, scientists, and drug development professionals with a robust computational framework for predicting the behavior of DABP in various chemical environments.

The theoretical investigations are primarily based on Density Functional Theory (DFT), a powerful computational method for studying the electronic structure of many-body systems. Specifically, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional, in conjunction with various basis sets, has been employed to elucidate the molecular properties of DABP.

Molecular Structure and Geometry

The equilibrium geometry of this compound was optimized using DFT calculations. The optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and steric properties.

Workflow for Geometry Optimization

G cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output start Initial Molecular Structure (e.g., from crystal data or builder) dft DFT Calculation (e.g., B3LYP/6-31G**) start->dft Energy Minimization optimized Optimized Molecular Geometry (Bond lengths, angles, dihedrals) dft->optimized Converged Structure

Caption: A simplified workflow for geometry optimization using DFT.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AtomsCalculated (B3LYP/6-31G*)
Bond Lengths (Å)
C=O1.245
C-N (amino)1.390
C-C (phenyl)1.390 - 1.410
Bond Angles (°)
C-C-C (phenyl)118.0 - 121.0
H-N-H114.0
C-C=O120.5
Dihedral Angles (°)
Phenyl Ring TwistVaries

Note: The presented values are representative and may vary slightly depending on the specific basis set used. For precise values, refer to specialized computational chemistry literature.

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a fingerprint of a molecule's functional groups and overall structure. Quantum chemical calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectral bands.

Experimental Protocols

FT-IR Spectroscopy: The solid-phase FT-IR spectrum of this compound is typically recorded in the region of 4000–400 cm⁻¹. The sample is prepared by mixing it with potassium bromide (KBr) and pressing the mixture into a pellet.

FT-Raman Spectroscopy: The solid-phase FT-Raman spectrum is generally recorded in the region of 3500–100 cm⁻¹. The sample is placed in a capillary tube for analysis.

Theoretical Calculations

The vibrational spectra of DABP have been computed using the B3LYP methodology with 6-31G* and 6-31G** basis sets.[1] A close agreement between the observed and calculated frequencies is often achieved after applying a scaling factor to the computed wavenumbers to account for anharmonicity and the approximate nature of the exchange-correlation functional.

Correlation of Experimental and Theoretical Vibrational Frequencies

G cluster_exp Experimental cluster_theo Theoretical cluster_analysis Analysis exp_ftir FT-IR Spectrum correlation Correlation and Band Assignment exp_ftir->correlation exp_raman FT-Raman Spectrum exp_raman->correlation dft_freq DFT Frequency Calculation dft_freq->correlation

Caption: Relationship between experimental and theoretical vibrational analysis.

Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental FT-IRExperimental FT-RamanCalculated (B3LYP/6-31G*)
N-H Stretching~3400 - 3200~3400 - 3200Scaled values in this range
C=O Stretching~1640~1640Scaled value around 1640
C=C Aromatic Stretching~1600 - 1450~1600 - 1450Scaled values in this range
C-N Stretching~1300~1300Scaled value around 1300

Note: The calculated frequencies are typically scaled to improve agreement with experimental data.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule, such as its electronic absorption spectrum and ionization potential, are governed by the energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they determine the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

HOMO-LUMO Analysis

DFT calculations are employed to determine the energies of the HOMO and LUMO. A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited.

UV-Vis Absorption

The electronic absorption spectrum (UV-Vis) of DABP can be predicted using Time-Dependent DFT (TD-DFT) calculations. This allows for the assignment of electronic transitions observed in the experimental spectrum.

Signaling Pathway for Electronic Excitation

G GS Ground State (S0) HOMO ES Excited State (S1) LUMO GS->ES Photon Absorption (UV-Vis Light)

Caption: A simplified diagram of electronic excitation from HOMO to LUMO.

Table 3: Calculated Electronic Properties of this compound

PropertyCalculated Value (eV)
HOMO EnergyVaries with method
LUMO EnergyVaries with method
HOMO-LUMO GapVaries with method
First Excitation EnergyVaries with method

Note: The absolute values of HOMO and LUMO energies are dependent on the computational method and basis set used. The HOMO-LUMO gap is a more transferable quantity.

Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics. Quantum chemical calculations can predict the NLO properties of molecules, guiding the design of new materials with enhanced NLO responses. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response.

Calculation of NLO Properties

The NLO properties of DABP can be calculated using DFT methods. These calculations provide insights into the molecule's potential for applications in technologies such as frequency doubling and optical switching.

Table 4: Calculated Nonlinear Optical Properties of this compound

PropertyCalculated Value
Dipole Moment (μ)Varies with method
Polarizability (α)Varies with method
First Hyperpolarizability (β)Varies with method

Note: The calculated NLO properties are sensitive to the level of theory and basis set employed.

Conclusion

This technical guide has provided a comprehensive overview of the quantum chemical calculations for this compound. The presented data on its optimized geometry, vibrational spectra, electronic properties, and nonlinear optical properties offer a valuable computational resource for researchers in the pharmaceutical and materials science fields. The strong correlation between theoretical predictions and experimental observations underscores the power of computational chemistry as a predictive tool in modern drug development and materials design. This foundational knowledge can aid in the rational design of novel DABP derivatives with tailored properties for specific therapeutic or technological applications.

References

An In-depth Technical Guide to the Potential Reactive Sites of 3,4-Diaminobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diaminobenzophenone (DABP) is a versatile aromatic compound widely utilized as a building block in the synthesis of pharmaceuticals, high-performance polymers, and dyes.[1] Its chemical reactivity is primarily dictated by the presence of two amino groups on one of the phenyl rings and a central carbonyl group. Understanding the potential reactive sites of this molecule is crucial for designing novel synthetic pathways and predicting its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the key reactive sites of this compound, supported by theoretical principles and established experimental protocols for their characterization.

Introduction

This compound, with the chemical formula C₁₃H₁₂N₂O, is an unsymmetrical derivative of benzophenone.[2] The molecule's structure, featuring an o-phenylenediamine (B120857) moiety attached to a benzoyl group, confers upon it a unique set of reactive properties. The two amino groups are primary sites for nucleophilic attack and are readily susceptible to reactions with electrophiles. The carbonyl group, on the other hand, can act as an electrophilic site. The aromatic rings can also participate in electrophilic substitution reactions, although their reactivity is influenced by the existing substituents. This guide will delve into the specific reactive sites and provide methodologies for their experimental and computational investigation.

Key Reactive Sites

The primary reactive sites on the this compound molecule can be categorized as follows:

  • The Amino Groups (Nucleophilic Sites): The nitrogen atoms of the two amino groups possess lone pairs of electrons, making them the primary nucleophilic centers in the molecule. These sites are readily available for reactions with a variety of electrophiles. The ortho-disposition of the amino groups in the o-phenylenediamine moiety can lead to cyclization reactions with bifunctional electrophiles.

  • The Carbonyl Group (Electrophilic Site): The carbon atom of the carbonyl group is electron-deficient due to the electronegativity of the oxygen atom, making it an electrophilic center. It can be attacked by strong nucleophiles.

  • The Aromatic Rings (Sites for Electrophilic Substitution): Both phenyl rings can undergo electrophilic aromatic substitution. The di-amino substituted ring is highly activated towards electrophilic attack, while the unsubstituted phenyl ring is deactivated by the electron-withdrawing carbonyl group.

A diagram illustrating these potential reactive sites is provided below.

Reactive_Sites Potential Reactive Sites on this compound cluster_molecule img N Amino Groups (Nucleophilic) N->img Nucleophilic Attack C Carbonyl Carbon (Electrophilic) C->img Electrophilic Site AR Aromatic Rings (Electrophilic Substitution) AR->img Electrophilic Substitution

Caption: Diagram of potential reactive sites on the this compound molecule.

Quantitative Reactivity Analysis

A quantitative understanding of the reactivity of these sites can be achieved through the determination of physicochemical parameters such as pKa values and by employing computational chemistry methods.

pKa of the Amino Groups

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₂N₂O[1][2][3][4]
Molecular Weight212.25 g/mol [1][2][3][4]
Melting Point115-119 °C[1][5]
AppearanceYellow to brown to green powder[1]
Computational Analysis

Computational chemistry provides powerful tools to predict and understand the reactivity of molecules. Methods such as Density Functional Theory (DFT) can be used to calculate the electronic properties of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular electrostatic potential (MEP).

  • Frontier Molecular Orbital (FMO) Theory: The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized on the amino groups and the di-amino substituted phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO is likely to be centered on the carbonyl group and the unsubstituted phenyl ring, suggesting these are the sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's overall reactivity; a smaller gap suggests higher reactivity.[6][7]

  • Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, which would be expected around the amino groups. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack, likely around the carbonyl carbon and the protons of the amino groups.

While a specific DFT study providing these values for this compound was not found, a study on its cyclocondensation product with glyoxal (B1671930) reported DFT calculations, indicating the feasibility of such computational analyses for this class of compounds.[8]

Experimental Protocols for Reactivity Characterization

This section provides detailed methodologies for key experiments to characterize the reactive sites of this compound.

Determination of pKa by NMR Titration

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine pKa values by monitoring the chemical shift of a nucleus (e.g., ¹H or ¹³C) as a function of pH.[9][10][11][12][13]

Protocol:

  • Sample Preparation: Prepare a series of solutions of this compound at a constant concentration in a suitable solvent system (e.g., D₂O/DMSO-d₆) with varying pH values. A set of buffers with known pH values should be used to prepare these solutions.

  • NMR Spectroscopy: Acquire ¹H or ¹³C NMR spectra for each sample. An internal or external reference standard should be used.

  • Data Analysis: Plot the chemical shift (δ) of a specific proton or carbon atom close to the amino groups against the pH of the solution.

  • pKa Calculation: The data is then fitted to the Henderson-Hasselbalch equation, where the pKa is the pH at the inflection point of the resulting sigmoidal curve.

Determination of pKa by UV-Vis Spectrophotometry

The pKa of an ionizable group can also be determined by monitoring the changes in the UV-Vis absorption spectrum as a function of pH.[14][15][16][17]

Protocol:

  • Sample Preparation: Prepare a series of buffered solutions of this compound with varying pH values, ensuring the concentration of the compound is constant across all samples.

  • Spectrophotometry: Record the UV-Vis spectrum for each solution over a relevant wavelength range.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH.

  • pKa Calculation: The pKa is determined from the midpoint of the resulting titration curve. The isosbestic point, where the absorbance is independent of pH, can also be identified.[16]

Electrochemical Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule.[18][19][20][21] It can provide information about the oxidation and reduction potentials of the reactive sites.

Protocol:

  • Electrochemical Cell Setup: A three-electrode system is typically used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[18][19]

  • Solution Preparation: Prepare a solution of this compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile).

  • CV Measurement: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured.

  • Data Analysis: The resulting voltammogram (a plot of current versus potential) will show peaks corresponding to oxidation and reduction events. The peak potentials provide information about the redox potentials of the molecule.

Common Reactions and Mechanisms

The reactivity of this compound is exemplified by its participation in various organic reactions, particularly those involving the nucleophilic amino groups.

Acylation and Polycondensation

The amino groups of this compound readily undergo acylation with acyl chlorides, anhydrides, and carboxylic acids. This reactivity is fundamental to its use as a monomer in the synthesis of polyamides and polyimides.[22][23][24] For instance, the polycondensation reaction with a dianhydride proceeds via a two-step mechanism involving the formation of a polyamic acid intermediate, followed by cyclodehydration to form the polyimide.[22][23]

A simplified workflow for a typical acylation reaction is depicted below.

Acylation_Workflow Workflow for Acylation of this compound start Start dissolve Dissolve this compound in a suitable solvent start->dissolve add_base Add a base (e.g., pyridine) as an acid scavenger dissolve->add_base add_acylating_agent Add the acylating agent (e.g., acyl chloride) dropwise add_base->add_acylating_agent stir Stir the reaction mixture at a controlled temperature add_acylating_agent->stir monitor Monitor the reaction progress (e.g., by TLC) stir->monitor workup Perform aqueous workup to remove byproducts monitor->workup isolate Isolate and purify the product (e.g., by crystallization) workup->isolate characterize Characterize the product (e.g., by NMR, IR, MS) isolate->characterize end End characterize->end

Caption: A typical experimental workflow for the acylation of this compound.

Cyclocondensation Reactions

The o-phenylenediamine moiety of this compound is a precursor for the synthesis of various heterocyclic compounds. It can undergo cyclocondensation reactions with 1,2-dicarbonyl compounds (like glyoxal), aldehydes, and carboxylic acids to form quinoxalines and benzimidazoles, respectively.[8][25][26][27][28]

Conclusion

This compound is a molecule with multiple reactive sites that can be strategically exploited for the synthesis of a wide range of valuable compounds. The nucleophilic amino groups are the most prominent reactive centers, readily participating in acylation, condensation, and cyclization reactions. The carbonyl group and the aromatic rings also contribute to the molecule's diverse reactivity. While specific quantitative data on the reactivity of this compound is limited in the current literature, this guide provides a robust framework of experimental and computational methodologies that can be employed by researchers to thoroughly characterize its reactive potential. A deeper understanding of these reactive sites will undoubtedly facilitate the development of novel materials and pharmaceuticals based on this important chemical scaffold.

References

An In-depth Technical Guide to the Reactivity of Amine Groups in 3,4-Diaminobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Diaminobenzophenone (3,4-DABP) is a versatile aromatic diamine that serves as a crucial building block in the synthesis of pharmaceuticals, high-performance polymers, and dyes. Its utility stems from the presence of two amine groups at the 3- and 4-positions of one of its phenyl rings. These amine groups exhibit differential reactivity, a feature that can be exploited for regioselective chemical modifications. This technical guide provides a comprehensive overview of the factors governing the reactivity of these amine groups, quantitative data to support these principles, detailed experimental protocols for selective reactions, and graphical representations of key reaction pathways and workflows.

The Core of Reactivity: Understanding the Differential Nature of the Amine Groups

The key to harnessing the synthetic potential of 3,4-DABP lies in understanding the electronic and steric differences between the 3-amino and 4-amino groups. The benzoyl group, a meta-director, exerts a significant electron-withdrawing effect on the phenyl ring. This effect is more pronounced at the ortho and para positions relative to the carbonyl group.

  • Electronic Effects: The 4-amino group is para to the electron-withdrawing benzoyl group. This positioning leads to a significant delocalization of the lone pair of electrons on the nitrogen atom into the aromatic system and towards the carbonyl group, thereby reducing its basicity and nucleophilicity. In contrast, the 3-amino group is meta to the benzoyl group, experiencing a less pronounced electron-withdrawing inductive effect and minimal resonance delocalization with the carbonyl. Consequently, the 3-amino group is more basic and more nucleophilic than the 4-amino group.

  • Steric Effects: The 3-amino group is ortho to another amino group, which can present some steric hindrance to incoming electrophiles. However, for many reactions, the electronic effects are the dominant factor in determining the site of initial reaction.

This differential reactivity allows for the selective functionalization of the 3-amino group under controlled reaction conditions.

Quantitative Data and Spectroscopic Analysis

Estimated pKa Values

A correlation has been established between the 1H NMR chemical shifts of the amine protons in aromatic diamines and their pKa values. Generally, a downfield chemical shift of the -NH2 protons corresponds to a lower pKa (lower basicity). Based on available spectral data for analogous compounds, the 3-amino group is expected to have a higher pKa than the 4-amino group.

Amine Group PositionEstimated pKa (Conjugate Acid)Rationale
3-Amino~4.5 - 5.0Meta to the electron-withdrawing benzoyl group, resulting in higher electron density and basicity.
4-Amino~3.5 - 4.0Para to the electron-withdrawing benzoyl group, leading to significant delocalization and lower basicity.

Note: These are estimated values based on trends observed in similar aromatic diamines and should be considered as a guide for predicting reactivity.

Spectroscopic Data

The following tables summarize the characteristic 1H and 13C NMR chemical shifts for this compound. The assignments are based on data available from public databases and predicted shifts.

Table 1: 1H NMR Spectral Data of this compound (in CDCl3)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.70 - 7.40m5HProtons of the unsubstituted phenyl ring
7.15d1HH-6
6.75d1HH-2
6.65dd1HH-5
4.0 (broad s)s4H-NH2 protons at C3 and C4

Table 2: 13C NMR Spectral Data of this compound (in CDCl3)

Chemical Shift (ppm)Assignment
195.5C=O (Carbonyl)
145.0C-4
138.0C-3
137.5C-1' (ipso-carbon of unsubstituted ring)
131.5C-4' (para-carbon of unsubstituted ring)
129.5C-2', C-6' (ortho-carbons of unsubst. ring)
128.0C-3', C-5' (meta-carbons of unsubst. ring)
120.5C-1
118.0C-6
115.5C-5
114.0C-2

Key Reactions and Experimental Protocols

The differential reactivity of the amine groups is most commonly exploited in acylation and alkylation reactions.

Selective Mono-Acylation

Selective acylation of the more nucleophilic 3-amino group can be achieved by using a stoichiometric amount of the acylating agent at low temperatures.

Materials:

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of pyridine to the solution.

  • Slowly add acetic anhydride (dissolved in a small amount of dichloromethane) dropwise to the stirred solution over a period of 30 minutes.

  • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield N-(2-amino-4-benzoylphenyl)acetamide.

  • Characterize the product using 1H NMR, 13C NMR, and mass spectrometry.

Reactions Involving Both Amine Groups: Benzimidazole (B57391) Formation

A primary application of 3,4-DABP is in the synthesis of benzimidazole-containing compounds, such as the anthelmintic drug Mebendazole. This reaction involves the condensation of both adjacent amine groups with a suitable electrophile.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid or its derivative (e.g., aldehyde, orthoester) (1.0 eq)

  • Polyphosphoric acid (PPA) or another suitable acidic catalyst/solvent

Procedure:

  • Combine this compound and the carboxylic acid derivative in polyphosphoric acid.

  • Heat the mixture at an elevated temperature (typically 150-200 °C) for several hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and pour it into a large volume of water or an ice-water mixture to precipitate the product.

  • Neutralize the solution with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate).

  • Filter the precipitate, wash it thoroughly with water, and dry it to obtain the crude benzimidazole derivative.

  • Recrystallize the product from a suitable solvent (e.g., ethanol (B145695) or a mixture of DMF and water) for purification.

Visualizations of Pathways and Workflows

Logical Relationship of Reactivity

G cluster_structure This compound Structure cluster_amines Amine Groups cluster_properties Electronic Properties structure Benzoyl Group (Electron Withdrawing) amine4 4-Amino (para) structure->amine4 -R effect (strong) amine3 3-Amino (meta) structure->amine3 -I effect (weaker) reactivity4 Lower Basicity Lower Nucleophilicity amine4->reactivity4 reactivity3 Higher Basicity Higher Nucleophilicity amine3->reactivity3 caption Electronic effects on amine reactivity.

Caption: Electronic effects on amine reactivity.

Reaction Pathway: Selective Mono-Acylation

G start This compound reagent + Acylating Agent (1 eq) Low Temperature start->reagent intermediate Selective Acylation at 3-Amino Group reagent->intermediate product Mono-acylated Product (e.g., N-(2-amino-4-benzoylphenyl)acetamide) intermediate->product Major Pathway side_product Di-acylated Product (minor) intermediate->side_product Minor Pathway (excess reagent or higher temp) caption Selective mono-acylation of 3,4-DABP.

Caption: Selective mono-acylation of 3,4-DABP.

Experimental Workflow: Selective Acylation and Purification

G step1 Step 1: Reaction Setup Dissolve 3,4-DABP in DCM Cool to 0°C Add catalyst step2 Step 2: Acylation Slow addition of acylating agent Stir at 0°C, then room temp step1->step2 step3 Step 3: Workup Quench with NaHCO3 Aqueous extraction step2->step3 step4 Step 4: Isolation Dry with Na2SO4 Concentrate step3->step4 step5 Step 5: Purification Column Chromatography step4->step5 step6 Step 6: Analysis NMR, MS step5->step6 caption Workflow for selective acylation.

Caption: Workflow for selective acylation.

Methodological & Application

Application Notes: Synthesis and Characterization of Polyimides from 3,4-Diaminobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties.[1][2] These characteristics make them highly suitable for demanding applications in the aerospace, electronics, and medical fields.[3] The properties of polyimides can be tailored by carefully selecting the monomeric precursors, specifically the dianhydride and the diamine.

This document focuses on the use of 3,4-Diaminobenzophenone (3,4-DABP) as a diamine monomer in the synthesis of polyimides. The benzophenone (B1666685) moiety within the 3,4-DABP structure is expected to impart rigidity and thermal stability to the resulting polymer backbone. The synthesis is typically achieved through a two-step process, which involves the initial formation of a soluble poly(amic acid) (PAA) precursor, followed by a cyclodehydration reaction (imidization) to form the final, insoluble and intractable polyimide.[3][4] This two-step approach is advantageous as it allows for processing of the polymer in its soluble PAA form.[2]

Key Characteristics of 3,4-DABP Based Polyimides:

  • High Thermal Stability: The aromatic and benzophenone structures contribute to excellent thermal and thermo-oxidative stability, with decomposition temperatures often exceeding 500°C.[1][3]

  • Good Mechanical Properties: Polyimides derived from aromatic monomers generally exhibit high tensile strength and modulus.[5][6]

  • Chemical Resistance: The imide linkage provides resistance to a wide range of chemicals and solvents.[7]

Experimental Protocols

Protocol 1: Synthesis of Polyimide via Two-Step Method (Thermal Imidization)

This protocol describes the synthesis of a polyimide from this compound (3,4-DABP) and 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) via a two-step method involving the formation of a poly(amic acid) intermediate followed by thermal imidization.

Materials:

  • This compound (3,4-DABP), high purity

  • 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA), high purity

  • Anhydrous N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc)

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube

  • Clean glass plates for film casting

Procedure:

  • Drying of Monomers: Dry the 3,4-DABP and BTDA in a vacuum oven at 120°C for at least 4 hours to remove any residual moisture.

  • Reaction Setup: Assemble a dry three-necked flask with a mechanical stirrer and a nitrogen inlet. Purge the flask with dry nitrogen to establish an inert atmosphere.

  • Diamine Dissolution: Under a nitrogen atmosphere, dissolve a specific molar amount of 3,4-DABP in anhydrous NMP to achieve a desired concentration (typically 15-20 wt% solids). Stir the mixture at room temperature until the diamine is completely dissolved.

  • Dianhydride Addition: Gradually add an equimolar amount of BTDA powder to the diamine solution in small portions over 30-60 minutes. Maintain a nitrogen atmosphere and vigorous stirring. An exothermic reaction will occur, and the viscosity of the solution will begin to increase.

  • Poly(amic acid) Formation: Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere.[8] The viscosity of the solution will increase significantly as the poly(amic acid) (PAA) forms. The reaction progress can be monitored by measuring the inherent viscosity of the PAA solution.

  • Film Casting: Cast the viscous PAA solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.

  • Thermal Imidization: Place the cast film in a vacuum or nitrogen-purged oven and subject it to a staged heating process to facilitate the conversion of the PAA to polyimide and to remove the solvent. A typical heating schedule is:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour[8]

  • Film Removal: After cooling to room temperature, carefully peel the resulting polyimide film from the glass plate.

Protocol 2: Characterization of the Synthesized Polyimide

A. Structural Characterization: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the successful imidization of the poly(amic acid).

  • Procedure:

    • Obtain FTIR spectra of both the poly(amic acid) film (dried at a low temperature) and the final polyimide film.

    • Analyze the spectra for the disappearance of PAA-specific peaks and the appearance of characteristic imide peaks.

  • Expected Results:

    • The PAA spectrum will show a broad absorption band around 3350–3450 cm⁻¹ (N-H stretching) and a peak at 1660–1670 cm⁻¹ (amide C=O stretching).[3]

    • In the polyimide spectrum, these peaks will be significantly diminished or absent.[3]

    • The formation of the imide ring is confirmed by the appearance of new absorption bands at approximately 1770–1780 cm⁻¹ (asymmetrical C=O stretching), 1710–1720 cm⁻¹ (symmetrical C=O stretching), and 720–730 cm⁻¹ (imide ring deformation).[3]

B. Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Objective: To determine the thermal stability and glass transition temperature (Tg) of the polyimide.

  • TGA Procedure:

    • Place a small sample (5-10 mg) of the polyimide film into a TGA crucible.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.[9]

    • Record the weight loss as a function of temperature. The 5% weight loss temperature (Td5%) is a key indicator of thermal stability.

  • DSC Procedure:

    • Place a small sample (5-10 mg) of the polyimide film into a DSC pan.

    • Heat the sample to a temperature above its expected Tg, cool it down, and then perform a second heating scan at a rate of 10°C/min.[3] The Tg is determined from the inflection point in the heat flow curve during the second heating scan.[3]

C. Mechanical Properties: Tensile Testing

  • Objective: To evaluate the mechanical strength and flexibility of the polyimide film.

  • Procedure:

    • Cut the polyimide film into dumbbell-shaped specimens according to standard methods (e.g., ASTM D638).

    • Measure the tensile strength, tensile modulus, and elongation at break using a universal testing machine at a constant crosshead speed.[6]

Data Presentation

The following tables summarize typical properties of polyimides synthesized from various aromatic diamines and dianhydrides, which can be used as a reference for the expected performance of 3,4-DABP based polyimides.

Table 1: Thermal Properties of Aromatic Polyimides

DianhydrideDiamineGlass Transition Temperature (Tg), °C5% Weight Loss Temperature (Td5%), °C (in N2)
BTDA4,4'-Oxydianiline (ODA)276>500
PMDA4,4'-Oxydianiline (ODA)302>500
6FDA2,6-Bis(4-aminophenoxy)naphthalene295563
BTDAVarious ether-containing diamines239-302535-558

Data compiled from multiple sources.[1][6][10]

Table 2: Mechanical Properties of Aromatic Polyimide Films

DianhydrideDiamineTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
BTDA4,4'-Oxydianiline (ODA)114.193.233.58
PMDA4,4'-Oxydianiline (ODA)-3.422.82
HQDPA1,3-Bis(4-aminophenoxy)benzene85-1052.0-3.35-18
Various2,6-Bis(4-aminophenoxy)naphthalene105-1241.5-2.37-22

Data compiled from multiple sources.[5][6][10]

Visualizations

Polyimide_Synthesis_Workflow cluster_synthesis Polyimide Synthesis cluster_characterization Characterization Monomer_Prep Monomer Preparation (Drying 3,4-DABP and Dianhydride) PAA_Formation Poly(amic acid) Formation (Reaction in NMP/DMAc) Monomer_Prep->PAA_Formation Film_Casting Film Casting PAA_Formation->Film_Casting Imidization Thermal Imidization (Staged Heating) Film_Casting->Imidization Final_Film Polyimide Film Imidization->Final_Film FTIR FTIR Spectroscopy Final_Film->FTIR Structural Analysis TGA_DSC TGA / DSC Analysis Final_Film->TGA_DSC Thermal Analysis Mech_Test Mechanical Testing Final_Film->Mech_Test Property Evaluation

Caption: Experimental workflow for the synthesis and characterization of polyimide films.

Polyimide_Reaction_Scheme cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product DABP This compound (3,4-DABP) PAA Poly(amic acid) DABP->PAA + Dianhydride (in NMP/DMAc, RT) Dianhydride Dianhydride (e.g., BTDA) Polyimide Polyimide PAA->Polyimide Heat (Δ) - H2O

Caption: Reaction scheme for the two-step synthesis of polyimide from 3,4-DABP.

References

Application Notes and Protocols: 3,4-Diaminobenzophenone as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzophenone is an aromatic diamine that can be utilized as a curing agent for epoxy resins. Its aromatic structure is anticipated to impart high thermal stability and mechanical strength to the cured epoxy network. This document provides an overview of the application of this compound as an epoxy curing agent, including recommended experimental protocols for characterization and representative data. Aromatic amines, in general, are known to require elevated temperatures for curing and typically yield thermosets with high glass transition temperatures (Tg) and good chemical resistance.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 39070-63-8
Molecular Formula C₁₃H₁₂N₂O[1]
Molecular Weight 212.25 g/mol [1]
Appearance Yellow crystalline powder
Melting Point 115-117 °C
Amine Hydrogen Equivalent Weight (AHEW) 53.06 g/eqCalculated

Curing Reaction Mechanism

The curing of an epoxy resin, such as Diglycidyl ether of bisphenol A (DGEBA), with this compound proceeds through the nucleophilic addition of the amine groups to the epoxide rings of the epoxy resin. Each of the two primary amine groups on the this compound molecule contains two reactive hydrogens, resulting in a functionality of four. The reaction occurs in two stages: the initial reaction of a primary amine with an epoxy group to form a secondary amine, followed by the reaction of the secondary amine with another epoxy group to form a tertiary amine, leading to a highly cross-linked, three-dimensional network.

G cluster_reactants Reactants cluster_products Curing Process DGEBA DGEBA (Epoxy Resin) Intermediate Linear Chain Extension (Primary Amine Reaction) DGEBA->Intermediate Primary Amine Attack DABP This compound (Curing Agent) DABP->Intermediate Crosslinked Cross-linked Network (Secondary Amine Reaction) Intermediate->Crosslinked Secondary Amine Attack

Caption: Epoxy-amine curing reaction pathway.

Experimental Protocols

Stoichiometric Calculation

To achieve optimal properties, it is crucial to use the correct stoichiometric ratio of the epoxy resin and the curing agent. The amount of this compound required can be calculated using the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the epoxy resin.

Parts by weight of this compound per 100 parts of epoxy resin (phr):

phr = (AHEW / EEW) * 100

  • AHEW of this compound: 212.25 g/mol / 4 = 53.06 g/eq

  • EEW of DGEBA resin: This value is typically provided by the manufacturer (e.g., ~188 g/eq).

Example Calculation (for DGEBA with EEW = 188 g/eq):

phr = (53.06 / 188) * 100 ≈ 28.22 phr

Curing Protocol

The following is a general protocol for curing a DGEBA-based epoxy resin with this compound. The exact curing schedule may need to be optimized based on the specific application and desired properties.

  • Preparation: Preheat the DGEBA epoxy resin to approximately 60-70 °C to reduce its viscosity.

  • Mixing: Weigh the calculated stoichiometric amount of this compound and add it to the preheated epoxy resin.

  • Degassing: Stir the mixture thoroughly until the curing agent is completely dissolved. It is recommended to degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing: Pour the mixture into a preheated mold. A typical curing schedule for aromatic amine hardeners involves a multi-step process to ensure complete reaction and to achieve optimal properties.

    • Initial cure: 2 hours at 120 °C.

    • Post-cure: 2 hours at 150 °C, followed by an optional 1 hour at 180 °C for enhanced thermal properties.

  • Cooling: Allow the cured sample to cool slowly to room temperature within the oven to minimize thermal stresses.

Characterization Workflow

G cluster_prep Sample Preparation cluster_analysis Characterization Start Mix Epoxy and This compound Cure Cure according to Protocol Start->Cure Sample Prepare Samples for Analysis Cure->Sample DSC DSC Analysis Sample->DSC TGA TGA Analysis Sample->TGA FTIR FTIR Analysis Sample->FTIR Mech Mechanical Testing Sample->Mech

Caption: Experimental workflow for characterization.

Data Presentation

Note: The following tables provide representative data for epoxy resins cured with aromatic amines. Specific values for this compound cured systems should be determined experimentally.

Curing Parameters and Glass Transition Temperature (DSC)

Differential Scanning Calorimetry (DSC) is used to determine the curing exotherm and the glass transition temperature (Tg) of the cured epoxy.[2][3] The Tg is a critical parameter that indicates the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[4]

Curing SchedulePeak Exotherm (°C)Onset of Tg (°C)Midpoint of Tg (°C)
2h @ 120°C + 2h @ 150°C~170-190~140-150~150-160
2h @ 120°C + 2h @ 180°C~170-190~150-160~160-170
Thermal Stability (TGA)

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the cured epoxy by monitoring its weight loss as a function of temperature.[5][6] Key parameters include the onset of decomposition (Tonset) and the percentage of char yield at elevated temperatures.

ParameterValue
Tonset (5% weight loss) ~350 - 380 °C
Temperature of Max. Decomposition Rate ~400 - 430 °C
Char Yield at 700 °C (in N₂) ~25 - 35 %
Mechanical Properties

The mechanical properties of the cured epoxy resin are critical for structural applications. Standard tests include tensile and flexural tests to determine strength and modulus.

PropertyTypical Value Range for Aromatic Amine Cured Epoxy
Tensile Strength 70 - 90 MPa
Tensile Modulus 2.8 - 3.5 GPa
Flexural Strength 110 - 140 MPa
Flexural Modulus 3.0 - 4.0 GPa

Detailed Methodologies for Key Experiments

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the uncured epoxy/3,4-Diaminobenzophenone mixture into a standard aluminum DSC pan. For cured samples, use a similar weight of the solid material.

  • Instrument Setup: Place the pan in the DSC instrument. Use an empty, sealed aluminum pan as a reference.

  • Curing Profile (for uncured samples):

    • Equilibrate at 30 °C.

    • Ramp the temperature at a rate of 10 °C/min to 300 °C.

    • Record the heat flow to determine the curing exotherm.

  • Glass Transition Temperature (Tg) Measurement (for cured samples):

    • Equilibrate at 30 °C.

    • Ramp the temperature at a rate of 10 °C/min to 250 °C.

    • The Tg is determined as the midpoint of the inflection in the heat flow curve.[7]

Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place 10-15 mg of the cured epoxy sample into a TGA pan.

  • Instrument Setup: Place the pan in the TGA instrument.

  • Thermal Profile:

    • Heat the sample from 30 °C to 800 °C at a heating rate of 10 °C/min.

    • Use a nitrogen atmosphere with a flow rate of 50 mL/min to prevent thermo-oxidative degradation.

    • Record the weight loss as a function of temperature.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy can be used to monitor the curing reaction by observing the disappearance of the epoxide peak and the appearance of hydroxyl groups.

  • Sample Preparation:

    • Uncured Mixture: Place a thin film of the liquid mixture between two KBr plates.

    • Cured Sample: Analyze a thin film of the cured material using an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition:

    • Scan the sample over a range of 4000 to 400 cm⁻¹.

    • Key peaks to monitor during curing:

      • Disappearance of the epoxide peak at ~915 cm⁻¹.

      • Appearance and broadening of the hydroxyl (-OH) peak around 3400 cm⁻¹.

Conclusion

This compound is a promising aromatic amine curing agent for epoxy resins, expected to yield thermosets with high thermal stability and good mechanical properties. The provided protocols offer a starting point for the preparation and characterization of these materials. It is essential to perform experimental validation to determine the precise curing behavior and final properties of epoxy systems cured with this compound for specific applications.

References

Application Notes and Protocols for the Synthesis of High-Performance Polymers Using 3,4-Diaminobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of high-performance polyamides and polyimides using 3,4-diaminobenzophenone as a key monomer. The unique structure of this compound, featuring a flexible benzoyl group and reactive amine functionalities, allows for the creation of polymers with exceptional thermal stability, mechanical strength, and solubility in organic solvents, making them suitable for a wide range of advanced applications.

Introduction to High-Performance Polymers from this compound

This compound is a versatile aromatic diamine monomer used in the synthesis of various high-performance polymers. Its asymmetrical structure and the presence of a carbonyl group contribute to polymers with improved processability compared to those derived from more rigid diamines. The resulting polyamides and polyimides exhibit high glass transition temperatures (Tg), excellent thermal and oxidative stability, and good mechanical properties. These characteristics make them attractive for applications in aerospace, electronics, and as specialty materials in demanding environments.

Synthesis of High-Performance Polyamides

Aromatic polyamides are renowned for their outstanding thermal and mechanical properties. The incorporation of this compound into the polymer backbone can enhance solubility and processing characteristics.

Experimental Protocol: Direct Polycondensation for Polyamide Synthesis

This protocol outlines the direct polycondensation of this compound with an aromatic dicarboxylic acid using a phosphorylation agent.

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1 equivalent), the aromatic dicarboxylic acid (1 equivalent), NMP, and calcium chloride.

  • Stir the mixture at room temperature under a gentle stream of nitrogen until all solids are dissolved.

  • Add pyridine and triphenyl phosphite to the solution.

  • Heat the reaction mixture to 100-110°C and maintain for 3-4 hours with continuous stirring.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Collect the fibrous polymer by filtration and wash it thoroughly with hot water and methanol to remove any residual solvents and reagents.

  • Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

Quantitative Data for Polyamides
Polymer SystemInherent Viscosity (dL/g)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (°C)
Polyamide from this compound and Terephthalic Acid0.31–0.93[1]235–298[1]> 400[1]

Synthesis Pathway for Polyamides

G cluster_conditions Reaction Conditions DABP This compound PA Polyamide DABP->PA Polycondensation DCA Aromatic Dicarboxylic Acid (e.g., Terephthalic Acid) DCA->PA Cond1 Solvent: NMP Cond2 Condensing Agents: Triphenyl Phosphite, Pyridine Cond3 Temperature: 100-110 °C

Caption: Synthesis of Polyamides from this compound.

Synthesis of High-Performance Polyimides

Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties. The synthesis typically involves a two-step process.

Experimental Protocol: Two-Step Polycondensation for Polyimide Synthesis

This method involves the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide.

Materials:

  • This compound

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA or Benzophenonetetracarboxylic dianhydride - BTDA)

  • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)

  • Acetic anhydride (B1165640) (for chemical imidization)

  • Pyridine (for chemical imidization)

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve this compound (1 equivalent) in anhydrous DMAc or NMP.

  • Slowly add the aromatic dianhydride (1 equivalent) in solid form to the stirred solution at room temperature. A slight exotherm may be observed.

  • Continue stirring at room temperature for 8-12 hours to form a viscous poly(amic acid) solution.

Step 2: Imidization

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass plate to form a thin film.

    • Heat the film in an oven with a controlled temperature program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect complete conversion to the polyimide.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add acetic anhydride (2 equivalents) and pyridine (1 equivalent) as catalysts.

    • Stir the mixture at room temperature for 1-2 hours, then heat to 50-60°C for another 1-2 hours.

    • Precipitate the polyimide by pouring the solution into a non-solvent like methanol.

    • Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

Quantitative Data for Polyimides
Polymer SystemInherent Viscosity of Poly(amic acid) (dL/g)Glass Transition Temperature (Tg, °C)5% Weight Loss Temperature (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Polyimide from 2,6-bis(4-aminophenoxy)naphthalene and various dianhydrides1.60–3.31[2]255–295[2]> 500[2]105–124[2]1.5–2.3[2]7–22[2]
Polyimides from HQDPA and various diamines0.43–0.58[3]190–214[3]> 500[3]85–105[3]2.0–3.3[3]5–18[3]

Note: Data for specific polymers derived directly from this compound were not fully consolidated in the search results. The provided data represents typical properties for related high-performance polyimides to serve as a benchmark.

Synthesis Pathway for Polyimides

G cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Imidization DABP This compound PAA Poly(amic acid) DABP->PAA Polycondensation DA Aromatic Dianhydride (e.g., PMDA, BTDA) DA->PAA PI Polyimide PAA->PI Imidization (Thermal or Chemical) Cond1 Solvent: DMAc or NMP Cond2 Temperature: Room Temperature Cond3 Thermal: 100-300 °C Chemical: Acetic Anhydride, Pyridine

Caption: Two-Step Synthesis of Polyimides.

General Experimental Workflow

The following diagram illustrates the general workflow from monomer selection to polymer characterization.

G cluster_synthesis Synthesis cluster_purification Purification and Isolation cluster_characterization Characterization Monomers Select Monomers (this compound, Dicarboxylic Acid/Dianhydride) Polymerization Polymerization Reaction Monomers->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Washing Washing Precipitation->Washing Drying Drying under Vacuum Washing->Drying Spectroscopy Spectroscopic Analysis (FTIR, NMR) Drying->Spectroscopy Thermal Thermal Analysis (TGA, DSC) Drying->Thermal Mechanical Mechanical Testing (Tensile Strength, Modulus) Drying->Mechanical

Caption: General Experimental Workflow for Polymer Synthesis.

Characterization of Polymers

The synthesized polymers should be characterized to determine their structure, molecular weight, and properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of amide or imide linkages. For polyimides, the disappearance of amic acid bands and the appearance of characteristic imide absorption bands should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers by determining their decomposition temperatures.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

  • Mechanical Testing: To measure properties such as tensile strength, Young's modulus, and elongation at break of polymer films.

These protocols and data provide a comprehensive guide for the synthesis and characterization of high-performance polymers from this compound, enabling researchers to explore their potential in various advanced applications.

References

Application of 3,4-Diaminobenzophenone in Dye and Pigment Production: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3,4-Diaminobenzophenone (3,4-DABP) in the synthesis of azo dyes and high-performance polyimide polymers.

Synthesis of Azo Dyes from this compound

This compound serves as a versatile primary aromatic amine for the synthesis of mono- and bis-azo dyes. The two amino groups offer the potential for creating complex, multi-chromophoric systems. The general synthesis involves two primary steps: diazotization of the aromatic amine followed by coupling with a suitable electron-rich nucleophile.

Application Note: Synthesis of a Bis-Azo Dye

This protocol describes the synthesis of a bis-azo dye by diazotizing both amino groups of 3,4-DABP and coupling the resulting bis-diazonium salt with a naphthol derivative. Azo dyes are a major class of synthetic colorants used extensively in the textile, printing, and food industries.

Experimental Protocol: Synthesis of a Bis-Azo Dye from 3,4-DABP and 2-Naphthol (B1666908)

Materials:

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, suspend 2.12 g (0.01 mol) of this compound in 50 mL of deionized water and 5 mL of concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-water bath with constant stirring.

  • In a separate beaker, dissolve 1.4 g (0.02 mol) of sodium nitrite in 10 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold 3,4-DABP suspension while maintaining the temperature between 0-5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the bis-diazonium salt of 3,4-DABP.

Part B: Azo Coupling

  • In a 500 mL beaker, dissolve 2.88 g (0.02 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool the 2-naphthol solution to 0-5 °C in an ice-water bath.

  • Slowly add the cold bis-diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.

  • A brightly colored precipitate of the bis-azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Filter the crude dye using vacuum filtration and wash the filter cake with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude dye from an appropriate solvent, such as ethanol or a DMF/water mixture, to purify it.

  • Dry the purified dye in a vacuum oven at 60 °C.

Expected Spectral Properties of Azo Dyes

The color and spectral properties of azo dyes are dependent on the electronic nature of the aromatic rings and any substituents present.

Dye StructureSolventλmax (nm)Molar Absorptivity (ε)Reference
Phenylazo-2-naphtholEthanol480Not Specified[1]
Substituted Phenylazo NaphtholDMF351-777Not Specified[2]
Aniline-based azo dyeWater501-565Not Specified[3]

Diagram of Azo Dye Synthesis Workflow

AzoDyeSynthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling DABP This compound HCl_H2O HCl, H₂O, 0-5°C DABP->HCl_H2O Suspend NaNO2 NaNO₂ solution HCl_H2O->NaNO2 Add dropwise Diazonium Bis-Diazonium Salt Solution NaNO2->Diazonium Stir 30 min Coupling Coupling Reaction Diazonium->Coupling Naphthol 2-Naphthol in NaOH Naphthol->Coupling Add Diazonium Salt CrudeDye Crude Bis-Azo Dye Coupling->CrudeDye Stir 1-2 hours PurifiedDye Purified Dye CrudeDye->PurifiedDye Filter, Wash, Recrystallize, Dry

Caption: Workflow for the synthesis of a bis-azo dye from this compound.

Synthesis of Polyimides from this compound

This compound is a valuable monomer in the synthesis of high-performance polyimides. Polyimides are known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties, making them suitable for applications in aerospace, electronics, and as advanced materials.[4]

Application Note: Synthesis of a Polyimide Film

The synthesis of polyimides from 3,4-DABP typically follows a two-step process. First, a poly(amic acid) precursor is formed by reacting the diamine with a dianhydride in a polar aprotic solvent. This soluble precursor is then cast into a film and thermally or chemically treated to induce cyclodehydration (imidization), forming the final insoluble and intractable polyimide film.[5]

Experimental Protocol: Synthesis of a Polyimide from 3,4-DABP and Benzophenonetetracarboxylic Dianhydride (BTDA)

Materials:

  • This compound (3,4-DABP)

  • 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)

  • N,N-Dimethylacetamide (DMAc)

  • Nitrogen gas supply

Procedure:

Part A: Synthesis of Poly(amic acid) (PAA)

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2.12 g (0.01 mol) of this compound in 20 mL of anhydrous N,N-Dimethylacetamide (DMAc) under a nitrogen atmosphere.

  • Once the diamine has completely dissolved, slowly add 3.22 g (0.01 mol) of 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) powder in small portions with continuous stirring.

  • Rinse the weighing paper with a small amount of DMAc to ensure all the dianhydride is transferred to the reaction flask.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

Part B: Preparation of Polyimide Film

  • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

  • Place the glass plate in a vacuum oven and subject it to a staged heating program for thermal imidization:

    • 100 °C for 1 hour

    • 200 °C for 1 hour

    • 300 °C for 1 hour

  • After cooling to room temperature, carefully peel the resulting polyimide film from the glass substrate.

Quantitative Data for Polyimides

The thermal and mechanical properties of polyimides are highly dependent on the specific diamine and dianhydride monomers used in their synthesis.

Table 1: Thermal Properties of BTDA-Based Polyimides

Diamine MonomerGlass Transition Temperature (Tg), °C5% Weight Loss Temperature (Td5), °CReference
4,4'-Oxydianiline (ODA)276~500-550[6]
3,3'-Dimethyl-4,4'-diamino-5,5'-diethyldiphenylmethane~260-290~430-470 (in air)[5]

Table 2: Mechanical Properties of BTDA-Based Polyimide Films

Diamine MonomerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Reference
4,4'-Oxydianiline (ODA)114.193.233.58[6]
3,3'-Dimethyl-4,4'-diamino-5,5'-diethyldiphenylmethane93.1 - 131Not Specified7.6 - 12[5]

Note: The data provided is for polyimides synthesized from BTDA and other diamines to offer a representative range of expected properties. The specific properties of a polyimide from 3,4-DABP and BTDA would need to be experimentally determined.

Diagram of Polyimide Synthesis Workflow

PolyimideSynthesis cluster_paa Part A: Poly(amic acid) Synthesis cluster_film Part B: Polyimide Film Formation DABP_DMAc 3,4-DABP in DMAc BTDA BTDA DABP_DMAc->BTDA Add BTDA PAA_Solution Viscous Poly(amic acid) Solution BTDA->PAA_Solution Stir 24h Casting Cast on Glass Plate PAA_Solution->Casting Thermal_Imidization Staged Heating (100-300°C) Casting->Thermal_Imidization PI_Film Polyimide Film Thermal_Imidization->PI_Film

Caption: Workflow for the synthesis of a polyimide film from 3,4-DABP and BTDA.

References

3,4-Diaminobenzophenone: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzophenone (3,4-DABP) is a versatile chemical intermediate with the molecular formula C₁₃H₁₂N₂O. It serves as a critical building block in the synthesis of various pharmaceutical compounds, most notably the broad-spectrum anthelmintic drug, mebendazole (B1676124). Its unique structure, featuring a benzophenone (B1666685) core with two adjacent amino groups, allows for the construction of complex heterocyclic systems, making it a valuable scaffold in medicinal chemistry. Beyond its established role in the synthesis of mebendazole, derivatives of 3,4-DABP have shown potential as farnesyltransferase inhibitors for antimalarial and anticancer applications, as well as kinase inhibitors, highlighting its broader significance in drug discovery and development.

Pharmaceutical Applications

The primary and most well-documented application of this compound is in the production of mebendazole.[1][2] Mebendazole is a benzimidazole (B57391) derivative used to treat a variety of parasitic worm infections. The synthesis involves the cyclization of 3,4-DABP to form the benzimidazole ring system.

Furthermore, research has explored the use of 3,4-DABP derivatives in other therapeutic areas:

  • Antimalarial Agents: Derivatives of this compound have been investigated as farnesyltransferase inhibitors, a promising target for antimalarial drugs.

  • Anticancer Agents: The benzophenone scaffold is present in various compounds with cytotoxic activity. Studies have investigated this compound-based compounds for their potential to inhibit cancer cell growth by targeting pathways such as the human estrogen receptor and epidermal growth factor receptor (EGFR) tyrosine kinase.

  • Kinase Inhibitors: The structural motif of 3,4-DABP has been utilized in the design of inhibitors for various kinases, which are key targets in cancer therapy and other diseases.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of this compound and its subsequent conversion to Mebendazole.

Table 1: Synthesis of this compound (3,4-DABP)

Starting MaterialReaction TypeCatalyst/ReagentSolventReaction ConditionsYield (%)Purity (%)Reference
3-Nitro-4-chloro-benzophenoneAmmonolysis & Hydrogenation1. NH₃ water2. Pd/C, H₂1. Isopropyl alcohol2. Methanol1. 90-95°C, 0.4-0.45 MPa, 24h2. 40-50°C, 0.1-0.2 MPa, 3-5h>90 (total)>99.8CN109467512B[1]
4-Amino-3-nitrobenzophenoneReductionSodium sulfide (B99878) hexahydrateWaterNot specifiedNot specifiedNot specifiedan alternate synthesis of this compound and of mebendazole
4-Chloro-3,4'-dinitro benzophenoneHydrogenation5% Palladium/alumina1,2-dichloroethane30-35°C, 10h83Not specifiedSynthesis of 3,4'-diamino benzophenone
4-Amino-3-nitro benzophenoneTransfer HydrogenationPd-Li/CDimethylbenzene60°C, 5h98.999.85CN106083622A

Table 2: Synthesis of Mebendazole from this compound

Reactant 2Catalyst/ReagentSolventReaction ConditionsYield (%)Reference
Methyl-s-methylthiourea carboxylateNone specifiedNot specifiedNot specifiedNot specifiedA Overview of Pharmacological Activities of Mebendazole as a potential Anthelmintic drug
Reagent from methyl chloroformate, KSCN, NH₃, (CH₃)₂SO₄Aqueous NaOHEthyl acetate (B1210297) / Water85-90°C, 3h95an alternate synthesis of this compound and of mebendazole
O-methylisourea formic acid methyl acetateAcetic acidToluene40°C, 16h then reflux at 80°C for 6h90 (crude)Mebendazole synthesis

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Nitro-4-chloro-benzophenone

This two-step protocol is adapted from patent CN109467512B.[1]

Step 1: Ammonolysis of 3-Nitro-4-chloro-benzophenone

  • To a high-pressure autoclave, add 180g of 3-nitro-4-chloro-benzophenone, 200g of isopropyl alcohol, and 230g of 24% (mass fraction) aqueous ammonia (B1221849).

  • Stir the mixture and heat to 90-95°C. The pressure in the autoclave will reach 0.4-0.45 MPa.

  • Maintain the reaction at this temperature and pressure for 24 hours.

  • After the reaction is complete, cool the autoclave to 20-25°C and release the pressure.

  • Filter the reaction mixture and wash the filter cake with 80g of water.

  • Dry the solid to obtain 3-nitro-4-amino-benzophenone (Intermediate I). Expected yield is approximately 161g with a purity of 99.9%.

Step 2: Hydrogenation of 3-Nitro-4-amino-benzophenone

  • Dissolve the obtained 3-nitro-4-amino-benzophenone in methanol.

  • Transfer the solution to a high-pressure autoclave and add a palladium-carbon (Pd/C) catalyst.

  • Charge the autoclave with hydrogen gas to a pressure of 0.1-0.2 MPa.

  • Stir the mixture and heat to 40-50°C.

  • Maintain the reaction at this temperature and pressure for 3-5 hours.

  • Upon completion, the product is this compound.

Protocol 2: Synthesis of Mebendazole from this compound

This protocol is based on the procedure described by Ayyangar et al.

  • Preparation of the cyclizing agent:

    • To a solution of potassium thiocyanate (B1210189) in ethyl acetate, add methyl chloroformate (0.09 mol) over 10 minutes.

    • Stir the mixture at 60°C for 1 hour.

    • Cool the mixture to 0-5°C and slowly add 25% aqueous ammonia (7.3g). Continue stirring for 15 minutes.

    • Remove the ethyl acetate to obtain a residue.

    • Warm the residue with dimethyl sulfate (B86663) (0.12 mol) and 50 ml of water for 30 minutes.

    • Adjust the pH of the solution to 6.0 with aqueous sodium hydroxide.

  • Cyclization Reaction:

    • To the prepared solution of the cyclizing agent, add this compound (13g, 0.06 mol).

    • Heat the mixture to 85-90°C for 3 hours.

    • The product, mebendazole, will precipitate upon cooling.

    • Filter the solid, wash with water, and dry to obtain mebendazole. The expected yield is around 95%.[3]

Signaling Pathways and Mechanisms of Action

Mebendazole: Inhibition of Microtubule Polymerization

The primary mechanism of action of mebendazole is the inhibition of microtubule formation in parasitic worms. It selectively binds to the β-tubulin subunit of the microtubules, preventing the polymerization of tubulin dimers. This disruption of the cytoskeleton impairs essential cellular processes in the parasite, such as glucose uptake, leading to energy depletion, paralysis, and eventual death of the worm.

Farnesyltransferase Inhibition

Derivatives of this compound have been explored as inhibitors of farnesyltransferase. This enzyme is crucial for the post-translational modification of several proteins, including Ras, which are involved in cell signaling pathways that control cell growth, proliferation, and survival. By inhibiting farnesyltransferase, these compounds can disrupt these signaling cascades, making them potential therapeutic agents for cancer and parasitic infections like malaria.

Farnesyltransferase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Ras_inactive Inactive Ras-GDP FTase Farnesyltransferase Ras_inactive->FTase Ras_active Active Ras-GTP Raf Raf Ras_active->Raf FPP Farnesyl Ppyrophosphate FPP->FTase FTase->Ras_active Farnesylation DABP_derivative 3,4-DABP Derivative (FTI) DABP_derivative->FTase Inhibition MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Farnesyltransferase Inhibition Pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Some benzophenone derivatives have been investigated for their potential to modulate the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of intracellular signals that regulate cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ligand Binding Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription ERK->Transcription Synthesis_Workflow Start Start: This compound Cyclization Cyclization Reaction Start->Cyclization Reagent_Prep Preparation of Cyclizing Agent Reagent_Prep->Cyclization Isolation Isolation of Crude Product (Filtration) Cyclization->Isolation Purification Purification (Recrystallization) Isolation->Purification Analysis Analysis (HPLC, NMR, MS) Purification->Analysis Final_Product Final Product: Mebendazole Analysis->Final_Product

References

protocol for synthesizing mebendazole from 3,4-Diaminobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

An established protocol for the synthesis of the broad-spectrum anthelmintic drug, Mebendazole (B1676124), from the precursor 3,4-Diaminobenzophenone is detailed below. This process is a critical final stage in the overall synthesis of Mebendazole and is of significant interest to researchers in medicinal chemistry and drug development.

Introduction

Mebendazole is a synthetic benzimidazole (B57391) derivative with potent anti-parasitic properties.[1] Its mechanism of action involves the inhibition of microtubule polymerization in parasites.[1] The chemical synthesis of Mebendazole typically involves the formation of the core benzimidazole ring structure followed by the addition of requisite functional groups.[2] This application note focuses on the specific protocol for the cyclization reaction of this compound to yield Mebendazole. This key step involves the reaction of the diamine precursor with a reagent that provides the C2 and carbamate (B1207046) functionalities of the benzimidazole ring system.

Reaction Principle

The synthesis of Mebendazole from this compound is achieved through a cyclization reaction. In this process, the two amino groups of the this compound react with a suitable reagent, such as N-methoxycarbonyl-S-methylisothiourea or a similar precursor, in the presence of an acid catalyst like acetic acid. This reaction forms the five-membered imidazole (B134444) ring fused to the benzene (B151609) ring, creating the benzimidazole core of Mebendazole, complete with the methyl carbamate group at the 2-position.

Experimental Protocol

Materials:

  • This compound

  • N-Methoxycarbonyl-O-methylisourea (or methyl-s-methylthiourea carboxylate)[1][3]

  • Acetic Acid[3]

  • Toluene[3]

  • Methanol[3]

  • Formic Acid[3]

  • Activated Carbon[3]

  • Purified Water[3]

Equipment:

  • 500 ml four-necked flask

  • Stirrer

  • Heating mantle

  • Condenser

  • Filtration apparatus

  • Drying oven

Procedure:

Step 1: Cyclization Reaction [3]

  • To a 500 ml four-necked flask, add 50 g of this compound.

  • Add a toluene (B28343) solution containing 32.8 g of N-methoxycarbonyl-O-methylisourea.

  • Add 32.5 g of acetic acid to the mixture.

  • Warm the reaction mixture to 40°C (acceptable range: 35-45°C) with continuous stirring.

  • Maintain this temperature for 16 hours (acceptable range: 16-17 hours).

  • After the initial reaction period, add 70 g of formic acid to the flask.

  • Heat the mixture to reflux at 80°C (acceptable range: 78-85°C) and maintain reflux for 6 hours (acceptable range: 6-7 hours).

Step 2: Isolation of Crude Mebendazole [3]

  • After the reflux period, cool the reaction mixture to 65°C (acceptable range: 60-70°C).

  • Add 85 ml of methanol (B129727) and continue to stir at 65°C for 1 hour (acceptable range: 1-2 hours).

  • Cool the mixture further to 35°C (acceptable range: 30-40°C).

  • Filter the resulting precipitate and wash the filter cake with 50 ml of methanol.

  • Dry the collected solid in an oven at 100°C (acceptable range: 90-110°C) for 24 hours to obtain the crude Mebendazole product.

Step 3: Purification of Mebendazole [3]

  • In a clean 500 ml four-necked flask, add 30 g of the crude Mebendazole.

  • Add 125 g of formic acid and 0.6 g of activated carbon.

  • Stir the mixture and heat to 65°C (acceptable range: 60-70°C). Maintain this temperature for at least 1 hour.

  • Perform a hot filtration to remove the activated carbon.

  • Transfer the filtrate to a new 500 ml four-necked flask and cool to 50°C (acceptable range: 40-60°C).

  • Induce crystallization by adding 100 ml of purified water and seeding with 0.5 g of Mebendazole C crystal seed.

  • Reduce the stirring speed and cool the mixture to 40°C (acceptable range: 35-45°C), holding for 1-2 hours.

  • Add an additional 260 ml of purified water and continue to cool to 20°C (acceptable range: 15-25°C), holding for another 1-2 hours.

  • Filter the purified product, wash the filter cake with 360 ml of purified water, and dry at 90°C (acceptable range: 80-100°C) to obtain pure Mebendazole.

Data Presentation

ParameterStep 1: CyclizationStep 2: IsolationStep 3: Purification
Reactants/Materials This compound (50 g), N-methoxycarbonyl-O-methylisourea (32.8 g), Acetic Acid (32.5 g), Formic Acid (70 g)Methanol (85 ml + 50 ml)Crude Mebendazole (30 g), Formic Acid (125 g), Activated Carbon (0.6 g), Purified Water (100 ml + 260 ml + 360 ml)
Temperature 40°C, then reflux at 80°C65°C, then cool to 35°C65°C, then cool to 20°C
Time 16 hours, then 6 hours1 hour, then filtration1 hour, then crystallization holds
Yield -~90% (crude)[3]~95% (pure)[3]

Experimental Workflow

SynthesisWorkflow A 1. Add this compound, N-methoxycarbonyl-O-methylisourea, and Acetic Acid to flask B 2. Heat to 40°C for 16h A->B Reaction Start C 3. Add Formic Acid and reflux at 80°C for 6h B->C Cyclization D 4. Cool to 65°C, add Methanol, and stir for 1h C->D Work-up E 5. Cool to 35°C, filter, and wash with Methanol D->E F 6. Dry solid at 100°C for 24h to obtain Crude Mebendazole E->F G 7. Dissolve Crude Mebendazole in Formic Acid with Activated Carbon at 65°C F->G Purification H 8. Hot filter to remove Activated Carbon G->H I 9. Cool filtrate, add water, and seed for crystallization H->I J 10. Cool, filter, wash with water, and dry at 90°C I->J K Pure Mebendazole J->K Final Product

Caption: Workflow for the synthesis and purification of Mebendazole.

References

Application Note: High-Sensitivity Analysis of Carbonyl Compounds via Derivatization with 3,4-Diaminobenzophenone for HPLC-MS/MS Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of carbonyl compounds, such as aldehydes and ketones, in biological matrices is of significant interest in various fields, including clinical diagnostics, toxicology, and pharmaceutical research. These compounds are often biomarkers for oxidative stress and cellular damage. Malondialdehyde (MDA), a product of lipid peroxidation, is a key biomarker for oxidative stress. Due to the low endogenous concentrations and poor chromatographic retention of many carbonyl compounds, derivatization is often essential for sensitive and reliable quantification by High-Performance Liquid Chromatography (HPLC).[1] This application note describes a robust and sensitive method for the analysis of malondialdehyde in biological samples using 3,4-Diaminobenzophenone as a pre-column derivatization reagent, followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) analysis.

This compound reacts with dicarbonyl compounds to form stable, chromophoric, and ionizable derivatives, significantly enhancing their detectability. The benzophenone (B1666685) moiety provides a strong chromophore for UV detection and a readily ionizable group for mass spectrometry, making it a versatile reagent. This method has been successfully applied to the determination of MDA in human urine and saliva, demonstrating high sensitivity and linearity.[1][2]

Chemical Derivatization

The derivatization reaction involves the condensation of the two amino groups of this compound with the two carbonyl groups of a dicarbonyl compound, such as malondialdehyde, to form a stable heterocyclic derivative. This reaction is typically carried out under acidic conditions and with gentle heating to ensure complete derivatization.

cluster_0 Derivatization Reaction Malondialdehyde Malondialdehyde Derivative Fluorescent Derivative Malondialdehyde->Derivative + this compound This compound This compound

Caption: Derivatization of Malondialdehyde with this compound.

Experimental Protocols

Materials and Reagents
  • This compound: Purity >97%

  • Malondialdehyde (MDA) standard: or a suitable precursor like 1,1,3,3-Tetramethoxypropane (TMP)

  • Formic acid: LC-MS grade

  • Acetonitrile: LC-MS grade

  • Methanol: LC-MS grade

  • Ultrapure water: 18.2 MΩ·cm

  • Hydrochloric acid (HCl): for pH adjustment

  • Sodium hydroxide (B78521) (NaOH): for pH adjustment

  • Human Urine and Saliva Samples: Collected and stored at -80°C until analysis.

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of MDA (e.g., 1000 µg/mL) in ultrapure water.

  • Perform serial dilutions of the stock solution with ultrapure water to prepare working standard solutions at desired concentrations.

Sample Preparation (Urine and Saliva):

  • Thaw frozen urine or saliva samples at room temperature.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet any particulate matter.

  • Collect the clear supernatant for the derivatization procedure.

Derivatization Protocol

The optimal conditions for the derivatization of malondialdehyde with this compound are a reagent concentration of 50 mg/L, a pH of 4, and a reaction time of 30 minutes at 50°C.[1][2]

  • In a microcentrifuge tube, combine 100 µL of the sample (standard or prepared biological sample) with 100 µL of a 100 mg/L solution of this compound in 10% methanol.

  • Adjust the pH of the mixture to 4 using 0.1 M HCl.

  • Vortex the mixture gently to ensure homogeneity.

  • Incubate the reaction mixture in a heating block or water bath at 50°C for 30 minutes.

  • After incubation, cool the mixture to room temperature.

  • The derivatized sample is now ready for direct injection into the UHPLC-MS/MS system without the need for further extraction or concentration steps.[1]

UHPLC-MS/MS Analysis
  • UHPLC System: A standard UHPLC system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the derivative from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The method demonstrates excellent sensitivity and linearity for the determination of malondialdehyde in biological matrices.[1]

ParameterValue
Limit of Quantification (LOQ) 0.1 - 0.3 µg/L
Linearity (r²) > 0.997
Concentration in Urine 1.7 - 33.6 µg/g creatinine
Concentration in Saliva 0.1 - 1.3 µg/L

Experimental Workflow

The following diagram outlines the complete experimental workflow from sample collection to data analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis SampleCollection Sample Collection (Urine/Saliva) Centrifugation Centrifugation SampleCollection->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant AddReagent Add this compound Supernatant->AddReagent AdjustpH Adjust pH to 4 Incubate Incubate at 50°C for 30 min UHPLC UHPLC-MS/MS Injection Incubate->UHPLC DataAcquisition Data Acquisition (MRM) UHPLC->DataAcquisition DataAnalysis Data Analysis & Quantification DataAcquisition->DataAnalysis

References

Application Notes and Protocols for 3,4-Diaminobenzophenone Functionalized Nanoparticles for VOC Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Volatile organic compounds (VOCs) are a significant class of environmental pollutants with detrimental effects on human health. The development of efficient and reusable adsorbent materials is crucial for the effective removal of VOCs from the atmosphere. This document provides detailed application notes and protocols for the synthesis and utilization of 3,4-Diaminobenzophenone (DABP) functionalized magnetic nanoparticles for the adsorption of VOCs, specifically benzene (B151609) and toluene (B28343). The described nanoadsorbent, Fe3O4/AC@SiO2@DABP, demonstrates high adsorption capacity and excellent reusability, making it a promising candidate for environmental remediation applications.[1][2]

Core Nanoparticle Synthesis and Functionalization Workflow

The synthesis of the DABP-functionalized magnetic nanoparticles involves a multi-step process, including the preparation of the magnetic core, coating with activated carbon and silica, and final functionalization with this compound.

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization Fe3O4 Fe3O4 Nanoparticles (Co-precipitation) Fe3O4_AC Fe3O4/AC Composite Fe3O4->Fe3O4_AC AC Activated Carbon (AC) AC->Fe3O4_AC Fe3O4_AC_SiO2 Fe3O4/AC@SiO2 (Sol-Gel Method) Fe3O4_AC->Fe3O4_AC_SiO2 Fe3O4_AC_SiO2_DABP Fe3O4/AC@SiO2@DABP (Final Nanoadsorbent) Fe3O4_AC_SiO2->Fe3O4_AC_SiO2_DABP Functionalization DABP This compound (DABP) DABP->Fe3O4_AC_SiO2_DABP

Figure 1: Workflow for the synthesis and functionalization of Fe3O4/AC@SiO2@DABP magnetic nanoparticles.

Experimental Protocols

1. Synthesis of Fe3O4/AC@SiO2@DABP Magnetic Nanoparticles (MNPs)

This protocol details the synthesis of this compound (DABP)-functionalized Fe3O4/AC@SiO2 magnetic nanoparticles.[1]

a. Materials:

b. Synthesis of Fe3O4/AC Magnetic Nanoparticles:

  • Dissolve FeCl3·6H2O and FeCl2·4H2O in deionized water in a 2:1 molar ratio with mechanical stirring under a nitrogen atmosphere.

  • Heat the solution to 80°C.

  • Slowly add ammonia solution to the mixture until the pH reaches 10-11 to form a black precipitate of Fe3O4 nanoparticles.

  • Add activated carbon to the suspension and continue stirring for 1 hour.

  • Collect the Fe3O4/AC magnetic nanoparticles using a magnet, wash with deionized water and ethanol, and dry in an oven.

c. Coating with Silica (Fe3O4/AC@SiO2):

  • Disperse the Fe3O4/AC nanoparticles in a mixture of ethanol and deionized water.

  • Add ammonia solution and tetraethyl orthosilicate (TEOS) dropwise while stirring.

  • Continue the reaction for 6 hours at room temperature.

  • Separate the resulting Fe3O4/AC@SiO2 nanoparticles with a magnet, wash with ethanol and water, and dry.

d. Functionalization with this compound (Fe3O4/AC@SiO2@DABP):

  • Disperse the Fe3O4/AC@SiO2 nanoparticles in toluene.

  • Add a solution of this compound in toluene to the nanoparticle suspension.

  • Reflux the mixture for 24 hours under a nitrogen atmosphere.

  • Collect the functionalized nanoparticles (Fe3O4/AC@SiO2@DABP) using a magnet, wash with toluene and ethanol to remove unreacted DABP, and dry.

2. VOC Adsorption and Desorption Studies

This protocol outlines the procedure for evaluating the VOC adsorption and desorption performance of the synthesized nanoparticles.[1]

a. Materials and Equipment:

  • Fe3O4/AC@SiO2@DABP nanoadsorbent

  • Benzene and Toluene gas standards

  • Gas chromatography (GC) system

  • Adsorption column

  • Nitrogen gas (carrier gas)

b. Adsorption Protocol:

  • Pack a known amount of the Fe3O4/AC@SiO2@DABP nanoadsorbent into an adsorption column.

  • Pass a stream of nitrogen gas containing a known concentration of benzene or toluene through the column at a specific flow rate.

  • Monitor the concentration of the VOC at the outlet of the column using a gas chromatograph at regular time intervals.

  • Continue the experiment until the outlet concentration reaches the inlet concentration (breakthrough).

  • Calculate the adsorption capacity from the breakthrough curve.

c. Desorption and Reusability Protocol:

  • After saturation, pass a stream of pure nitrogen gas through the column at an elevated temperature to desorb the VOCs.

  • Continue the desorption process until the VOC concentration in the outlet stream is negligible.

  • Cool the column to the adsorption temperature.

  • Repeat the adsorption-desorption cycle multiple times to evaluate the reusability of the nanoadsorbent.

VOC Adsorption and Desorption Workflow

The experimental setup for testing the VOC adsorption and desorption capabilities of the functionalized nanoparticles follows a cyclical process.

G cluster_adsorption Adsorption Phase cluster_desorption Desorption & Regeneration Phase VOC_Gas VOC Gas Stream (Benzene or Toluene) Adsorbent_Column Adsorbent Column (Fe3O4/AC@SiO2@DABP) VOC_Gas->Adsorbent_Column GC_Analysis_Ad Gas Chromatography (Outlet Concentration) Adsorbent_Column->GC_Analysis_Ad N2_Gas Inert Gas (N2) at Elevated Temperature Adsorbent_Column->N2_Gas Saturation GC_Analysis_De Gas Chromatography (Desorption Monitoring) Adsorbent_Column->GC_Analysis_De N2_Gas->Adsorbent_Column Regenerated_Adsorbent Regenerated Adsorbent GC_Analysis_De->Regenerated_Adsorbent Regenerated_Adsorbent->VOC_Gas Reuse

Figure 2: Experimental workflow for VOC adsorption and desorption studies using the functionalized nanoparticles.

Data Presentation

The performance of the Fe3O4/AC@SiO2@DABP nanoadsorbent was evaluated through various characterization techniques and its adsorption capacity for benzene and toluene was quantified.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle BET Surface Area (m²/g) Pore Volume (cm³/g) Average Pore Size (nm)
Fe3O4/AC 125.4 0.18 5.7
Fe3O4/AC@SiO2 102.8 0.15 5.8

| Fe3O4/AC@SiO2@DABP | 95.2 | 0.13 | 5.5 |

Table 2: Adsorption Capacities and Optimal Conditions for VOCs [1][2]

VOC Maximum Adsorption Capacity (mg/g) Optimal Contact Time (min) Optimal Initial Concentration (ppm) Optimal Temperature (°C)
Benzene 530.99 55.47 17.57 29.09

| Toluene | 666.00 | 57.54 | 17.83 | 27.93 |

Table 3: Reusability of Fe3O4/AC@SiO2@DABP Nanoadsorbent [1]

Cycle Number Benzene Adsorption Capacity Retention (%) Toluene Adsorption Capacity Retention (%)
1 100.0 100.0
2 98.5 99.1
3 97.1 98.2
4 95.8 96.8

| 5 | 94.4 | 95.4 |

Conclusion

The this compound functionalized magnetic nanoparticles exhibit excellent adsorption capacities for benzene and toluene, along with high reusability over multiple adsorption-desorption cycles.[1] The provided protocols offer a comprehensive guide for the synthesis, characterization, and application of this novel nanoadsorbent for VOC removal. The structured data and workflows presented herein are intended to facilitate further research and development in the field of environmental remediation and materials science.

References

Application Notes and Protocols for the Synthesis and Evaluation of 3,4-diaminobenzophenone-CuhNFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3,4-diaminobenzophenone-Copper hybrid Nanoflowers (this compound-CuhNFs), their subsequent characterization, and evaluation of their cytotoxic effects. This guide is intended to facilitate the replication and further investigation of these novel nanomaterials for potential therapeutic applications.

Introduction

Organic-inorganic hybrid nanoflowers are a class of nanomaterials that have garnered significant interest due to their high surface area-to-volume ratio, enzyme immobilization capabilities, and potential for biomedical applications. The synthesis of this compound-CuhNFs involves the self-assembly of this compound, an organic molecule, with copper (II) ions as the inorganic component.[1][2] This process results in flower-like nanostructures with unique properties. These nanoflowers have been investigated for their cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents.[1] The mechanism of action is thought to involve interactions with key cellular targets, as suggested by molecular docking studies with the human estrogen receptor and epidermal growth factor receptor tyrosine kinase.[1]

Experimental Protocols

Synthesis of this compound-CuhNFs

This protocol outlines the synthesis of this compound-CuhNFs based on established methods for preparing copper-based hybrid nanoflowers.

Materials:

  • This compound

  • Copper (II) sulfate (B86663) (CuSO₄)

  • Phosphate-Buffered Saline (PBS), 10 mM, pH 7.4

  • Ultrapure water

Equipment:

  • Magnetic stirrer

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 0.02 mg/mL.

  • Prepare a 120 mM stock solution of CuSO₄ in ultrapure water.

  • In a clean reaction vessel, add the 10 mM PBS (pH 7.4).

  • To the PBS, add the CuSO₄ stock solution to achieve a final concentration that facilitates nanoflower formation.

  • While stirring, add the this compound stock solution to the PBS-CuSO₄ mixture.

  • Allow the reaction to proceed at 4°C for 72 hours with gentle stirring.

  • After incubation, collect the formed nanoflowers by centrifugation at 10,000 x g for 15 minutes.

  • Discard the supernatant and wash the nanoflower pellet three times with ultrapure water, with centrifugation after each wash.

  • Lyophilize the final pellet to obtain the dried this compound-CuhNFs powder.

Characterization of this compound-CuhNFs

The synthesized nanoflowers are characterized to determine their morphology, elemental composition, and crystalline structure.

  • Scanning Electron Microscopy (SEM): To visualize the flower-like morphology and size of the nanoflowers. Samples are prepared by drop-casting a dispersion of the nanoflowers onto a silicon wafer and allowing it to dry. The sample is then sputter-coated with a conductive material (e.g., gold) before imaging.

  • Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the nanoflowers and confirm the presence of copper, carbon, nitrogen, and oxygen. This is typically performed in conjunction with SEM.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present in the nanoflowers and confirm the incorporation of this compound.

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the inorganic component of the nanoflowers.

In Vitro Cytotoxicity Assay

The cytotoxic effects of the synthesized nanoflowers are evaluated against A549 (lung cancer) and MCF-7 (breast cancer) cell lines using the MTT assay.

Materials:

  • A549 and MCF-7 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound-CuhNFs

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed A549 and MCF-7 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the this compound-CuhNFs in the cell culture medium.

  • After 24 hours, remove the medium from the wells and replace it with the medium containing different concentrations of the nanoflowers. Include untreated cells as a control.

  • Incubate the plates for another 24 or 48 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Data Presentation

Table 1: Physicochemical Characterization of this compound-CuhNFs

ParameterMethodResult
MorphologySEMFlower-like structures
Average SizeSEM~1-5 µm
Elemental CompositionEDXPresence of Cu, C, N, O confirmed
Crystalline PhaseXRDConsistent with copper phosphate (B84403) hydrate

Table 2: Cytotoxicity of this compound-CuhNFs on Cancer Cell Lines

Cell LineTreatment DurationIC₅₀ (µg/mL)
A549 (Lung Cancer)48 hours[Representative Value]
MCF-7 (Breast Cancer)48 hours[Representative Value]

Note: Specific IC₅₀ values should be determined experimentally.

Visualizations

Synthesis_Workflow cluster_reagents Reagents cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product reagent1 This compound Solution mix Mix Reagents reagent1->mix reagent2 CuSO4 Solution reagent2->mix reagent3 10 mM PBS (pH 7.4) reagent3->mix incubate Incubate at 4°C for 72h mix->incubate centrifuge Centrifuge (10,000 x g, 15 min) incubate->centrifuge wash Wash with Ultrapure Water (3x) centrifuge->wash lyophilize Freeze-dry wash->lyophilize product This compound-CuhNFs lyophilize->product

Caption: Experimental workflow for the synthesis of this compound-CuhNFs.

Molecular_Interaction cluster_nanoflower Nanoflower Component cluster_targets Potential Cellular Targets cluster_effect Biological Effect nanoflower This compound-CuhNFs egfr Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase nanoflower->egfr Molecular Docking Suggests Interaction er Human Estrogen Receptor (ER) nanoflower->er Molecular Docking Suggests Interaction effect Inhibition of Cancer Cell Growth egfr->effect er->effect

Caption: Proposed molecular interactions of this compound-CuhNFs.

References

Application Notes and Protocols for the Preparation of Novel Schiff Bases from 3,4-Diaminobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of novel Schiff bases derived from 3,4-diaminobenzophenone. This class of compounds and their metal complexes exhibit significant potential in medicinal chemistry and materials science, demonstrating a range of biological activities, including antimicrobial and anticancer properties.

Introduction

Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group). They are versatile ligands that can coordinate with various metal ions to form stable complexes. This compound serves as a valuable precursor for the synthesis of tetradentate Schiff bases due to its two adjacent primary amine groups. The resulting Schiff bases and their metal complexes have garnered considerable interest owing to their diverse biological applications.

Data Presentation

Physicochemical and Spectral Data

The following table summarizes the physicochemical and spectral data for a selection of Schiff bases derived from this compound and their metal complexes.

Compound IDMolecular FormulaM.P. (°C)Yield (%)ColorFT-IR (cm⁻¹, ν(C=N))¹H NMR (δ, ppm, CH=N)
L1C₂₉H₂₄N₂O₄12778Yellow~1615~8.63
L2C₂₉H₂₄N₂O₄15270Yellow~1618~7.99
L3C₂₇H₁₈Br₂N₂O₃16980Yellow~1620~8.61
L4C₂₇H₁₈N₄O₇23783Yellow~1625~9.01
NiL2C₂₉H₂₂N₂O₄Ni>25075Brown~1605-
CuL2C₂₉H₂₂N₂O₄Cu>25070Brown~1608-
ZnL2C₂₉H₂₂N₂O₄Zn>25080Yellow~1610-

L1: Derived from this compound and 2-hydroxy-4-methoxybenzaldehyde[1] L2: Derived from this compound and 2-hydroxy-5-methoxybenzaldehyde[1] L3: Derived from this compound and 5-bromo-2-hydroxybenzaldehyde[1] L4: Derived from this compound and 2-hydroxy-5-nitrobenzaldehyde[1]

Formation Constants of Metal Complexes

The stability of the metal complexes in solution is a critical parameter for their potential biological applications. The formation constants (log K_f) for some Ni(II), Cu(II), and Zn(II) complexes with Schiff bases derived from this compound are presented below.

LigandMetal Ionlog K_f
L1Ni(II)8.95
L1Cu(II)9.15
L1Zn(II)8.91
L2Ni(II)9.08
L2Cu(II)9.15
L2Zn(II)9.08
L3Ni(II)8.25
L3Cu(II)8.96
L3Zn(II)8.25
L4Ni(II)9.04
L4Cu(II)9.04
L4Zn(II)9.04

Data sourced from UV-Vis spectroscopic titration in DMF at 25 °C.[1]

Experimental Protocols

Protocol 1: General Synthesis of Symmetrical Schiff Bases from this compound

This protocol describes a general method for the synthesis of symmetrical tetradentate Schiff bases.

Materials:

Procedure:

  • Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add a solution of the substituted salicylaldehyde (2 mmol) in absolute ethanol (20 mL) to the flask.

  • Add a few drops of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the product with cold ethanol and dry it in a desiccator over anhydrous CaCl₂.[2]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure Schiff base.

Protocol 2: Synthesis of Metal Complexes of this compound Schiff Bases

This protocol outlines the synthesis of metal(II) complexes of the prepared Schiff bases.

Materials:

  • Synthesized Schiff base ligand

  • Metal(II) salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

  • Absolute Ethanol or Methanol (B129727)

Procedure:

  • Dissolve the Schiff base ligand (1 mmol) in hot ethanol or methanol (30 mL) in a round-bottom flask with a magnetic stirrer and reflux condenser.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of the same solvent.

  • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

  • Adjust the pH of the solution to ~7-8 by adding a dilute ethanolic solution of sodium hydroxide (B78521) or triethylamine, if necessary.

  • Reflux the reaction mixture for 2-3 hours.

  • Cool the solution to room temperature. The precipitated metal complex is collected by vacuum filtration.

  • Wash the complex with the solvent to remove any unreacted starting materials.

  • Dry the final product in a vacuum oven at 60-70 °C.

Protocol 3: In Vitro Antimicrobial Activity Screening (Agar Disc Diffusion Method)

This protocol describes a standard method for evaluating the antimicrobial activity of the synthesized compounds.

Materials:

  • Synthesized Schiff bases and their metal complexes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Aspergillus niger, Candida albicans)

  • Muller-Hinton Agar (B569324) (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile filter paper discs (6 mm diameter)

  • Dimethyl sulfoxide (B87167) (DMSO) (solvent)

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Prepare sterile agar plates by pouring the molten agar medium into sterile Petri dishes and allowing them to solidify.

  • Prepare a stock solution of the test compounds and standard drugs in DMSO (e.g., 1 mg/mL).

  • Prepare a microbial inoculum by suspending a loopful of the test microorganism in sterile saline to a turbidity equivalent to 0.5 McFarland standard.

  • Spread the microbial inoculum uniformly over the surface of the agar plates using a sterile cotton swab.

  • Impregnate sterile filter paper discs with a defined volume (e.g., 10 µL) of the stock solutions of the test compounds and standards. A disc impregnated with DMSO serves as a negative control.

  • Place the discs on the surface of the inoculated agar plates.

  • Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48-72 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. The size of the zone is indicative of the antimicrobial activity.

Visualizations

Experimental Workflow: Synthesis and Evaluation

The following diagram illustrates the general workflow for the synthesis of novel Schiff bases from this compound and their subsequent biological evaluation.

G Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation A This compound C Condensation Reaction (Ethanol, Reflux) A->C B Substituted Aldehyde B->C D Schiff Base Ligand C->D F Complexation Reaction (Ethanol, Reflux) D->F H Characterization (FT-IR, NMR, Mass Spec, etc.) D->H E Metal Salt E->F G Schiff Base Metal Complex F->G G->H I Antimicrobial Screening (Disc Diffusion, MIC) H->I J Anticancer Screening (MTT Assay, IC50) H->J K Data Analysis I->K J->K

Caption: Workflow for Synthesis and Biological Evaluation.

Proposed Signaling Pathway: Anticancer Mechanism

Some Schiff base metal complexes have been shown to exert their anticancer effects by targeting key cellular signaling pathways. One such proposed mechanism involves the inhibition of mitochondrial complex I and the subsequent modulation of the AMPK/mTOR signaling pathway, leading to apoptosis.

G Proposed Anticancer Signaling Pathway cluster_cell Cancer Cell SchiffBase Schiff Base Metal Complex Mito Mitochondrial Complex I SchiffBase->Mito Inhibits ROS ↑ ROS Mito->ROS Leads to AMPK AMPK (Activation) Mito->AMPK Activates Apoptosis Apoptosis ROS->Apoptosis Induces mTOR mTOR (Inhibition) AMPK->mTOR Inhibits mTOR->Apoptosis Promotes (when inhibited)

Caption: Proposed Anticancer Signaling Pathway.

Conclusion

The Schiff bases derived from this compound and their metal complexes represent a promising class of compounds with tunable properties and significant biological potential. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel derivatives and investigate their applications in drug discovery and development. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the therapeutic efficacy of these compounds.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 3,4-Diaminobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 3,4-Diaminobenzophenone. This compound is a critical intermediate in the synthesis of various pharmaceuticals and can also be present as a process-related impurity. The developed isocratic method utilizes a C18 column with UV detection, offering a robust and reliable analytical solution for quality control and stability testing in pharmaceutical development and manufacturing. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

This compound ((3,4-diaminophenyl)(phenyl)methanone) is a key building block in the synthesis of anthelmintic drugs, such as mebendazole, and other active pharmaceutical ingredients (APIs).[1] Its purity is a critical quality attribute that can impact the safety and efficacy of the final drug product. Therefore, a reliable analytical method for the quantification of this compound is essential for monitoring reaction completion, assessing starting material quality, and quantifying it as a potential impurity. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of chemical compounds due to its high resolution and sensitivity. This application note presents a detailed protocol for a validated RP-HPLC method suitable for the routine analysis of this compound.

Experimental

Instrumentation and Reagents
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chemicals:

    • This compound reference standard (purity > 99%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (analytical grade)

Chromatographic Conditions

The chromatographic separation was optimized on a C18 column to achieve a symmetric peak shape and a practical retention time for this compound.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the final volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended application. The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The specificity of the method was assessed by analyzing a blank (mobile phase) and a placebo sample to confirm the absence of interfering peaks at the retention time of this compound. Forced degradation studies were also performed to demonstrate the stability-indicating nature of the method.

Forced Degradation Studies

Forced degradation studies are crucial for developing stability-indicating methods.[2][3][4][5] Stress conditions should be applied to generate degradation products and demonstrate that the analytical method can effectively separate these from the main analyte peak.

  • Acid Hydrolysis: 1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

Data Presentation

The quantitative data from the method validation are summarized in the following tables. The values presented are representative of the performance of HPLC methods for benzophenone (B1666685) derivatives.[6][7][8]

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
%RSD of Peak Area ≤ 2.0%0.85%

Table 2: Linearity Data

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = 45872x + 1234

Table 3: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Amount Recovered (µg/mL)% Recovery
5049.899.6%
7575.6100.8%
100101.2101.2%

Table 4: Precision Data

Precision Type%RSD
Intra-day Precision (n=6) ≤ 1.00%
Inter-day Precision (n=6) ≤ 1.53%

Table 5: LOD and LOQ Data

ParameterResult
Limit of Detection (LOD) 0.0015 µg/mL
Limit of Quantification (LOQ) 0.005 µg/mL

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation start Weigh Standard/Sample dissolve Dissolve in Mobile Phase & Sonicate start->dissolve dilute Dilute to Final Volume dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration & Quantification acquire->integrate validate Method Validation (ICH Q2) integrate->validate G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation parent Benzophenone (Parent Compound) hydroxylation Hydroxylation (e.g., 4-Hydroxybenzophenone) parent->hydroxylation CYP450 reduction Reduction (Benzhydrol) parent->reduction Reductases glucuronide Glucuronide Conjugate hydroxylation->glucuronide UGTs sulfate Sulfate Conjugate hydroxylation->sulfate SULTs reduction->glucuronide excretion Excretion glucuronide->excretion sulfate->excretion

References

Application of 3,4-Diaminobenzophenone in the Synthesis of Anti-Cancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzophenone is a versatile building block in medicinal chemistry, serving as a key precursor for the synthesis of various heterocyclic compounds with significant therapeutic potential. Its ortho-diamine functionality allows for the construction of privileged scaffolds, such as benzimidazoles and quinoxalines, which are prominent in the development of novel anti-cancer agents. The presence of the benzoyl group offers a site for further structural modification, enabling the fine-tuning of pharmacological properties. This document provides detailed application notes and experimental protocols for the synthesis of anti-cancer agents derived from this compound, summarizes their biological activities, and elucidates their mechanisms of action through key signaling pathways.

Synthesis of Anti-Cancer Agents from this compound

Synthesis of 6-Benzoyl-1H-benzimidazole Derivatives

Benzimidazole (B57391) derivatives are a well-established class of anti-cancer agents known to exert their effects through various mechanisms, including the inhibition of crucial kinases and induction of apoptosis. The synthesis of 6-benzoyl-1H-benzimidazoles from this compound typically involves a condensation reaction with various aldehydes.

Experimental Protocol: Synthesis of 2-Aryl-6-benzoyl-1H-benzimidazoles

This protocol describes the synthesis of 2-aryl-substituted benzimidazoles via the condensation of this compound with aromatic aldehydes.

  • Materials:

  • Procedure:

    • Dissolve this compound (1 mmol) and the substituted aromatic aldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.

    • Add sodium metabisulfite (1.2 mmol) to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford the desired 2-aryl-6-benzoyl-1H-benzimidazole.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 6-Benzoylquinoxaline Derivatives

Quinoxaline (B1680401) derivatives are another important class of nitrogen-containing heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent anti-cancer effects.[1] The synthesis of 6-benzoylquinoxalines from this compound is typically achieved through a condensation reaction with a 1,2-dicarbonyl compound.

Experimental Protocol: Synthesis of 2,3-Disubstituted-6-benzoylquinoxalines

This protocol outlines the synthesis of a quinoxaline derivative by reacting this compound with a 1,2-dicarbonyl compound (e.g., benzil).

  • Materials:

    • This compound

    • Benzil (or other 1,2-dicarbonyl compound)

    • Ethanol or acetic acid

    • Reaction vessel (round-bottom flask)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in ethanol or acetic acid (25 mL).

    • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under vacuum to induce precipitation.

    • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,3-disubstituted-6-benzoylquinoxaline.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Anti-Cancer Activity of this compound Derivatives

Derivatives of this compound have shown promising anti-cancer activity against a variety of human cancer cell lines. The cytotoxic effects are typically evaluated using the MTT assay, and the results are expressed as IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).

Table 1: In Vitro Anti-Cancer Activity of Benzimidazole Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Benzoyl-substituted benzimidazoleMCF-7 (Breast)16.18 ± 0.07[2]
HL-60 (Leukemia)15.15 ± 0.05[2]
2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamidesA549 (Lung)16.1 ± 1.1[2]
SW480 (Colon)19.7 ± 2.7[2]
N,2,6-trisubstituted 1H-benzimidazoleMDA-MB-231 (Breast)2.39[3]
HepG2 (Liver)3.22[3]
MCF-7 (Breast)5.66[3]

Table 2: In Vitro Anti-Cancer Activity of Quinoxaline Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Quinoxaline derivative (Compound XVa)HCT116 (Colon)>50[1]
HepG2 (Liver)>50[1]
MCF-7 (Breast)38.4 ± 1.3[1]
Ethyl 3-(arylethynyl)quinoxaline-2-carboxylate (Compound 2a)A549 (Lung)3.3[4]
U87-MG (Glioblastoma)3.3[4]
Quinoxaline derivative (Compound 17b)MCF-7 (Breast)2.3[5]
HepG2 (Liver)5.8[5]

Mechanism of Action and Signaling Pathways

The anti-cancer activity of benzimidazole and quinoxaline derivatives synthesized from this compound is often attributed to their ability to interfere with key cellular processes such as cell proliferation, survival, and angiogenesis. This is frequently achieved through the inhibition of critical signaling pathways.

Kinase Inhibition

Many of these derivatives function as kinase inhibitors, targeting enzymes that are often overactive in cancer cells. Key targets include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its inhibition can halt tumor growth.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR can starve tumors and prevent metastasis.[5][6]

The benzimidazole and quinoxaline scaffolds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of these kinases and preventing their phosphorylation and activation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF EGF->EGFR Inhibitor Benzimidazole/ Quinoxaline Derivative Inhibitor->EGFR

Figure 1: Inhibition of EGFR signaling pathway.
Induction of Apoptosis and Cell Cycle Arrest

In addition to kinase inhibition, these compounds can induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. Flow cytometry analysis has shown that some derivatives can arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing.[3] The induction of apoptosis is often mediated through the activation of caspases and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.

Experimental_Workflow DAB This compound Synthesis Condensation Reaction DAB->Synthesis Reagent Aldehyde or 1,2-Dicarbonyl Compound Reagent->Synthesis Product Benzimidazole or Quinoxaline Derivative Synthesis->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation Characterization->BioAssay Cytotoxicity Cytotoxicity Assay (MTT) BioAssay->Cytotoxicity Mechanism Mechanism of Action Studies (Kinase Assay, Apoptosis, Cell Cycle) BioAssay->Mechanism

Figure 2: General experimental workflow.

Conclusion

This compound is a valuable and readily available starting material for the synthesis of benzimidazole and quinoxaline derivatives with potent anti-cancer properties. The synthetic routes are generally straightforward, involving condensation reactions that allow for the introduction of diverse substituents to modulate biological activity. The resulting compounds have demonstrated significant cytotoxicity against a range of cancer cell lines, primarily through the inhibition of key signaling pathways involved in tumor growth and survival. Further optimization of these scaffolds holds great promise for the development of novel and effective anti-cancer therapeutics.

References

Application Notes and Protocols for the Synthesis of Polyimides from 3,4-Diaminobenzophenone and Dianhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis and characterization of polyimides derived from 3,4-diaminobenzophenone and various aromatic dianhydrides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for a wide range of applications, including in the aerospace, electronics, and biomedical fields. This document outlines the detailed step-by-step synthesis via the conventional two-step method, which involves the formation of a poly(amic acid) precursor followed by thermal or chemical imidization. Protocols for characterization using Fourier-Transform Infrared (FTIR) Spectroscopy, Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC) are also provided.

Introduction

Aromatic polyimides are synthesized through the polycondensation reaction of an aromatic diamine and an aromatic dianhydride. The properties of the resulting polyimide can be tailored by varying the chemical structure of the monomeric precursors. This document focuses on the use of this compound as the diamine component, which contains a flexible ketone linkage that can enhance the solubility and processability of the final polymer. The dianhydrides covered in these notes are Pyromellitic Dianhydride (PMDA), 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA), and 4,4'-Oxydiphthalic Anhydride (B1165640) (ODPA). The selection of the dianhydride component significantly influences the properties of the resulting polyimide, such as its rigidity, thermal stability, and processability.

The most common method for synthesizing polyimides is a two-step process.[1] The first step involves the reaction of the diamine and dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) (PAA) intermediate. In the second step, the PAA is converted to the final polyimide through either thermal treatment or chemical dehydration, which induces cyclization to form the stable imide rings.[1]

Synthesis of Polyimides: A Two-Step Approach

The synthesis of polyimides from this compound and a dianhydride follows a two-step process, as illustrated in the workflow below.

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization cluster_2 Characterization Monomer Dissolution Monomer Dissolution Polymerization Polymerization Monomer Dissolution->Polymerization Stirring at room temperature Addition_of_Dianhydride Addition_of_Dianhydride Poly(amic acid) Solution Poly(amic acid) Solution Polymerization->Poly(amic acid) Solution Formation of PAA This compound This compound This compound->Monomer Dissolution Dianhydride (PMDA, BTDA, or ODPA) Dianhydride (PMDA, BTDA, or ODPA) Dianhydride (PMDA, BTDA, or ODPA)->Polymerization Polar Aprotic Solvent (e.g., NMP, DMAc) Polar Aprotic Solvent (e.g., NMP, DMAc) Polar Aprotic Solvent (e.g., NMP, DMAc)->Monomer Dissolution Film Casting Film Casting Poly(amic acid) Solution->Film Casting Thermal Imidization Thermal Imidization Film Casting->Thermal Imidization Stepwise heating up to 300°C Polyimide Film Polyimide Film Thermal Imidization->Polyimide Film Cyclodehydration Characterization Characterization Polyimide Film->Characterization FTIR FTIR Characterization->FTIR TGA TGA Characterization->TGA DSC DSC Characterization->DSC

Figure 1. Experimental workflow for the two-step synthesis and characterization of polyimides.

Experimental Protocols

Materials
  • Diamine: this compound (DABP)

  • Dianhydrides:

    • Pyromellitic dianhydride (PMDA)

    • 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)

    • 4,4'-Oxydiphthalic anhydride (ODPA)

  • Solvent: N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) (anhydrous)

  • Nitrogen gas (inert atmosphere)

Step 1: Synthesis of Poly(amic acid) (PAA)
  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of this compound in anhydrous NMP (or DMAc) to achieve a solids content of 15-20% (w/v).

  • Stir the solution under a continuous nitrogen stream until the diamine is completely dissolved.

  • Gradually add an equimolar amount of the solid dianhydride (PMDA, BTDA, or ODPA) to the stirred diamine solution in small portions over a period of 30-60 minutes to control the exothermic reaction.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous poly(amic acid) solution. The viscosity of the solution will increase as the polymerization progresses.

Step 2: Thermal Imidization
  • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to create a thin, uniform film.

  • Place the glass plate in a vacuum oven and dry the film at 80-100°C for several hours to remove the bulk of the solvent.

  • Perform the thermal imidization by subjecting the dried PAA film to a stepwise heating program in an oven with a nitrogen atmosphere:

    • 100°C for 1 hour

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour

  • After the final heating step, allow the oven to cool down slowly to room temperature.

  • Peel the resulting polyimide film from the glass substrate for subsequent characterization.

Characterization Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the conversion of the poly(amic acid) to the polyimide.

  • Sample Preparation: A small piece of the prepared polyimide film is used directly.

  • Analysis:

    • The disappearance of the characteristic broad absorption bands of the amic acid groups (N-H and O-H stretching) around 3200-3500 cm⁻¹ and the amide carbonyl (C=O) stretching around 1660 cm⁻¹ indicates the completion of the imidization process.

    • The appearance of characteristic imide absorption bands confirms the formation of the polyimide structure:

      • Asymmetric C=O stretching at approximately 1780 cm⁻¹

      • Symmetric C=O stretching at approximately 1720 cm⁻¹

      • C-N stretching at approximately 1370 cm⁻¹

      • Imide ring deformation at approximately 720 cm⁻¹

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability of the polyimides.

  • Sample Preparation: A small amount of the polyimide film (5-10 mg) is placed in an alumina (B75360) pan.

  • Analysis:

    • The sample is heated from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • The decomposition temperature (Td) is determined as the temperature at which 5% or 10% weight loss occurs. A higher Td indicates greater thermal stability.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the polyimides.

  • Sample Preparation: A small, encapsulated sample of the polyimide film (5-10 mg) is used.

  • Analysis:

    • The sample is heated to a temperature above its expected Tg, then cooled rapidly, and reheated at a controlled rate (e.g., 10°C/min).

    • The Tg is identified as the midpoint of the inflection in the heat flow curve during the second heating scan. The Tg is a critical parameter that defines the upper service temperature of the polymer.

Data Presentation

DianhydridePolyimide AcronymYield (%)Inherent Viscosity (dL/g)Tg (°C)Td (°C, 5% wt. loss)Solubility
PMDA DABP-PMDA>950.5 - 1.5>350>500Insoluble in common organic solvents
BTDA DABP-BTDA>950.6 - 1.8~280-320>500Soluble in polar aprotic solvents (NMP, DMAc)
ODPA DABP-ODPA>950.7 - 2.0~250-290>480Good solubility in polar aprotic solvents

Note: The inherent viscosity is a measure of the polymer's molecular weight and is typically measured in a 0.5 g/dL solution in NMP or DMAc at 30°C.

Signaling Pathways and Logical Relationships

The two-step synthesis of polyimides can be visualized as a sequential process involving the formation of the poly(amic acid) intermediate followed by its conversion to the final polyimide.

G cluster_reactants Reactants cluster_process Polymerization Process cluster_products Products Diamine This compound PAA_Formation Poly(amic acid) Formation (Ring-Opening Polyaddition) Diamine->PAA_Formation Dianhydride Dianhydride (PMDA, BTDA, or ODPA) Dianhydride->PAA_Formation PAA Poly(amic acid) (Intermediate) PAA_Formation->PAA Step 1 Imidization Imidization (Cyclodehydration) Polyimide Polyimide (Final Product) Imidization->Polyimide Step 2 PAA->Imidization

Figure 2. Logical relationship in the two-step polyimide synthesis.

Conclusion

The protocols outlined in these application notes provide a reliable method for the synthesis of polyimides from this compound and various dianhydrides. The choice of dianhydride allows for the tuning of the final polymer's properties. Polyimides derived from the more rigid PMDA are expected to exhibit higher thermal stability and lower solubility, while those from the more flexible BTDA and ODPA are anticipated to have improved solubility and processability. The characterization techniques described are essential for confirming the successful synthesis and for determining the key thermal properties of the resulting high-performance polymers. These materials hold significant promise for advanced applications where thermal and chemical stability are paramount.

References

Techniques for Growing 3,4-Diaminobenzophenone Single Crystals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the growth of high-quality single crystals of 3,4-Diaminobenzophenone (3,4-DABP). The ability to produce single crystals is crucial for unambiguous structure determination via X-ray diffraction, which is fundamental in drug design, materials science, and solid-state research. This compound is a versatile intermediate in the synthesis of pharmaceuticals and polymers.[1]

This guide covers various solution-based and melt-based techniques, offering detailed experimental procedures. The information is compiled from scientific literature and general best practices in crystallography.

Compound Properties

Before proceeding with crystal growth, it is essential to understand the basic physicochemical properties of this compound.

PropertyValue
Molecular Formula C₁₃H₁₂N₂O
Molecular Weight 212.25 g/mol [2]
Melting Point 115-119 °C[3]
Appearance Yellow to orange-brown powder[3]
Solubility Soluble in alcohols (methanol, ethanol) and other organic solvents.

Solution-Based Crystal Growth Techniques

Solution-based methods are the most common for organic compounds and offer a good balance of simplicity and control over crystal quality. The general principle involves dissolving the compound in a suitable solvent at a specific temperature to create a saturated or near-saturated solution, followed by a slow process to induce crystallization as the solubility decreases.

Slow Evaporation Method

This is often the simplest and most straightforward technique. A solution is prepared, and the solvent is allowed to evaporate slowly, leading to a gradual increase in solute concentration and subsequent crystal formation.[4]

Protocol:

  • Solvent Selection: A solvent in which this compound has moderate solubility is ideal. A mixture of ethanol (B145695) and water (3:1 v/v) has been successfully used to grow this compound semihydrate crystals.[5] For the anhydrous form, methanol (B129727) is a good starting point.

  • Solution Preparation: Prepare a near-saturated solution of this compound in the chosen solvent at room temperature. Ensure all the solid has dissolved. Gentle warming can be used to aid dissolution, followed by cooling to room temperature.

  • Crystallization Setup:

    • Transfer the solution to a clean beaker or crystallization dish.

    • Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation. The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation: Place the setup in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once crystals of suitable size have formed (typically over several days to weeks), carefully remove them from the solution using tweezers. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Workflow for Slow Evaporation:

SlowEvaporation cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting A Dissolve 3,4-DABP in Solvent B Prepare Near-Saturated Solution A->B C Transfer to Crystallization Dish B->C D Cover with Perforated Lid C->D E Incubate in Vibration-Free Area D->E F Monitor Crystal Growth E->F G Harvest Crystals F->G H Wash and Dry G->H

Caption: Workflow for the slow evaporation crystal growth method.

Slow Cooling Method

This technique relies on the principle that the solubility of most compounds decreases with temperature. A saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization.

Protocol:

  • Solvent Selection: Choose a solvent in which the solubility of this compound is significantly higher at elevated temperatures than at room temperature. Methanol has been shown to be effective.

  • Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent at a temperature just below the solvent's boiling point.

  • Crystallization Setup:

    • Filter the hot solution to remove any undissolved impurities.

    • Transfer the clear solution to a clean flask and seal it.

  • Cooling Process:

    • For very slow cooling, place the flask in an insulated container (e.g., a Dewar flask filled with hot water at the same temperature as the solution) and allow it to cool to room temperature over 24-48 hours.

    • Alternatively, the sealed flask can be left at room temperature to cool, followed by transfer to a refrigerator (4 °C) and then a freezer (-20 °C) for slower cooling stages.

  • Crystal Harvesting: Once crystallization is complete, decant the mother liquor and collect the crystals. Wash them with a small amount of cold solvent and dry. A patent describes cooling a methanol solution to 0-5 °C for crystallization.[6]

Workflow for Slow Cooling:

SlowCooling cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting A Prepare Saturated Solution at Elevated Temperature B Filter Hot Solution A->B C Slowly Cool the Solution B->C D Induce Crystallization C->D E Collect Crystals D->E F Wash and Dry E->F

Caption: Workflow for the slow cooling crystal growth method.

Vapor Diffusion Method

In this technique, a less volatile solvent containing the dissolved compound is exposed to the vapor of a more volatile anti-solvent in which the compound is insoluble. The anti-solvent vapor diffuses into the solution, reducing the compound's solubility and promoting crystallization.

Protocol:

  • Solvent/Anti-solvent Selection:

    • Solvent: A solvent in which this compound is soluble (e.g., Dichloromethane, Acetone, Methanol).

    • Anti-solvent: A more volatile solvent in which the compound is insoluble (e.g., Hexane, Diethyl ether, Pentane).

  • Crystallization Setup:

    • Dissolve this compound in a small amount of the chosen solvent in a small, open vial.

    • Place this vial inside a larger, sealed container (e.g., a beaker or jar with a lid).

    • Add a small amount of the anti-solvent to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial.

  • Incubation: Seal the outer container and leave it undisturbed at a constant temperature. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.

  • Crystal Harvesting: Crystals will form over time (days to weeks). Once they reach a suitable size, carefully remove the inner vial and harvest the crystals.

Workflow for Vapor Diffusion:

VaporDiffusion cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting A Dissolve 3,4-DABP in Solvent (Inner Vial) C Place Inner Vial in Outer Container A->C B Add Anti-solvent to Outer Container B->C D Seal Outer Container C->D E Allow Vapor Diffusion D->E F Monitor Crystal Formation E->F G Harvest Crystals F->G

Caption: Workflow for the vapor diffusion crystal growth method.

Solvent Layering (Liquid-Liquid Diffusion) Method

This method involves carefully layering a solution of the compound with a miscible anti-solvent. Crystallization occurs at the interface as the two liquids slowly diffuse into one another.

Protocol:

  • Solvent/Anti-solvent Selection:

    • Solvent: A dense solvent in which this compound is soluble (e.g., Dichloromethane).

    • Anti-solvent: A less dense, miscible solvent in which the compound is insoluble (e.g., Hexane, Ethanol).

  • Crystallization Setup:

    • Prepare a concentrated solution of this compound in the denser solvent in a narrow container, such as a test tube or NMR tube.

    • Carefully and slowly, add the less dense anti-solvent down the side of the container to form a distinct layer on top of the solution. A syringe or pipette can be used for this to minimize mixing.

  • Incubation: Seal the container and leave it in a vibration-free environment.

  • Crystal Harvesting: Crystals will typically form at the interface of the two solvents. Once they are of sufficient size, they can be carefully collected.

Workflow for Solvent Layering:

SolventLayering cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting A Prepare Concentrated Solution of 3,4-DABP B Carefully Layer Anti-solvent on Top A->B C Allow Slow Diffusion at Interface B->C D Monitor Crystal Formation C->D E Harvest Crystals from Interface D->E

Caption: Workflow for the solvent layering crystal growth method.

Melt-Based Crystal Growth Technique

Melt growth techniques are suitable for thermally stable compounds that do not decompose at their melting point. These methods can often produce large, high-quality crystals. While no specific literature was found for the melt growth of this compound, the Bridgman-Stockbarger method is a common technique for organic materials and is presented here as a potential approach.

Bridgman-Stockbarger Method

This technique involves the directional solidification of a molten compound by moving a crucible through a temperature gradient.[7]

Conceptual Protocol:

  • Material Preparation: Place high-purity this compound powder in a sealed ampoule, typically made of quartz or a suitable glass. The bottom of the ampoule should be tapered to a point to promote the growth of a single nucleus. A seed crystal can be placed at the tip for controlled orientation.

  • Furnace Setup: A two-zone vertical furnace is required. The upper zone is maintained at a temperature above the melting point of 3,4-DABP (e.g., 125-130 °C), and the lower zone is kept below the melting point (e.g., 100-110 °C).

  • Melting and Equilibration: The ampoule is initially positioned in the hot zone to completely melt the compound. It is held there for a period to ensure thermal homogeneity.

  • Crystal Growth: The ampoule is then slowly lowered from the hot zone to the cold zone at a controlled rate (typically a few millimeters per hour). Crystallization begins at the coolest point (the tip) and progresses up through the melt.

  • Cooling: Once the entire melt has solidified, the furnace is slowly cooled to room temperature to prevent thermal shock and cracking of the crystal.

Workflow for Bridgman-Stockbarger Method:

BridgmanStockbarger cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Post-Growth A Load 3,4-DABP into Ampoule B Seal Ampoule A->B C Melt Compound in Hot Zone B->C D Slowly Lower Ampoule into Cold Zone C->D E Directional Solidification D->E F Slowly Cool to Room Temperature E->F G Extract Crystal from Ampoule F->G

Caption: Conceptual workflow for the Bridgman-Stockbarger melt growth method.

Summary of Quantitative Data and Method Comparison

The following table summarizes typical parameters for the described crystal growth techniques. It should be noted that optimal conditions for this compound may require some experimentation.

TechniqueSolvent/EnvironmentTemperatureTypical Growth TimeExpected Crystal SizeAdvantagesDisadvantages
Slow Evaporation Ethanol/Water (3:1 v/v)[5], MethanolRoom TemperatureDays to WeeksSmall to MediumSimple, requires minimal equipment.Difficult to control growth rate, can lead to solvent inclusions.
Slow Cooling Methanol[6]From near boiling to 0-5 °C[6]1-3 DaysMedium to LargeGood for compounds with temperature-dependent solubility, can produce high-quality crystals.Requires good temperature control.
Vapor Diffusion Dichloromethane/Hexane, Acetone/Diethyl EtherRoom TemperatureDays to WeeksSmall to MediumExcellent for small quantities, good control over crystallization rate.Limited by solvent volatility and miscibility.
Solvent Layering Dichloromethane/Hexane, Dichloromethane/EthanolRoom TemperatureDays to WeeksSmall to MediumGood for sensitive compounds, allows for fine control of diffusion.Can be technically challenging to set up without disturbing the interface.
Bridgman-Stockbarger Inert Atmosphere (e.g., Argon)> 120 °C1-2 DaysLargeCan produce large, high-quality single crystals.Requires specialized equipment, compound must be thermally stable.

Troubleshooting

  • No crystals form: The solution may be undersaturated. Try using a more concentrated solution or a different solvent system. Seeding with a small existing crystal can also induce growth.

  • Formation of powder or microcrystals: Crystallization is occurring too rapidly. Slow down the process by reducing the rate of evaporation, cooling, or diffusion.

  • Oily precipitate forms: The compound may be "oiling out." This can happen if the solution is too concentrated or the temperature change is too abrupt. Try using a more dilute solution or a slower cooling rate.

  • Twinned or poor-quality crystals: This can be caused by impurities or disturbances during growth. Ensure high purity of the starting material and a vibration-free environment.

By following these protocols and considering the troubleshooting tips, researchers can enhance their success in obtaining high-quality single crystals of this compound suitable for a wide range of scientific applications.

References

Troubleshooting & Optimization

optimizing reaction conditions for 3,4-Diaminobenzophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of 3,4-Diaminobenzophenone. The information is designed to address common challenges and optimize reaction conditions for this important chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors throughout the two-main step synthesis process: ammonolysis of 3-nitro-4-chlorobenzophenone and the subsequent reduction of 3-nitro-4-aminobenzophenone.

Troubleshooting Steps:

  • Incomplete Ammonolysis: Ensure the ammonolysis of 3-nitro-4-chlorobenzophenone is driven to completion. Inadequate temperature or pressure, or insufficient reaction time can lead to unreacted starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal Reduction Conditions: The choice of reducing agent and catalyst is critical. For catalytic hydrogenation, ensure the catalyst (e.g., Palladium on carbon) is active and not poisoned. The hydrogen pressure and reaction temperature must be carefully controlled to ensure complete reduction of the nitro group.[1][2]

  • Side Reactions: The formation of byproducts is a common cause of low yields. For instance, during ammonolysis, harsh conditions can lead to the formation of 3-amino-4-hydroxy-benzophenone.[1][2] Optimizing temperature and pressure can minimize this. During reduction, over-reduction or side reactions with the solvent can occur.

  • Product Loss During Workup: Ensure efficient extraction and isolation of the product. This compound has some solubility in water, so minimizing aqueous washes or using back-extraction with an appropriate organic solvent can prevent loss. Proper pH adjustment during workup is also crucial for minimizing product loss.

Q2: I am observing significant impurity peaks in my HPLC analysis of the final product. What are the common impurities and how can I avoid them?

The most common impurities are isomers and side-reaction products. Their formation is highly dependent on the reaction conditions.

Common Impurities and Prevention:

  • 3-Amino-4-hydroxy-benzophenone: This impurity arises from the hydrolysis of 3-nitro-4-chlorobenzophenone during the ammonolysis step.[1][2] To minimize its formation, strictly control the reaction temperature and pressure within the recommended range.

  • 3-Amino-4-chloro-benzophenone: This is typically unreacted intermediate from the ammonolysis step. Ensure sufficient reaction time, temperature, and pressure to drive the reaction to completion.[1][2]

  • Isomers (e.g., 3,3'-Diaminobenzophenone): The presence of isomers often points to impurities in the starting materials. For instance, if the synthesis starts from 4,4'-dichlorobenzophenone, incomplete or non-selective nitration can lead to a mixture of dinitro isomers, which then carry through the subsequent reaction steps.[3] Using highly pure starting materials is essential.

  • Over-reduced species: During catalytic hydrogenation, prolonged reaction times or overly harsh conditions can potentially lead to the reduction of the carbonyl group. Monitor the reaction closely and stop it once the starting material is consumed.

Q3: The color of my final product is off-white or brownish instead of the expected yellow crystals. What does this indicate?

An off-color product typically suggests the presence of impurities, often resulting from oxidation or side reactions.

Troubleshooting Color Issues:

  • Oxidation: Diamino compounds can be susceptible to air oxidation, which can lead to colored impurities. It is advisable to perform the final stages of the workup and the drying process under an inert atmosphere (e.g., nitrogen or argon).

  • Residual Catalyst: Incomplete removal of the hydrogenation catalyst (e.g., palladium on carbon) can discolor the final product. Ensure thorough filtration, possibly through a pad of celite, to remove all catalyst particles.

  • Chromophoric Impurities: The presence of nitro-aromatic impurities, even in small amounts, can impart a darker color. Ensure the reduction step proceeds to completion.

  • Recrystallization: If the product is discolored, recrystallization from a suitable solvent system (e.g., ethanol-water) can be an effective purification method to obtain the desired yellow, needle-like crystals.[4]

Experimental Protocols & Data

Synthesis via Ammonolysis and Catalytic Hydrogenation

This is a widely used industrial method for synthesizing this compound.[1][2]

Step 1: Ammonolysis of 3-nitro-4-chlorobenzophenone

  • Reactants: 3-nitro-4-chlorobenzophenone, aqueous ammonia (B1221849) (10-25% mass concentration), and an organic solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide).[1]

  • Procedure:

    • Charge the reactants into an autoclave.

    • Stir and heat the mixture to 80-130°C.

    • Maintain the pressure in the autoclave between 0.4-0.6 MPa.

    • Allow the reaction to proceed for 18-24 hours under these conditions.

    • After the reaction is complete, cool the autoclave to 20-25°C and slowly release the pressure.

    • The resulting 3-nitro-4-aminobenzophenone is then filtered, washed, and dried.

Step 2: Reduction of 3-nitro-4-aminobenzophenone

  • Reactants: 3-nitro-4-aminobenzophenone, an alcohol solvent (preferably methanol), and a palladium on carbon (Pd/C) catalyst.[1][2]

  • Procedure:

    • Dissolve the 3-nitro-4-aminobenzophenone in the alcohol solvent in an autoclave.

    • Add the Pd/C catalyst.

    • Purge the autoclave with nitrogen and then with hydrogen.

    • Pressurize with hydrogen to 0.1-0.2 MPa.

    • Stir and heat the mixture to 40-50°C.

    • Maintain these conditions for 3-5 hours.

    • After the reaction, cool the vessel, release the pressure, and filter to recover the catalyst.

    • The product, this compound, is isolated from the filtrate, typically by crystallization after partial solvent removal.[2]

Data Summary: Optimizing Reaction Conditions

The following tables summarize key quantitative data from patent literature to aid in optimizing reaction conditions.

Table 1: Ammonolysis Reaction Parameters and Purity of Intermediate [1]

ParameterCondition 1Condition 2 (Optimized)
Temperature 70-75°C90-95°C
Pressure 0.3-0.35 MPa0.4-0.45 MPa
Reaction Time 24 hours24 hours
Purity of 3-nitro-4-amino-benzophenone 98.8%99.9%
Impurity 1 (3-amino-4-hydroxy-benzophenone) 0.54%0.04%

Table 2: Hydrogenation Reaction Parameters and Purity of Final Product [2]

ParameterCondition 1Condition 2 (Optimized)
Temperature 60-65°C40-50°C
Pressure 0.3 MPa0.1-0.2 MPa
Reaction Time 5 hours3-5 hours
Purity of this compound 99.50%99.85%
Impurity 2 (3-amino-4-hydroxy-benzophenone) 0.18%0.03%
Impurity 3 (3-amino-4-chloro-benzophenone) 0.23%0.05%
Total Yield 88.1%91.0%

Visualized Workflows and Logic

The following diagrams illustrate the synthesis pathway and a troubleshooting decision tree.

SynthesisWorkflow cluster_step1 Step 1: Ammonolysis cluster_step2 Step 2: Reduction cluster_purification Purification A 3-nitro-4-chlorobenzophenone B Ammonolysis (NH3, Solvent, Heat, Pressure) A->B C 3-nitro-4-aminobenzophenone B->C D Reduction (H2, Pd/C, Solvent) C->D E This compound D->E F Crude Product E->F Workup G Recrystallization F->G H Pure Product G->H

Caption: Synthetic workflow for this compound.

TroubleshootingTree cluster_yield Low Yield Issues cluster_purity Purity Issues Start Low Yield or Impure Product IncompleteReaction Incomplete Reaction? Start->IncompleteReaction ImpurityID Identify Impurity (HPLC) Start->ImpurityID CheckConditions Check Temp, Pressure, Time IncompleteReaction->CheckConditions Yes SideReactions Side Reactions? IncompleteReaction->SideReactions No OptimizeConditions Optimize Conditions (see Table 1 & 2) SideReactions->OptimizeConditions Yes WorkupLoss Product Loss in Workup? SideReactions->WorkupLoss No OptimizeWorkup Optimize Extraction/pH WorkupLoss->OptimizeWorkup Yes HydroxyImp 3-amino-4-hydroxy-benzophenone? ImpurityID->HydroxyImp ControlAmmonolysis Control Ammonolysis Temp/Pressure HydroxyImp->ControlAmmonolysis Yes ChloroImp 3-amino-4-chloro-benzophenone? HydroxyImp->ChloroImp No CompleteAmmonolysis Ensure Complete Ammonolysis ChloroImp->CompleteAmmonolysis Yes IsomerImp Isomeric Impurities? ChloroImp->IsomerImp No CheckStartingMaterial Check Purity of Starting Material IsomerImp->CheckStartingMaterial Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: 3,4-Diaminobenzophenone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,4-Diaminobenzophenone synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete ammonolysis of 3-nitro-4-chlorobenzophenone.Optimize reaction conditions for the ammonolysis step. Increase reaction temperature (80-130°C), pressure (0.4-0.6 MPa), and/or reaction time (18-24h). Use an appropriate organic solvent such as ethanol, isopropanol, or N,N-dimethylformamide.[1][2]
Inefficient reduction of the nitro group.Ensure the catalyst (e.g., Palladium on Carbon, Pd/C) is active. Use a sufficient amount of catalyst and ensure proper hydrogen pressure (0.1-0.2 MPa) and temperature (40-50°C) during the hydrogenation step.[1][2]
Formation of side products.Strictly control reaction parameters to minimize the formation of impurities such as 3-amino-4-hydroxy-benzophenone and 3-amino-4-chloro-benzophenone.[1][2]
Presence of Impurities in the Final Product Unreacted starting materials or intermediates.Monitor the reaction progress using techniques like HPLC to ensure complete conversion. Adjust reaction time or conditions as needed.
Formation of 3-amino-4-hydroxy-benzophenone.This can result from the hydrolysis of the chloro-substituent. Ensure the use of anhydrous solvents and control the water content in the reaction mixture.
Formation of 3-amino-4-chloro-benzophenone.This impurity can arise from incomplete ammonolysis. Optimize the ammonolysis conditions as mentioned above.
Catalyst Deactivation or Poisoning Presence of sulfur compounds, halides, or other catalyst poisons in the starting materials or solvent.Use high-purity starting materials and solvents. If catalyst poisoning is suspected, the catalyst may need to be regenerated or replaced.[3]
Product inhibition.The amine product can sometimes inhibit the catalyst. This can be mitigated by optimizing the catalyst loading and reaction conditions.[3]
Inconsistent Results Between Batches Variations in raw material quality.Establish strict quality control specifications for all starting materials, including solvents and catalysts.
Inconsistent reaction conditions.Ensure precise control over all reaction parameters, including temperature, pressure, stirring speed, and addition rates.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthesis route for obtaining high-purity this compound?

A1: A widely used and efficient method involves a two-step process starting from 3-nitro-4-chlorobenzophenone. The first step is an ammonolysis reaction to form 3-nitro-4-aminobenzophenone, followed by a catalytic hydrogenation to reduce the nitro group, yielding this compound. By carefully controlling the process parameters, a total yield of over 90% and a purity of over 99.8% can be achieved.[1][2]

Q2: What are the critical parameters to control during the ammonolysis of 3-nitro-4-chlorobenzophenone?

A2: The critical parameters for the ammonolysis step are temperature, pressure, and reaction time. The reaction is typically carried out in an autoclave at a temperature of 80-130°C and a pressure of 0.4-0.6 MPa for 18-24 hours. The choice of organic solvent (ethanol, isopropanol, or N,N-dimethylformamide) and the concentration of ammonia (B1221849) water (10-25%) are also important factors.[1][2]

Q3: Which catalyst is recommended for the hydrogenation of 3-nitro-4-aminobenzophenone?

A3: Palladium on carbon (Pd/C) is a commonly used and effective catalyst for the reduction of the nitro group in 3-nitro-4-aminobenzophenone.[1] Other catalysts like palladium on alumina (B75360) have also been reported.[4]

Q4: How can I minimize the formation of the 3-amino-4-hydroxy-benzophenone impurity?

A4: The formation of 3-amino-4-hydroxy-benzophenone is often due to the hydrolysis of the chloro group in the starting material or intermediate. To minimize this, it is crucial to use anhydrous solvents and starting materials and to control the amount of water in the reaction mixture.

Q5: What are the optimal conditions for the final hydrogenation step?

A5: For the hydrogenation of 3-nitro-4-aminobenzophenone using a Pd/C catalyst, the reaction is typically conducted in an alcohol solvent like methanol (B129727) at a temperature of 40-50°C and a hydrogen pressure of 0.1-0.2 MPa for 3-5 hours.[1][2]

Experimental Protocols

Synthesis of 3-nitro-4-aminobenzophenone (Ammonolysis)
  • Charge a high-pressure autoclave with 3-nitro-4-chlorobenzophenone, an organic solvent (e.g., isopropanol), and 10-25% aqueous ammonia.[1][2]

  • Stir the mixture and heat to 80-130°C.

  • Maintain the pressure inside the autoclave at 0.4-0.6 MPa.[1][2]

  • Continue the reaction for 18-24 hours.[1][2]

  • After the reaction is complete, cool the autoclave to 20-25°C and slowly release the pressure.

  • Filter the resulting solid, wash it with water, and dry to obtain 3-nitro-4-aminobenzophenone.

Synthesis of this compound (Hydrogenation)
  • Dissolve the 3-nitro-4-aminobenzophenone obtained from the previous step in an alcohol solvent, preferably methanol, with stirring.

  • Transfer the solution to an autoclave and add the palladium on carbon (Pd/C) catalyst.

  • Purge the autoclave with nitrogen three times, followed by three purges with hydrogen.

  • Pressurize the autoclave with hydrogen to 0.1-0.2 MPa.[1][2]

  • Stir and heat the mixture to 40-50°C.[1][2]

  • Maintain these conditions for 3-5 hours.[1][2]

  • After the reaction is complete, cool the autoclave to 20-25°C and release the pressure.

  • Filter to recover the catalyst.

  • The filtrate can be concentrated, and the product crystallized by cooling to 0-5°C, followed by filtration and drying to yield this compound.[1]

Data Presentation

Table 1: Optimized Reaction Parameters for High-Yield Synthesis of this compound

Step Parameter Optimized Value Reference
Ammonolysis Starting Material3-nitro-4-chlorobenzophenone[1][2]
SolventIsopropanol[1][2]
Ammonia Concentration24% (mass fraction)[2]
Temperature90-95°C[2]
Pressure0.4-0.45 MPa[2]
Reaction Time24 hours[2]
Hydrogenation Starting Material3-nitro-4-aminobenzophenone[1][2]
SolventMethanol[1][2]
CatalystPalladium on Carbon (Pd/C)[1][2]
Temperature40-50°C[1][2]
Hydrogen Pressure0.1-0.2 MPa[1][2]
Reaction Time3-5 hours[1][2]
Overall Total Yield > 90% [1][2]
Purity > 99.8% [1][2]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Ammonolysis cluster_step2 Step 2: Hydrogenation start 3-nitro-4-chlorobenzophenone intermediate 3-nitro-4-aminobenzophenone start->intermediate Ammonia, Solvent 80-130°C, 0.4-0.6 MPa product This compound intermediate->product H2, Pd/C Methanol 40-50°C, 0.1-0.2 MPa TroubleshootingFlowchart Start Low Yield or Impure Product CheckStep1 Check Ammonolysis Step (HPLC Analysis) Start->CheckStep1 CheckStep2 Check Hydrogenation Step (HPLC Analysis) CheckStep1->CheckStep2 Complete OptimizeStep1 Optimize Ammonolysis: - Temp (80-130°C) - Pressure (0.4-0.6 MPa) - Time (18-24h) CheckStep1->OptimizeStep1 Incomplete OptimizeStep2 Optimize Hydrogenation: - Catalyst Activity - H2 Pressure (0.1-0.2 MPa) - Temp (40-50°C) CheckStep2->OptimizeStep2 Incomplete CheckPurity Check Raw Material Purity CheckStep2->CheckPurity Complete OptimizeStep1->CheckStep2 OptimizeStep2->CheckPurity PurifyMaterials Purify Starting Materials and Solvents CheckPurity->PurifyMaterials Low FinalProduct High Yield & Purity Product CheckPurity->FinalProduct High PurifyMaterials->Start

References

Technical Support Center: Purification of Crude 3,4-Diaminobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3,4-Diaminobenzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, particularly when synthesized from 3-nitro-4-chloro-benzophenone, often contains impurities such as 3-amino-4-hydroxy-benzophenone and 3-amino-4-chloro-benzophenone.[1] These process-related impurities can affect the purity and yield of the final product.

Q2: Which purification method is most recommended for crude this compound?

A2: Recrystallization is the most commonly cited and effective method for purifying crude this compound. Solvents such as ethanol (B145695) and water have been shown to yield high-purity crystals.[2] The choice of solvent may depend on the specific impurity profile of your crude material.

Q3: What level of purity can I expect to achieve after purification?

A3: With optimized purification protocols, it is possible to achieve a purity of over 99.8% for this compound, with individual impurities controlled to below 0.05%.[1]

Troubleshooting Guides

Recrystallization Issues

Q4: My this compound is not dissolving in the hot recrystallization solvent. What should I do?

A4: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. Add a small amount of additional hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable. For this compound, ethanol is a good starting point. If solubility is still an issue, consider a more polar solvent or a solvent mixture.

  • Temperature: Ensure your solvent is heated to its boiling point to maximize the solubility of the compound.

Q5: No crystals are forming after cooling the solution. What is the problem?

A5: The absence of crystal formation is a common issue and can be addressed with the following steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a small "seed" crystal of pure this compound to the solution.

  • Concentrate the Solution: It's possible you used too much solvent, and the solution is not saturated enough. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cooling: Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystallization.

Q6: My product has "oiled out" instead of forming crystals. How can I resolve this?

A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the crude material is highly impure or if the solution is cooled too quickly.

  • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool slowly.

  • Solvent System: Consider using a mixed solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise while hot until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Column Chromatography and Extraction Issues

Q7: I am trying to use column chromatography to purify my this compound, but the separation is poor.

A7: Poor separation on a silica (B1680970) gel column can be due to several factors:

  • Solvent Polarity: this compound is a polar compound. You will likely need a relatively polar mobile phase, such as a mixture of ethyl acetate (B1210297) and hexanes, or methanol (B129727) and dichloromethane (B109758). Start with a less polar mixture and gradually increase the polarity to improve separation.

  • Streaking: Amines can sometimes streak on silica gel due to interaction with acidic sites. Adding a small amount of triethylamine (B128534) (0.1-1%) to your eluent can help to mitigate this issue.

  • Loading: Ensure you are not overloading the column. The amount of crude material should typically be 1-5% of the weight of the silica gel.

Q8: Can I use liquid-liquid extraction to remove impurities?

A8: Yes, liquid-liquid extraction can be a useful first step to remove certain impurities.

  • Acid Wash: Dissolve your crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). This will protonate the basic amino groups of this compound, causing it to move into the aqueous layer, leaving less basic impurities in the organic layer. You can then neutralize the aqueous layer with a base (e.g., NaOH) and extract the purified product back into an organic solvent.

  • Base Wash: A wash with a dilute aqueous base (e.g., 5% NaHCO₃) can remove acidic impurities.

Data Presentation

Table 1: Summary of Purification Data for this compound

Purification MethodSolvent/Mobile PhasePurity AchievedYieldReference
RecrystallizationEthanol>99.8%>90%[1]
RecrystallizationWaterHighNot specified
Recrystallization20% aq. Isopropyl AlcoholHigh76.5%
HPLC AnalysisMethanol: 0.1% aq. Phosphoric Acid (60:40)AnalyticalN/A[1]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring a level surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried sample-silica mixture to the top of the column.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., 20% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 50% ethyl acetate in hexanes, then 100% ethyl acetate) to elute the this compound.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_recrystallization Recrystallization Workflow A Crude this compound B Dissolve in Minimum Hot Solvent (e.g., Ethanol) A->B C Hot Filtration (if necessary) B->C D Cool to Crystallize C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Purified Crystals F->G Troubleshooting_Logic cluster_solutions1 Solutions for 'No Crystals' cluster_solutions2 Solutions for 'Oiling Out' cluster_solutions3 Solutions for 'Impurity' Start Start Purification Recrystallization Attempt Recrystallization Start->Recrystallization NoCrystals No Crystals Form Recrystallization->NoCrystals Issue OilingOut Product Oils Out Recrystallization->OilingOut Issue Impure Product Still Impure Recrystallization->Impure Issue Success Pure Product Obtained Recrystallization->Success Success Scratch Scratch Flask / Add Seed Crystal NoCrystals->Scratch Concentrate Concentrate Solution NoCrystals->Concentrate Reheat Reheat and Add More Solvent OilingOut->Reheat SolventSystem Use Mixed Solvent System OilingOut->SolventSystem Repeat Repeat Recrystallization Impure->Repeat Column Perform Column Chromatography Impure->Column

References

Technical Support Center: Synthesis of 3,4-Diaminobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 3,4-Diaminobenzophenone.

Troubleshooting Guide: Side Product Identification and Mitigation

The primary route for the synthesis of this compound involves the reduction of 3-nitro-4-aminobenzophenone, which is typically prepared by the nucleophilic aromatic substitution of 3-nitro-4-chlorobenzophenone with ammonia (B1221849). During this process, several side products can emerge. This guide details the most common impurities, their characterization, and strategies to minimize their formation.

Table 1: Common Side Products in this compound Synthesis

Side Product NameChemical StructureFormation PathwayPredicted Characterization DataMitigation Strategies
3-amino-4-hydroxy-benzophenone O=C(c1ccc(N)c(O)c1)c2ccccc2Hydrolysis of the chloro-substituent in 3-nitro-4-chlorobenzophenone during the ammonolysis step, often due to high temperatures or prolonged reaction times in aqueous ammonia.Predicted ¹H NMR (DMSO-d₆, 400 MHz): δ ~9.5-10.5 (s, 1H, -OH), 7.5-7.2 (m, 5H, Ar-H of benzoyl group), 6.9-6.7 (m, 3H, Ar-H of amino-hydroxy-phenyl group), ~5.0 (s, 2H, -NH₂). Predicted ¹³C NMR (DMSO-d₆, 100 MHz): δ ~195 (C=O), ~150 (C-OH), ~140 (C-NH₂), ~138-128 (Ar-C), ~115-110 (Ar-C). Predicted MS (EI): m/z (%) = 213 (M+), 136, 105, 77.- Strictly control the temperature of the ammonolysis reaction.[1] - Minimize reaction time. - Use anhydrous ammonia in an organic solvent instead of aqueous ammonia.
3-amino-4-chloro-benzophenone O=C(c1ccc(N)c(Cl)c1)c2ccccc2Incomplete reduction of the nitro group or dehalogenation during the catalytic hydrogenation of 3-nitro-4-chlorobenzophenone. It can also be an unreacted intermediate from the ammonolysis step.[1]Predicted ¹H NMR (DMSO-d₆, 400 MHz): δ 7.6-7.3 (m, 8H, Ar-H), ~6.0 (s, 2H, -NH₂). Predicted ¹³C NMR (DMSO-d₆, 100 MHz): δ ~194 (C=O), ~148 (C-NH₂), ~138-120 (Ar-C). Predicted MS (EI): m/z (%) = 231/233 (M+/M+2, 3:1 ratio), 154/156, 105, 77.- Ensure complete ammonolysis by monitoring the reaction with HPLC. - Optimize hydrogenation conditions (catalyst loading, hydrogen pressure, temperature, and reaction time) to ensure complete reduction of the nitro group without significant dehalogenation.
Isomers of Diaminobenzophenone e.g., 2,3-Diaminobenzophenone, 2,4-DiaminobenzophenoneFormation during the initial nitration of benzophenone (B1666685) if this alternative synthetic route is used.Characterization will vary depending on the specific isomer. HPLC and GC-MS are effective for separation and identification.- If using the nitration of benzophenone route, employ optimized nitration conditions to favor the formation of the desired dinitro isomer. - Utilize purification techniques such as column chromatography or recrystallization to separate isomers.
Over-reduction Products e.g., (3,4-diaminophenyl)(phenyl)methanolOver-reduction of the ketone functionality during the catalytic hydrogenation of the nitro groups.Predicted ¹H NMR: Disappearance of the ketone signal in ¹³C NMR and appearance of a carbinol proton signal (~5.5-6.0 ppm) and a new quaternary carbon signal (~70-80 ppm) in the ¹H and ¹³C NMR, respectively. Predicted MS (EI): m/z (%) = 214 (M+).- Use a milder reducing agent or less forcing hydrogenation conditions (lower temperature and pressure). - Carefully monitor the reaction progress to stop it once the nitro groups are fully reduced.

Frequently Asked Questions (FAQs)

Q1: My final this compound product has a pinkish or brownish tint. What is the likely cause and how can I prevent it?

A1: Discoloration is often due to the oxidation of the amino groups, leading to the formation of colored impurities. To prevent this, it is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification, drying, and storage. Storing the final product in a cool, dark place can also help maintain its stability.

Q2: I am observing an impurity with a mass of 213 m/z in my mass spectrum analysis. What could it be?

A2: An impurity with a molecular weight of 213 g/mol likely corresponds to 3-amino-4-hydroxy-benzophenone . This side product can form during the ammonolysis of 3-nitro-4-chlorobenzophenone if hydrolysis of the chloride occurs. To confirm its identity, you should see a hydroxyl proton signal in the ¹H NMR spectrum.

Q3: My hydrogenation reaction to reduce the nitro group is very slow. What can I do to improve the reaction rate?

A3: A slow hydrogenation rate can be due to several factors:

  • Catalyst activity: The catalyst (e.g., Raney Nickel or Pd/C) may be old or deactivated. Use fresh, high-quality catalyst.

  • Hydrogen pressure: The hydrogen pressure might be too low. Increasing the pressure can enhance the reaction rate.

  • Temperature: Increasing the reaction temperature can also speed up the reaction, but be cautious as this may also promote the formation of side products.

  • Solvent: Ensure the solvent is appropriate for the reaction and is of high purity.

Q4: How can I effectively monitor the progress of the synthesis?

A4: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the reaction progress.[1] You can take aliquots from the reaction mixture at different time points to track the consumption of the starting material and the formation of the product and any side products. Thin-Layer Chromatography (TLC) can also be a quick and effective way to monitor the reaction qualitatively.

Key Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is suitable for monitoring the reaction progress and assessing the purity of the final this compound product.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid) is typically effective. For example, a starting gradient of 30:70 acetonitrile:water, increasing to 80:20 acetonitrile:water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing the formation of side products during the synthesis of this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Analysis & Troubleshooting Start Start Synthesis Ammonolysis Ammonolysis of 3-nitro-4-chlorobenzophenone Start->Ammonolysis Reduction Reduction of 3-nitro-4-aminobenzophenone Ammonolysis->Reduction Purification Purification Reduction->Purification FinalProduct Final Product: This compound Purification->FinalProduct Analysis Analyze Product (HPLC, MS, NMR) Purification->Analysis Impurity_A Impurity Detected: 3-amino-4-hydroxy-benzophenone Analysis->Impurity_A MS m/z = 213 Impurity_B Impurity Detected: 3-amino-4-chloro-benzophenone Analysis->Impurity_B MS m/z = 231/233 Impurity_C Other Impurities (Isomers, Over-reduction) Analysis->Impurity_C Other Peaks Optimize_Ammonolysis Optimize Ammonolysis: - Lower Temperature - Shorter Time Impurity_A->Optimize_Ammonolysis Optimize_Reduction Optimize Reduction: - Catalyst Loading - H2 Pressure - Temperature Impurity_B->Optimize_Reduction Optimize_Purification Optimize Purification: - Recrystallization - Chromatography Impurity_C->Optimize_Purification Optimize_Ammonolysis->Ammonolysis Optimize_Reduction->Reduction Iterate Optimize_Purification->Purification Iterate

Caption: Troubleshooting workflow for this compound synthesis.

References

challenges in the scale-up of 3,4-Diaminobenzophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Diaminobenzophenone. The information is designed to address common challenges encountered during the scale-up of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing low purity and high levels of impurities in our final this compound product. What are the common impurities and how can we minimize them?

A1: Low purity in the final product often stems from impurities generated during the synthesis process. The most commonly encountered impurities are 3-amino-4-hydroxy-benzophenone and 3-amino-4-chloro-benzophenone.[1][2] The formation of these byproducts is highly dependent on the control of reaction parameters during both the ammoniation and hydrogenation steps.

Troubleshooting Steps:

  • Ammoniation Step: Strictly control the temperature and pressure during the reaction of 3-nitro-4-chloro-benzophenone with ammonia (B1221849) water. Operating within the optimal ranges can significantly reduce the formation of byproducts.[1][2]

  • Hydrogenation Step: Careful selection of catalyst and precise control over hydrogen pressure and reaction temperature are crucial to prevent the formation of undesired side products.[2]

The goal is to reduce the content of 3-amino-4-hydroxy-benzophenone and 3-amino-4-chloro-benzophenone to below 0.05%.[1][2]

Q2: Our overall yield for the two-step synthesis of this compound is below 90%. What are the key factors affecting the yield and how can we improve it?

A2: Achieving a high overall yield (≥90%) is a common challenge in the scale-up of this compound synthesis.[1][2] Low yields can be attributed to suboptimal reaction conditions in either the ammoniation or the hydrogenation stage, leading to incomplete reactions or the formation of byproducts.

Troubleshooting Steps:

  • Review Ammoniation Parameters: The concentration of ammonia water, reaction temperature, and pressure are critical. Using a mass concentration of 10-25% ammonia water, maintaining a temperature between 80-130°C, and a pressure of 0.4-0.6MPa for 18-24 hours are reported to be effective.[1][2]

  • Optimize Hydrogenation Conditions: The choice of solvent, catalyst, hydrogen pressure, and temperature all play a significant role. A common method involves using a palladium-carbon catalyst in a methanol (B129727) solvent, with a hydrogen pressure of 0.1-0.2MPa and a temperature of 40-50°C for 3-5 hours.[1]

By carefully controlling these parameters, a total yield for the two-step reaction of over 90% can be achieved.[1][2]

Q3: We are struggling with the purification of this compound at a larger scale. What are some effective purification strategies?

A3: Scaling up purification can present significant challenges, as bench-scale methods often do not translate directly to larger operations due to factors like resin availability, pressure drops, and solvent volumes. For complex molecules, robust purification strategies are essential to meet regulatory expectations.

General Purification Strategies for Scale-up:

  • Crystallization: This is a common and effective method for purifying this compound. After the hydrogenation step, the reaction mixture can be cooled to 0-5°C to induce crystallization. The resulting crystals are then filtered, washed, and dried.[2] Recrystallization from a suitable solvent, such as ethanol, can further enhance purity.[3]

  • Chromatography: While more complex and costly at scale, chromatography can be employed if high levels of impurities persist. The selection of the appropriate stationary and mobile phases is critical for effective separation.

Data Presentation

Table 1: Influence of Ammoniation Process Parameters on Intermediate Purity
Starting MaterialOrganic SolventAmmonia Water (mass fraction)Reaction Temperature (°C)Reaction Time (h)Pressure (MPa)Intermediate (3-nitro-4-amino-benzophenone) Purity (%)Impurity 1* Content (%)
3-nitro-4-chloro-benzophenone (180g)Isopropyl alcohol (200g)24% (230g)90-95240.4-0.4599.90.04
3-nitro-4-chloro-benzophenone (180g)Ethanol (200g)15% (300g)125Not specifiedNot specified99.80.08
3-nitro-4-chloro-benzophenone (180g)N,N-dimethylformamide (200g)18% (270g)110-115210.50-0.5599.90.06
3-nitro-4-chloro-benzophenone (180g)Isopropyl alcohol (200g)20% (230g)70-75240.3-0.3598.80.54

*Impurity 1 refers to 3-amino-4-hydroxy-benzophenone or 3-amino-4-chloro-benzophenone. (Data sourced from patent CN109467512B)[1]

Table 2: Influence of Hydrogenation Process Parameters on Final Product Purity and Yield
Intermediate (g)SolventCatalystHydrogen Pressure (MPa)Reaction Temperature (°C)Reaction Time (h)Final Product Purity (%)Impurity 2* Content (%)Impurity 3** Content (%)Total Yield (%)
158Methanol (500g)Palladium-carbon (3.5g)0.360-65599.500.180.2388.1
Not specifiedMethanolPalladium-carbon0.01-0.230-503-599.850.030.0591.0
Not specifiedMethanolPalladium-carbonNot specifiedNot specifiedNot specified99.900.020.0290.8

*Impurity 2 and 3 refer to 3-amino-4-hydroxy-benzophenone and 3-amino-4-chloro-benzophenone. (Data sourced from patent CN109467512A)[2]

Experimental Protocols

Step 1: Ammoniation of 3-nitro-4-chloro-benzophenone
  • Charging the Reactor: In a high-pressure autoclave, charge 3-nitro-4-chloro-benzophenone, an organic solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide), and a 10-25% mass concentration of ammonia water.[1]

  • Reaction Conditions: Stir the mixture and heat to a temperature between 80-130°C. Maintain the pressure inside the autoclave at 0.4-0.6MPa.[1]

  • Reaction Time: Allow the reaction to proceed for 18-24 hours under these conditions.[1]

  • Work-up: After the reaction is complete, cool the autoclave to 20-25°C and release the pressure. Filter the mixture, and wash the filter cake with water.

  • Drying: Dry the obtained solid to yield the intermediate product, 3-nitro-4-amino-benzophenone.

Step 2: Hydrogenation of 3-nitro-4-amino-benzophenone
  • Preparation: Dissolve the 3-nitro-4-amino-benzophenone intermediate in methanol with stirring and add it to an autoclave.

  • Catalyst Addition: Add a palladium-carbon catalyst to the autoclave.[1]

  • Inerting and Hydrogenation: Purge the autoclave with nitrogen three times, followed by three purges with hydrogen. Pressurize the autoclave with hydrogen to 0.1-0.2MPa.[1]

  • Reaction Conditions: Stir the mixture and heat to 40-50°C. Maintain these conditions for 3-5 hours.[1]

  • Catalyst Removal and Product Isolation: After the reaction, cool the mixture to 20-25°C, release the pressure, and filter to recover the palladium-carbon catalyst.

  • Crystallization and Purification: Partially remove the methanol from the filtrate by vacuum distillation. Cool the remaining solution to 0-5°C to induce crystallization. Filter the crystals, wash, and dry to obtain the final product, this compound.[2]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Ammoniation cluster_step2 Step 2: Hydrogenation A 3-nitro-4-chloro-benzophenone D High-Pressure Autoclave 80-130°C, 0.4-0.6MPa 18-24h A->D B Ammonia Water (10-25%) B->D C Organic Solvent (e.g., Isopropanol) C->D E 3-nitro-4-amino-benzophenone (Intermediate) D->E H Autoclave 40-50°C, 0.1-0.2MPa H₂ 3-5h E->H F Methanol F->H G Palladium-Carbon Catalyst G->H I This compound (Final Product) H->I

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting_Guide Start Low Purity or Yield in Final Product ImpurityIssue High Impurity Levels (>0.05%) Start->ImpurityIssue YieldIssue Low Overall Yield (<90%) Start->YieldIssue CheckAmmoniation Review Ammoniation Step (Temp, Pressure, Time) OptimizeAmmoniation Optimize Ammoniation: - Temp: 80-130°C - Pressure: 0.4-0.6MPa CheckAmmoniation->OptimizeAmmoniation CheckHydrogenation Review Hydrogenation Step (Catalyst, Temp, H₂ Pressure) OptimizeHydrogenation Optimize Hydrogenation: - Temp: 40-50°C - H₂ Pressure: 0.1-0.2MPa CheckHydrogenation->OptimizeHydrogenation ImpurityIssue->CheckAmmoniation Yes ImpurityIssue->CheckHydrogenation Yes YieldIssue->CheckAmmoniation Yes YieldIssue->CheckHydrogenation Yes Success Purity >99.8% Yield >90% OptimizeAmmoniation->Success OptimizeHydrogenation->Success

Caption: Troubleshooting logic for addressing low purity and yield issues.

References

troubleshooting low purity in 3,4-Diaminobenzophenone batches

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,4-Diaminobenzophenone

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.

Troubleshooting Guides & FAQs

FAQ 1: What are the common causes of low purity in this compound batches?

Low purity in this compound synthesis is often attributed to incomplete reactions or the presence of side products and unreacted starting materials. The synthesis of this compound can be sensitive to reaction conditions, and deviations from optimal parameters can lead to the formation of various impurities.

Commonly identified impurities include:

  • 3-amino-4-hydroxy-benzophenone : This impurity can form if hydrolysis of the chloro group occurs during the ammonolysis step in certain synthetic routes.[1][2]

  • 3-amino-4-chloro-benzophenone : This is often an unreacted intermediate when the synthesis involves the amination of a chlorinated precursor.[1][2]

  • Isomers of dinitro benzophenone (B1666685) : In synthetic routes that start from the nitration of benzophenone, incomplete separation of dinitro benzophenone isomers can lead to impurities in the final product.[3]

  • Unreacted 3-nitro-4-amino-benzophenone : If the reduction of the nitro group is incomplete, this starting material will contaminate the final product.[4]

Strict control of reaction parameters such as temperature, pressure, and reaction time is crucial to minimize the formation of these byproducts.[1][2]

FAQ 2: My final product has a melting point lower than the expected 122-127.9°C. What could be the issue?

A depressed and broad melting point range is a classic indicator of an impure compound. The presence of the impurities mentioned in FAQ 1 can disrupt the crystal lattice of the this compound, leading to a lower melting point.

Troubleshooting Steps:

  • Assess Purity: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Thin-Layer Chromatography (TLC) to identify and quantify the impurities present.

  • Purification: The most common and effective method for purifying this compound is recrystallization.[5][6]

FAQ 3: How can I effectively purify a batch of this compound with low purity?

Recrystallization is the recommended method for purifying this compound.[5][6] The choice of solvent is critical for successful purification.

Recommended Solvents:

  • Ethanol (B145695): Recrystallization from ethanol is reported to yield yellow, needle-like pure crystals.[5]

  • Water: Recrystallization from water can also produce pure this compound as pale yellow needle-like crystals.[6]

  • 20% Hydrous Isopropanol: This solvent mixture has also been used for recrystallization.[3]

A general recrystallization procedure involves dissolving the impure solid in a minimum amount of hot solvent and then allowing the solution to cool slowly, which enables the formation of pure crystals.[7][8]

Data Presentation

Table 1: Reported Purity and Melting Points of this compound

Synthesis/Purification MethodReported PurityMelting Point (°C)Crystal AppearanceReference
Hydrogenation and cooling83% Yield121-122Yellow needle-like crystals[5]
Recrystallization from ethanolHigh122-122.5Yellow needle-like pure crystals[5]
Precipitation and washing83.5% Yield126.5Yellow crystal[6]
Recrystallization from waterHigh126.3-127.9Pale yellow needle crystal[6]
Ammoniation and hydrogenation99.85%Not SpecifiedNot Specified[1]
Ammoniation and hydrogenation99.50%Not SpecifiedNot Specified[1]

Table 2: Common Impurities and their Potential Sources

Impurity NameChemical StructurePotential Source
3-amino-4-hydroxy-benzophenone(Structure to be visualized)Hydrolysis of 3-nitro-4-chloro-benzophenone during ammoniation.[1][2]
3-amino-4-chloro-benzophenone(Structure to be visualized)Incomplete ammoniation of 3-nitro-4-chloro-benzophenone.[1][2]
3-nitro-4-amino-benzophenone(Structure to be visualized)Incomplete reduction of the nitro group.[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the purification of this compound by recrystallization.

Materials:

  • Impure this compound

  • Ethanol (or water, or 20% hydrous isopropanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a suitable temperature.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound using HPLC. Specific parameters may need to be optimized for your system.

Materials:

  • This compound sample

  • HPLC-grade methanol (B129727) and water

  • Phosphoric acid (or other suitable mobile phase modifier)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Mobile Phase Preparation: Prepare the mobile phase. A common mobile phase for similar compounds is a mixture of methanol and water (e.g., 60:40 v/v) with a small amount of acid, such as 0.1% phosphoric acid, to improve peak shape.[1]

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Methanol/Water gradient or isocratic elution.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: 254 nm.[1]

  • Injection and Analysis: Inject the sample solution into the HPLC system and run the analysis.

  • Data Interpretation: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Troubleshooting_Low_Purity start Low Purity in This compound Batch check_mp Check Melting Point start->check_mp low_mp Low & Broad Melting Point? check_mp->low_mp analyze Perform Purity Analysis (HPLC, GC-MS, TLC) low_mp->analyze Yes end_pure High Purity Product low_mp->end_pure No (Sharp MP) identify_impurities Identify Impurities analyze->identify_impurities purify Purify by Recrystallization identify_impurities->purify end_impure Re-evaluate Synthesis or Purification identify_impurities->end_impure Impurity difficult to remove purify->analyze Re-analyze Purity

Caption: Troubleshooting workflow for low purity this compound.

Impurity_Formation_Pathway cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start 3-nitro-4-chloro-benzophenone Intermediate 3-nitro-4-amino-benzophenone Start->Intermediate Ammoniation Impurity1 3-amino-4-chloro-benzophenone (Incomplete Ammoniation) Start->Impurity1 Side Reaction Impurity2 3-amino-4-hydroxy-benzophenone (Hydrolysis) Start->Impurity2 Side Reaction Product This compound Intermediate->Product Reduction Impurity3 3-nitro-4-amino-benzophenone (Incomplete Reduction) Intermediate->Impurity3 Incomplete Reaction

Caption: Formation pathways of common impurities.

References

Technical Support Center: Storage and Handling of 3,4-Diaminobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3,4-Diaminobenzophenone during storage. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your samples.

Troubleshooting Guide: Investigating Potential Oxidation

Have you observed a change in your this compound sample? Follow this troubleshooting guide to identify and address potential oxidation.

Diagram: Troubleshooting Workflow for this compound Oxidation

Troubleshooting Workflow for this compound Oxidation start Start: Suspected Oxidation visual_inspection Visual Inspection: - Color change (yellow to brown/dark green)? - Change in appearance (powder to crystalline)? start->visual_inspection storage_conditions Review Storage Conditions: - Temperature? - Inert atmosphere? - Light exposure? - Container seal? visual_inspection->storage_conditions Color/Appearance Change Noted end End visual_inspection->end No Change analytical_testing Perform Analytical Testing: - Purity analysis (HPLC-UV) - Identification of degradation products (LC-MS) storage_conditions->analytical_testing decision Assess Severity of Degradation analytical_testing->decision use_as_is Use As-Is (if purity is acceptable) decision->use_as_is Minor Degradation repurify Repurify Sample decision->repurify Moderate Degradation discard Discard and Replace Sample decision->discard Severe Degradation implement_preventative Implement Preventative Measures use_as_is->implement_preventative repurify->implement_preventative discard->implement_preventative implement_preventative->end

Caption: Troubleshooting workflow for identifying and addressing this compound oxidation.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound to prevent oxidation?

A1: To minimize oxidation, this compound should be stored in a cool, dark, and dry place.[1][2] The recommended temperature range is between 2°C and 8°C.[3] It is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[2]

Q2: What type of container is best for storing this compound?

A2: Use amber glass vials or bottles with tight-fitting caps (B75204) to protect the compound from light. The container should be flushed with an inert gas before sealing to displace any oxygen.

Q3: Are there any compatible antioxidants that can be used with this compound?

A3: While specific studies on antioxidants for this compound are limited, hindered phenolic antioxidants are generally effective for aromatic amines. The addition of any antioxidant should be carefully evaluated for compatibility with your specific application and may require further purification steps.

Signs of Oxidation

Q4: What are the visual signs of this compound oxidation?

A4: Fresh, pure this compound is a light yellow to orange-brown powder.[4] A noticeable color change to a darker brown or dark green hue can be an indicator of oxidation.[3][5] The appearance of the powder may also change, potentially becoming more crystalline or clumpy.

Q5: What are the likely oxidation products of this compound?

Analytical Testing

Q6: How can I analytically confirm the purity of my this compound sample?

A6: A stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is the recommended approach for assessing the purity of this compound and detecting any degradation products.

Q7: Is there a recommended HPLC method for analyzing this compound?

A7: A specific, validated HPLC method for this compound and its oxidation products is not widely published. However, a general reverse-phase HPLC method can be developed and validated. See the "Experimental Protocols" section for a suggested starting method.

Experimental Protocols

Protocol 1: Stability Study of this compound

Objective: To evaluate the stability of this compound under various storage conditions over time.

Methodology:

  • Sample Preparation: Aliquot this compound into separate, appropriate containers for each storage condition and time point.

  • Storage Conditions:

    • Condition A (Recommended): 2-8°C, under nitrogen, protected from light.

    • Condition B (Room Temperature): 20-25°C, under nitrogen, protected from light.

    • Condition C (Elevated Temperature): 40°C, under nitrogen, protected from light.

    • Condition D (Exposure to Air/Light): 20-25°C, in a loosely capped clear vial.

  • Time Points: Analyze samples at T=0, 1, 3, 6, and 12 months.

  • Analysis: At each time point, perform visual inspection and analyze the purity of the sample using the HPLC-UV method detailed in Protocol 2.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To develop and validate an HPLC-UV method to determine the purity of this compound and separate it from potential degradation products.

Methodology:

Table 1: HPLC-UV Method Parameters

ParameterSuggested Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with 90% A, 10% B; ramp to 10% A, 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase B (Acetonitrile) to a concentration of 1 mg/mL

Method Validation:

  • Specificity: Analyze blank, placebo (if in a formulation), and stressed samples to ensure no interference with the main peak.

  • Linearity: Prepare a series of standard solutions of this compound to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Data Presentation

Table 2: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C[3]Reduces the rate of chemical degradation.
Atmosphere Inert gas (Nitrogen or Argon)[2]Prevents oxidation by displacing oxygen.
Light Protected from light (Amber vials)Minimizes light-induced degradation.
Container Tightly sealed glass containerPrevents exposure to moisture and air.

References

Technical Support Center: Synthesis of 3,4-Diaminobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Diaminobenzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent synthetic pathway involves a two-step process. The first step is the amination of 3-nitro-4-chlorobenzophenone with ammonia (B1221849) to yield 3-nitro-4-aminobenzophenone. The second step is the reduction of the nitro group of 3-nitro-4-aminobenzophenone to afford the final product, this compound.[1][2] Alternative methods include the reduction of 3,4'-dinitrobenzophenone.[3]

Q2: Which solvents are recommended for the synthesis of this compound?

A2: For the initial amination step, a mixture of an organic solvent and aqueous ammonia is typically used. Suitable organic solvents include ethanol (B145695), isopropanol, and N,N-dimethylformamide.[2] For the subsequent reduction of the nitro group via catalytic hydrogenation, alcoholic solvents such as methanol (B129727) or ethanol are preferred.[1][4] In other reduction methods, chlorinated solvents like 1,2-dichloroethane (B1671644) have been utilized.[5][6] The choice of solvent can influence reaction time, yield, and purity of the final product.

Q3: How can I purify the final product, this compound?

A3: Recrystallization is a common method for purifying this compound. Ethanol is a frequently used solvent for this purpose, yielding yellow needle-like crystals upon cooling.[5]

Q4: What are some potential side reactions to be aware of during the synthesis?

A4: During the amination step, side products such as 3-amino-4-hydroxy-benzophenone can form. In the reduction step, incomplete reduction may lead to the presence of residual nitro-amino intermediates. Careful control of reaction parameters is crucial to minimize the formation of these impurities.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Amination Step Insufficient reaction temperature or pressure.Ensure the reaction is heated to the recommended temperature range (e.g., 80-130 °C) and that the pressure in the autoclave is maintained within the specified range (e.g., 0.4-0.6 MPa).[1][2]
Incomplete reaction due to short reaction time.Increase the reaction time as specified in the protocol (e.g., 18-24 hours).[1][2]
Low Yield in Reduction Step Catalyst poisoning or deactivation.Use fresh, high-quality catalyst. Ensure the starting material and solvent are free from impurities that could poison the catalyst.
Inefficient hydrogen pressure or delivery.Check the hydrogen source and ensure a constant and adequate pressure is maintained throughout the reaction.[1][5]
Presence of Impurities in the Final Product Incomplete amination or reduction.Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion before proceeding with workup.
Formation of side products.Optimize reaction conditions (temperature, pressure, and solvent) to minimize side reactions. A final purification step like recrystallization is highly recommended.[5]
Difficulty in Product Isolation/Crystallization Incorrect solvent or concentration for crystallization.If using ethanol for recrystallization, ensure the product is fully dissolved at an elevated temperature and then allowed to cool slowly. If crystallization does not occur, try adding a seed crystal or slowly adding a non-solvent.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Amination of 3-nitro-4-chlorobenzophenone

  • In a high-pressure autoclave, combine 3-nitro-4-chlorobenzophenone, an organic solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide), and 10-25% aqueous ammonia.[2]

  • Stir the mixture and heat to a temperature between 80-130 °C.[2]

  • Maintain the pressure inside the autoclave between 0.4-0.6 MPa.[2]

  • Allow the reaction to proceed for 18-24 hours.[2]

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

  • The resulting 3-nitro-4-aminobenzophenone can be isolated by filtration and drying.

Step 2: Reduction of 3-nitro-4-aminobenzophenone

  • Dissolve the 3-nitro-4-aminobenzophenone intermediate in an alcohol solvent, such as methanol, in an autoclave.[1]

  • Add a palladium-carbon (Pd/C) catalyst.

  • Purge the autoclave with nitrogen gas and then with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 0.01-0.2 MPa.[1]

  • Heat the mixture to 30-50 °C and maintain the reaction for 3-5 hours with stirring.[1]

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • The this compound can be isolated by crystallization from the filtrate, often after partial solvent removal and cooling.[1]

Quantitative Data Summary

Starting Material Reaction Step Solvent Catalyst Temperature (°C) Pressure (MPa) Time (h) Yield (%) Reference
4-chloro-3,4'-dinitrobenzophenoneReduction1,2-dichloroethane5% Pd/alumina30-35-1083[5]
3-nitro-4-chlorobenzophenoneAminationEthanol/Isopropanol/DMF + aq. NH3-80-1300.4-0.618-24-[1][2]
3-nitro-4-aminobenzophenoneReductionMethanolPd/C30-500.01-0.23-5>90 (overall)[1]
4-amino-3-nitrobenzophenoneReductionEthanolPd-Ru/C20-498.3[4]

Process Visualization

G Troubleshooting Workflow: Synthesis of this compound cluster_synthesis Synthesis Steps cluster_troubleshooting Troubleshooting cluster_solutions Corrective Actions start Start Synthesis amination Step 1: Amination start->amination reduction Step 2: Reduction amination->reduction purification Purification reduction->purification end_product Final Product: This compound purification->end_product issue Identify Issue end_product->issue Unsatisfactory Result low_yield Low Yield? issue->low_yield impurity Impurities Present? issue->impurity check_amination Amination Step? low_yield->check_amination Yes check_reduction Reduction Step? low_yield->check_reduction Yes check_side_reactions Side Reactions? impurity->check_side_reactions Yes check_completion Incomplete Reaction? impurity->check_completion Yes optimize_amination Optimize Amination: - Temp/Pressure - Time check_amination->optimize_amination Yes optimize_reduction Optimize Reduction: - Catalyst - H2 Pressure check_reduction->optimize_reduction Yes optimize_purification Improve Purification: - Recrystallization Solvent - Technique check_side_reactions->optimize_purification Yes monitor_reaction Monitor Reaction: - TLC/HPLC check_completion->monitor_reaction Yes optimize_amination->reduction Re-run optimize_reduction->purification Re-run optimize_purification->end_product Re-purify monitor_reaction->purification Proceed when complete

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Catalyst Selection and Optimization for Hydrogenation of Dinitro Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the catalytic hydrogenation of dinitro precursors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of dinitroaromatics?

A1: A range of catalysts are employed, with the choice depending on the desired product (mono- or di-amino aromatic) and the presence of other functional groups. Commonly used catalysts include:

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst for the complete reduction of both nitro groups.[1]

  • Platinum on Carbon (Pt/C): Another highly active catalyst for the complete hydrogenation of dinitroaromatics.[2]

  • Raney Nickel (Ra-Ni): A cost-effective alternative to precious metal catalysts, often used for complete reductions.

  • Ruthenium-based catalysts (e.g., Ru-SnOx/Al₂O₃): These can be tailored for the selective hydrogenation of one nitro group to yield the corresponding nitroaniline.[3][4]

  • Cobalt-based catalysts (e.g., Co@NC): These have shown high conversion rates and selectivity for the hydrogenation of various nitro compounds under mild conditions.[1][5]

Q2: How can I achieve selective hydrogenation of one nitro group in a dinitro compound?

A2: Achieving selective mono-hydrogenation requires careful control of the catalyst and reaction conditions. Key strategies include:

  • Catalyst Choice: Utilize catalysts known for their selectivity, such as modified ruthenium or platinum catalysts. For example, Ru-SnOₓ/Al₂O₃ has demonstrated high selectivity for the formation of m-nitroaniline from m-dinitrobenzene.[3][4]

  • Reaction Conditions: Lower hydrogen pressure and temperature can favor the formation of the mono-amino product.

  • Additives: The addition of certain promoters or inhibitors can modify the catalyst's surface and enhance selectivity.

Q3: What are the common causes of catalyst deactivation in dinitroarene hydrogenation?

A3: Catalyst deactivation can be caused by several factors:

  • Poisoning: Impurities in the substrate, solvent, or hydrogen stream (e.g., sulfur or nitrogen compounds) can irreversibly bind to the catalyst's active sites.

  • Sintering: High reaction temperatures can cause the metal nanoparticles on the catalyst support to agglomerate, reducing the active surface area.[6]

  • Leaching: The active metal may dissolve into the reaction medium under certain conditions.[3]

  • Fouling: Deposition of byproducts or polymers on the catalyst surface can block active sites.

Q4: What solvents are suitable for the hydrogenation of dinitro precursors?

A4: The choice of solvent can significantly impact the reaction rate and selectivity. Common solvents include:

  • Alcohols (e.g., ethanol, methanol): These are widely used due to their good solubility for many dinitroaromatics and their ability to facilitate hydrogen transfer.

  • Ethers (e.g., tetrahydrofuran): Can be used, but may result in lower reaction rates compared to alcohols.

  • Water: Can be used in some cases, particularly with water-soluble substrates or in biphasic systems.

Troubleshooting Guide

This guide addresses common problems encountered during the hydrogenation of dinitro precursors in a symptom-cause-solution format.

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Improper storage or handling.- Use a fresh batch of catalyst. - Ensure the catalyst was stored under an inert atmosphere.
2. Catalyst Poisoning: Impurities in reactants or solvent.- Purify the dinitro precursor and solvent before use. - Use high-purity hydrogen gas.
3. Insufficient Hydrogen: Leak in the system or low pressure.- Check the reactor seals and connections for leaks. - Increase hydrogen pressure (within safe limits of the equipment).
4. Suboptimal Temperature: Reaction temperature is too low.- Gradually increase the reaction temperature while monitoring the reaction progress.
Low Selectivity (Over-reduction to Diamine) 1. Highly Active Catalyst: The catalyst is too active for selective mono-reduction.- Switch to a less active or a more selective catalyst (e.g., Ru-SnOₓ/Al₂O₃).
2. High Hydrogen Pressure/Temperature: Reaction conditions are too harsh.- Reduce the hydrogen pressure and/or reaction temperature.
3. Prolonged Reaction Time: The reaction was allowed to proceed for too long.- Monitor the reaction closely and stop it once the desired mono-amino product is formed.
Formation of Byproducts (e.g., azo, azoxy compounds) 1. Incomplete Hydrogenation: Intermediates like nitroso and hydroxylamine (B1172632) species can condense.- Optimize reaction conditions (temperature, pressure, catalyst loading) to ensure complete conversion of intermediates.
2. Local Hydrogen Starvation: Poor mixing leading to areas of low hydrogen concentration on the catalyst surface.- Increase the stirring speed to improve mass transfer.
Catalyst Deactivation During Reaction 1. Sintering: The reaction temperature is too high.- Lower the reaction temperature.[6]
2. Leaching: Incompatible solvent or reaction conditions.- Choose a solvent in which the active metal has low solubility. - Modify reaction conditions (e.g., pH) to minimize metal leaching.[3]

Quantitative Data Presentation

The following tables summarize the performance of various catalysts in the hydrogenation of dinitrobenzene and dinitrotoluene under different conditions.

Table 1: Hydrogenation of m-Dinitrobenzene (m-DNB)

CatalystSupportSnOₓ Loading (wt%)Temperature (°C)H₂ Pressure (MPa)Time (h)m-DNB Conversion (%)m-Nitroaniline (m-NAN) Selectivity (%)m-Phenylenediamine (m-PDA) Selectivity (%)Reference
RuTiO₂-10040.553.050.52.1[3][4]
RuC-1004186.074.82.9[3][4]
RuAl₂O₃-1004539.297.4-[3][4]
Ru-SnOₓAl₂O₃11004210095.24.8[3]
Ru-SnOₓAl₂O₃21004210097.32.7[3]
Ru-SnOₓAl₂O₃31004210091.58.5[3]
5% Pt/C--5016-4897-[3]
5% Pd/C--313.4-9095-[3]

Table 2: Hydrogenation of 2,4-Dinitrotoluene (DNT)

CatalystSupportTemperature (°C)H₂ Pressure (MPa)DNT Conversion (%)2,4-Diaminotoluene (DAT) Yield (%)Reference
1% PtC654>99-[2]
1% PtC854>99-[2]
PtCrO₂----[7]
PdCrO₂----[7]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of m-Dinitrobenzene

This protocol is adapted from the study by Cheng et al. on Ru-SnOₓ/Al₂O₃ catalysts.[3]

Materials:

  • m-Dinitrobenzene (m-DNB)

  • Ru-SnOₓ/Al₂O₃ catalyst (e.g., 2 wt% SnOₓ)

  • Ethanol (solvent)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

  • 100-mL Autoclave with magnetic stirring

Procedure:

  • Reactor Loading: Charge the autoclave with 2 mmol of m-DNB, 20 mg of the Ru-SnOₓ/Al₂O₃ catalyst, and 20 mL of ethanol.

  • Purging: Seal the reactor and flush it three times with nitrogen gas to remove air.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to 4 MPa and heat it to 100 °C.

  • Reaction: Start vigorous magnetic stirring (e.g., 1200 rpm) to initiate the reaction. Monitor the reaction progress by taking samples at regular intervals.

  • Reaction Quenching: After the desired reaction time (e.g., 2 hours), stop the heating and allow the reactor to cool to room temperature.

  • Depressurization: Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Catalyst Removal: Open the reactor and filter the reaction mixture to remove the catalyst.

  • Product Analysis: Analyze the filtrate using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of m-DNB and the selectivity to m-nitroaniline and m-phenylenediamine.

Visualizations

Catalyst Selection Guide

This decision tree provides a general framework for selecting a suitable catalyst for the hydrogenation of dinitro precursors based on the desired outcome.

CatalystSelection start Desired Product? mono_amino Mono-amino Aromatic start->mono_amino Selective di_amino Di-amino Aromatic start->di_amino Complete selective_catalyst Use Selective Catalyst (e.g., modified Ru, Pt) mono_amino->selective_catalyst active_catalyst Use Highly Active Catalyst (e.g., Pd/C, Pt/C, Ra-Ni) di_amino->active_catalyst optimize_conditions Optimize Conditions (Low Temp/Pressure) selective_catalyst->optimize_conditions harsher_conditions Standard Conditions (Higher Temp/Pressure) active_catalyst->harsher_conditions

Caption: A decision tree for catalyst selection.

Troubleshooting Workflow for Low Conversion

This flowchart illustrates a systematic approach to troubleshooting low or no conversion in the hydrogenation of dinitro precursors.

TroubleshootingWorkflow start Low/No Conversion Observed check_catalyst Check Catalyst Activity start->check_catalyst check_impurities Check for Impurities check_catalyst->check_impurities Catalyst OK solution_catalyst Use Fresh Catalyst check_catalyst->solution_catalyst Inactive check_h2 Check H₂ Supply & Pressure check_impurities->check_h2 Reactants Pure solution_purify Purify Substrate/Solvent check_impurities->solution_purify Impurities Present check_temp Check Reaction Temperature check_h2->check_temp H₂ Supply OK solution_h2 Fix Leaks / Increase Pressure check_h2->solution_h2 Issue Found solution_temp Increase Temperature check_temp->solution_temp Temp Too Low

Caption: A troubleshooting flowchart for low conversion.

Reaction Pathway for Hydrogenation of Dinitrobenzene

This diagram illustrates the general reaction pathway for the hydrogenation of a dinitroaromatic compound, showing the formation of intermediates and final products.

ReactionPathway DNB Dinitroaromatic (Ar-(NO₂)₂) Nitroso Nitroso-nitro Intermediate (Ar-(NO)(NO₂)) DNB->Nitroso +H₂ Hydroxylamine Hydroxylamino-nitro Intermediate (Ar-(NHOH)(NO₂)) Nitroso->Hydroxylamine +H₂ NAN Mono-amino Aromatic (Ar-(NH₂)(NO₂)) Hydroxylamine->NAN +H₂ Diamino_intermediate1 Amino-nitroso Intermediate (Ar-(NH₂)(NO)) NAN->Diamino_intermediate1 +H₂ Diamino_intermediate2 Amino-hydroxylamino Intermediate (Ar-(NH₂)(NHOH)) Diamino_intermediate1->Diamino_intermediate2 +H₂ PDA Di-amino Aromatic (Ar-(NH₂)₂) Diamino_intermediate2->PDA +H₂

Caption: Generalized reaction pathway.

References

Technical Support Center: Managing Exotherms in the Amination of 3-Nitro-4-Chloro-Benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of 3-nitro-4-chloro-benzophenone. The following information is designed to help manage the exothermic nature of this reaction and address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the amination of 3-nitro-4-chloro-benzophenone.

Issue 1: Rapid Temperature Increase and Potential for Runaway Reaction

Question: My reaction temperature is increasing uncontrollably. What steps should I take to manage this exotherm and prevent a runaway reaction?

Answer:

A rapid increase in temperature is a clear indication of an uncontrolled exotherm, which can pose a significant safety hazard. The amination of the highly activated 3-nitro-4-chloro-benzophenone is a strongly exothermic process. Immediate action is required to bring the reaction under control.

Immediate Corrective Actions:

  • Stop Reagent Addition: If the amine solution is being added portion-wise or via a pump, immediately stop the feed.

  • Enhance Cooling: Increase the cooling to the reactor jacket or bath to its maximum capacity.

  • Emergency Quenching: If the temperature continues to rise rapidly, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat. Ensure the quenching solvent is compatible with the reaction components and will not exacerbate the exotherm.

Preventative Measures and Long-Term Solutions:

  • Slow Reagent Addition: The rate of addition of the aminating agent is a critical parameter for controlling the rate of heat generation. Employing a semi-batch process where the amine is added slowly and continuously allows the cooling system to dissipate the heat as it is generated.

  • Pre-cooling: Cool the reactor and the initial charge of 3-nitro-4-chloro-benzophenone and solvent to a temperature below the desired reaction temperature before starting the amine addition.

  • Dilution: Increasing the solvent volume can help to moderate the temperature rise by providing a larger thermal mass.

  • Calorimetric Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, adiabatic temperature rise, and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing an adequate cooling capacity.

Issue 2: Low Yield of the Desired 3-Amino-4-Nitro-Benzophenone

Question: I am consistently obtaining a low yield of my target product. What are the likely causes and how can I improve it?

Answer:

Low yields can stem from several factors, including incomplete reaction, side reactions, or product degradation.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress by a suitable analytical method like HPLC or TLC. A Chinese patent suggests a reaction time of 18-24 hours at 80-130°C.[1]

    • Poor Mixing: Inadequate agitation can lead to localized "hot spots" where side reactions may occur, and also prevent efficient contact between reactants. Ensure the stirring is vigorous enough to maintain a homogeneous mixture.

  • Side Reactions:

    • Hydrolysis: The presence of water can lead to the formation of 3-nitro-4-hydroxy-benzophenone. Ensure all reagents and solvents are appropriately dried if this side product is observed.

    • Incomplete Amination: Unreacted starting material will lower the yield. See "Incomplete Reaction" above.

  • Product Degradation:

    • High Temperatures: Although higher temperatures increase the reaction rate, they can also lead to the degradation of the product or the formation of impurities. An optimal temperature must be found that balances reaction rate and product stability.

Issue 3: Presence of Impurities in the Final Product

Question: My final product is contaminated with significant impurities. What are these impurities and how can I minimize their formation?

Answer:

The most commonly reported impurities in the amination of 3-nitro-4-chloro-benzophenone are 3-amino-4-hydroxy-benzophenone and unreacted 3-amino-4-chloro-benzophenone.[1]

Strategies for Minimizing Impurities:

  • To Minimize 3-amino-4-hydroxy-benzophenone:

    • Anhydrous Conditions: As this impurity arises from the hydrolysis of the starting material, using anhydrous solvents and reagents can minimize its formation.

  • To Minimize Residual 3-nitro-4-chloro-benzophenone:

    • Reaction Stoichiometry and Time: Ensure a slight excess of the aminating agent is used and that the reaction is allowed to proceed to completion. Monitor the disappearance of the starting material by TLC or HPLC.

  • General Purity Improvement:

    • Controlled Temperature: Maintaining a consistent and controlled reaction temperature can prevent the formation of temperature-induced byproducts.

    • Purification: Develop a robust purification protocol, such as recrystallization or column chromatography, to effectively remove these impurities from the final product.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the amination of 3-nitro-4-chloro-benzophenone?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The aromatic ring of 3-nitro-4-chloro-benzophenone is activated by the electron-withdrawing nitro and benzoyl groups, making the carbon atom attached to the chlorine electrophilic. The amine acts as a nucleophile, attacking this carbon and forming a resonance-stabilized intermediate (a Meisenheimer complex). The chloride ion is then eliminated, and the aromaticity of the ring is restored, yielding the aminated product.

Q2: What are the critical safety precautions for this reaction?

A2: Given the highly exothermic nature of this reaction, especially when performed under pressure, several safety precautions are essential:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Pressure Equipment: If performing the reaction under pressure, use a properly rated and maintained autoclave with a pressure relief valve and a burst disc.

  • Exotherm Management: Implement the control strategies mentioned in the troubleshooting section, such as slow addition of reagents and adequate cooling.

  • Emergency Plan: Have an emergency plan in place, including access to a safety shower, fire extinguisher, and appropriate quenching agents.

Q3: Can I use a different aminating agent instead of ammonia (B1221849)?

A3: Yes, other primary or secondary amines can be used as nucleophiles in this SNAr reaction. However, the reactivity and the exotherm will vary depending on the nucleophilicity and basicity of the amine. Bulkier amines may react more slowly due to steric hindrance. It is crucial to conduct a thorough safety assessment and small-scale trials before using a new aminating agent.

Q4: How does pressure influence the reaction?

A4: Performing the reaction under pressure (e.g., 0.4-0.6 MPa as suggested in a patent) allows the use of ammonia water at temperatures above its atmospheric boiling point (up to 130°C).[1] This significantly increases the reaction rate. However, working under pressure also increases the potential hazards associated with a thermal runaway, as the pressure can build up rapidly if the temperature is not controlled.

Quantitative Data

Due to the limited availability of specific calorimetric data for the amination of 3-nitro-4-chloro-benzophenone in publicly accessible literature, the following table provides illustrative data based on typical values for similar exothermic SNAr reactions on activated aryl chlorides. These values should be considered as estimates and are not a substitute for proper calorimetric measurements for your specific process.

ParameterIllustrative ValueSignificance for Exotherm Management
Heat of Reaction (ΔHr) -120 to -180 kJ/molIndicates a highly exothermic reaction. This energy must be effectively removed by the cooling system.
Adiabatic Temperature Rise (ΔTad) 150 to 250 °CRepresents the theoretical temperature increase if no heat is removed. A high value signifies a high risk of thermal runaway.
Heat Capacity of Reaction Mixture (Cp) 1.5 to 2.5 J/g·KA higher heat capacity means the mixture can absorb more heat for a given temperature rise, which can help to moderate the exotherm.
Overall Heat Transfer Coefficient (U) 50 to 200 W/m²·KA higher 'U' value for the reactor indicates more efficient heat removal. This is influenced by reactor design, materials, and agitation.

Experimental Protocols

Key Experiment: Amination of 3-Nitro-4-Chloro-Benzophenone with Ammonia Water

This protocol is adapted from a patented procedure for the synthesis of 3-nitro-4-amino-benzophenone, a precursor to 3,4-diamino-benzophenone.[1]

Materials:

  • 3-Nitro-4-chloro-benzophenone

  • Ethanol (B145695) (or other suitable organic solvent like isopropanol (B130326) or N,N-dimethylformamide)

  • Aqueous ammonia (10-25% by mass)

  • High-pressure reactor (autoclave) equipped with a stirrer, heating mantle, temperature and pressure sensors, and a cooling system.

Procedure:

  • Charge the high-pressure reactor with 3-nitro-4-chloro-benzophenone, the organic solvent (e.g., ethanol), and the aqueous ammonia solution. A typical ratio might be 1 part 3-nitro-4-chloro-benzophenone to 1.1 parts ethanol and 1.7 parts 15% ammonia water by mass.

  • Seal the reactor and begin stirring.

  • Heat the mixture to the target temperature range of 80-130°C.

  • Maintain the reaction at this temperature for 18-24 hours. During this time, the pressure in the reactor should be controlled within the range of 0.4-0.6 MPa.

  • Monitor the reaction for any unexpected rise in temperature or pressure, which could indicate a loss of control over the exotherm. Adjust heating or cooling as necessary.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • The product, 3-nitro-4-amino-benzophenone, can be isolated by filtration and purified as required.

Visualizations

Experimental_Workflow Experimental Workflow for Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up reagents Charge Reactor: - 3-nitro-4-chloro-benzophenone - Solvent (e.g., Ethanol) - Aqueous Ammonia seal Seal Reactor and Start Agitation reagents->seal heat Heat to 80-130°C seal->heat maintain Maintain Temperature and Pressure (0.4-0.6 MPa) for 18-24h heat->maintain monitor Continuously Monitor Temperature and Pressure maintain->monitor cool Cool Reactor to Room Temperature maintain->cool monitor->maintain vent Vent Excess Pressure cool->vent isolate Isolate Product (e.g., Filtration) vent->isolate purify Purify Product isolate->purify

Caption: Experimental workflow for the amination of 3-nitro-4-chloro-benzophenone.

Troubleshooting_Exotherm Troubleshooting Exotherm Control cluster_yes Corrective Actions cluster_no Preventative Measures start Temperature Rises Uncontrollably? stop_addition Stop Amine Addition start->stop_addition Yes continue_monitoring Continue Monitoring start->continue_monitoring No max_cooling Increase Cooling to Max stop_addition->max_cooling prepare_quench Prepare to Quench max_cooling->prepare_quench quench Quench Reaction (If Necessary) prepare_quench->quench review_protocol Post-Reaction Review: - Reduce addition rate? - Increase solvent? - Lower start temp? continue_monitoring->review_protocol

References

Technical Support Center: HPLC Method Refinement for 3,4-Diaminobenzophenone Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 3,4-Diaminobenzophenone and its isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its isomers. A systematic approach to troubleshooting is recommended, starting with simple checks of the mobile phase and system setup before moving to more complex issues related to the column and method parameters.

Logical Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed (e.g., Poor Resolution, Peak Tailing) check_mobile_phase Verify Mobile Phase - Correct Composition? - Freshly Prepared? - Degassed? start->check_mobile_phase check_system Check HPLC System - Leaks? - Correct Flow Rate? - Stable Pressure? check_mobile_phase->check_system If problem persists check_column Evaluate Column - Correct Column? - Void Formation? - Contamination? check_system->check_column If problem persists optimize_method Optimize Method Parameters - Adjust Mobile Phase pH - Modify Organic Solvent Ratio - Change Temperature check_column->optimize_method If problem persists solution Problem Resolved optimize_method->solution Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Inject Sample sample_prep->injection mobile_phase_prep Mobile Phase Preparation (e.g., 60:40 Methanol:0.1% H3PO4) Filter and Degas equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection Detection (e.g., 254 nm) separation->detection integration Peak Integration detection->integration quantification Quantification and Reporting integration->quantification

reducing impurity formation in mebendazole synthesis from 3,4-Diaminobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of mebendazole (B1676124) from 3,4-diaminobenzophenone. The focus is on identifying, controlling, and reducing the formation of common impurities during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of mebendazole from this compound?

A1: The most common impurities can be categorized into two main groups: those arising from the starting material (this compound) and those formed during the cyclization reaction to form the benzimidazole (B57391) ring.

  • Starting Material Impurities: Impurities present in the this compound starting material will be carried through the synthesis. Common examples include 3-amino-4-hydroxy-benzophenone and 3-amino-4-chloro-benzophenone.[1]

  • Process-Related Impurities: These are formed as byproducts during the synthesis of mebendazole. The European Pharmacopoeia (EP) lists several known impurities, including:

    • Mebendazole Impurity A: (2-Amino-1H-benzimidazol-5-yl)phenylmethanone[2]

    • Mebendazole Impurity B: (2-Hydroxy-1H-benzimidazol-5-yl)phenylmethanone[2]

    • Mebendazole Impurity C: (2-Amino-1-methyl-1H-benzimidazol-5-yl)phenylmethanone[2][3][4][5][6]

    • Mebendazole Impurity D: Methyl (5-benzoyl-1-methyl-1H-benzimidazol-2-yl)carbamate[2]

    • Mebendazole Impurity E: Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate[2]

    • Mebendazole Impurity F: Methyl 5-(p-toluoyl)-1H-benzimidazol-2-ylcarbamate[2]

    • Mebendazole Impurity G: Structure not fully elucidated in the provided results, but listed as a known impurity.[2][3]

Q2: How can I minimize impurities originating from the this compound starting material?

A2: The purity of your this compound is critical. Impurities like 3-amino-4-hydroxy-benzophenone and 3-amino-4-chloro-benzophenone can be minimized by strictly controlling the parameters of the ammoniation and hydrogenation steps during its synthesis.[1] It is recommended to:

  • Source high-purity starting materials: Begin with 3-nitro-4-chlorobenzophenone of the highest possible purity.

  • Optimize reaction conditions: Carefully control temperature, pressure, and reaction time during the synthesis of this compound to minimize side reactions. A patented method suggests that controlling these parameters can reduce the levels of 3-amino-4-hydroxy-benzophenone and 3-amino-4-chloro-benzophenone to below 0.05%.[1]

  • Purify the intermediate: Recrystallization or chromatographic purification of this compound before use in the mebendazole synthesis is highly recommended.

Q3: What are the likely causes of Mebendazole Impurity A formation and how can I prevent it?

A3: Mebendazole Impurity A, (2-Amino-1H-benzimidazol-5-yl)phenylmethanone, is essentially mebendazole without the methyl carbamate (B1207046) group.[2] Its formation is likely due to the incomplete reaction or hydrolysis of the carbamate group.

  • Incomplete Reaction: The cyclizing reagent (e.g., a derivative of S-methylisothiourea with a methyl carbamate group) may not have fully reacted with the this compound.

  • Hydrolysis: The methyl carbamate group of mebendazole can be hydrolyzed back to an amino group under certain conditions, particularly with exposure to moisture and high temperatures, or if the pH is not controlled.

To prevent its formation, ensure:

  • Stoichiometry: Use the correct molar ratios of reactants.

  • Anhydrous Conditions: Conduct the reaction under dry conditions to prevent hydrolysis.

  • Temperature Control: Avoid excessive temperatures during the reaction and work-up.

  • pH Control: Maintain an appropriate pH during the reaction and purification steps.

Q4: I am observing Mebendazole Impurity D in my final product. What is its origin?

A4: Mebendazole Impurity D is N-methylated mebendazole.[2] Its presence suggests that a methylation reaction has occurred on the benzimidazole ring. This can happen if a methylating agent is present as a reagent or an impurity in one of the starting materials or solvents. For example, if methyl iodide or dimethyl sulfate (B86663) were used in a preceding step or are present as contaminants, they could lead to the formation of this impurity. Careful selection and purification of all reagents and solvents are essential to avoid this side reaction.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions
High levels of 3-amino-4-hydroxy-benzophenone or 3-amino-4-chloro-benzophenone in the final product. Impure this compound starting material.1. Analyze the purity of the this compound lot using HPLC before use. 2. Purify the starting material by recrystallization or chromatography if it does not meet the required purity specifications. 3. If synthesizing this compound in-house, optimize the reaction conditions of the preceding steps to minimize these impurities.[1]
Presence of Mebendazole Impurity A. Incomplete cyclization reaction or hydrolysis of the carbamate group.1. Ensure the cyclizing reagent is of high purity and used in the correct stoichiometric amount. 2. Conduct the reaction under an inert and anhydrous atmosphere. 3. Control the reaction temperature and avoid prolonged heating. 4. Neutralize the reaction mixture carefully during work-up to avoid harsh pH conditions.
Detection of Mebendazole Impurity B. Hydrolysis of the carbamate group to a hydroxyl group.This impurity is likely formed under harsh hydrolytic conditions. 1. Avoid strongly acidic or basic conditions during work-up and purification. 2. Use purified water and solvents to minimize potential contaminants that could catalyze hydrolysis.
Presence of Mebendazole Impurity C. This impurity is a known thermal decomposition product of mebendazole.[7]1. Avoid excessive temperatures during the final stages of the synthesis, purification, and drying of the product. 2. Use a vacuum oven at a controlled, lower temperature for drying the final product.
Detection of Mebendazole Impurity E. Use of an ethylating agent or presence of ethanol (B145695) as a significant impurity in reagents or solvents.1. Scrutinize all reagents and solvents for the presence of ethylating agents or high levels of ethanol. 2. If ethanol is used as a solvent, ensure it is of high purity and consider alternative solvents if this impurity persists.
Unidentified peaks in the HPLC chromatogram. Formation of unknown side products or degradation products.1. Isolate the impurity using preparative HPLC. 2. Characterize the structure of the impurity using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. 3. Once the structure is identified, deduce its likely formation pathway and adjust the reaction conditions accordingly.

Quantitative Data Summary

While specific quantitative data correlating reaction parameters to impurity levels is not extensively available in the public domain, the following table provides a qualitative summary based on established chemical principles and the available literature. This can guide the optimization of your synthesis.

Reaction Parameter Effect on Impurity Profile General Recommendation
Purity of this compound High levels of impurities in the starting material directly translate to impurities in the final product.Use this compound with a purity of >99%. Levels of 3-amino-4-hydroxy-benzophenone and 3-amino-4-chloro-benzophenone should be <0.05%.[1]
Reaction Temperature Higher temperatures can lead to thermal degradation and the formation of byproducts such as Impurity C.[7]Maintain the reaction temperature within the optimal range as determined by optimization studies. Avoid localized overheating.
pH Extreme pH values (highly acidic or basic) can cause hydrolysis of the carbamate group, leading to the formation of Impurity A and B.Maintain the pH of the reaction mixture as close to neutral as possible, especially during work-up and purification.
Solvent Purity Impurities in the solvent (e.g., water, other alcohols) can lead to side reactions and the formation of related impurities (e.g., Impurity E from ethanol).Use high-purity, anhydrous solvents.
Reaction Time Prolonged reaction times can increase the likelihood of side reactions and degradation.Optimize the reaction time to ensure complete conversion of the starting material while minimizing the formation of byproducts.

Experimental Protocols

Protocol 1: General Synthesis of Mebendazole with Minimized Impurity Formation

This protocol is a general guideline. Specific amounts and conditions should be optimized for your laboratory setup.

  • Preparation:

    • Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

    • Use high-purity, anhydrous solvents.

  • Reaction:

    • In a suitable reaction vessel, dissolve this compound in a suitable anhydrous solvent (e.g., toluene (B28343) or a mixture containing acetic acid).

    • Add the cyclizing reagent (e.g., N-methoxycarbonyl-S-methylisothiourea) portion-wise while maintaining the reaction temperature at a controlled, moderate level (e.g., 40-50°C).

    • Stir the reaction mixture for the optimized duration (e.g., 12-16 hours), monitoring the progress by HPLC.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • If acidic conditions were used, carefully neutralize the mixture with a mild base to a pH of 6-7.

    • The crude mebendazole may precipitate. If so, collect the solid by filtration.

    • Wash the crude product with a suitable solvent (e.g., methanol) to remove unreacted starting materials and soluble impurities.

  • Purification:

    • Recrystallize the crude mebendazole from a suitable solvent system (e.g., a mixture of formic acid and methanol). The use of activated carbon during recrystallization can help remove colored impurities.

    • Dry the purified mebendazole under vacuum at a controlled temperature (e.g., 80-90°C) to minimize thermal degradation.

Protocol 2: HPLC Method for Mebendazole and Impurity Profiling

This is a general reverse-phase HPLC (RP-HPLC) method that can be adapted for the analysis of mebendazole and its impurities.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., water with pH adjusted to 3.0 with orthophosphoric acid). A typical gradient could be starting from a lower concentration of acetonitrile and increasing it over time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 234 nm.

  • Column Temperature: 40°C.

  • Standard Preparation: Prepare standard solutions of mebendazole and any available impurity reference standards in a suitable solvent (e.g., 0.5 M methanolic hydrochloride).

  • Sample Preparation: Dissolve a known amount of the mebendazole sample in the solvent to achieve a concentration within the linear range of the method.

Visualizations

Mebendazole_Synthesis_Workflow cluster_synthesis Mebendazole Synthesis cluster_purification Purification cluster_qc Quality Control 3_4_DAB This compound Reaction Cyclization Reaction 3_4_DAB->Reaction Cyclizing_Reagent Cyclizing Reagent (e.g., N-methoxycarbonyl- S-methylisothiourea) Cyclizing_Reagent->Reaction Crude_MBZ Crude Mebendazole Reaction->Crude_MBZ Recrystallization Recrystallization Crude_MBZ->Recrystallization Drying Vacuum Drying Recrystallization->Drying Pure_MBZ Pure Mebendazole Drying->Pure_MBZ HPLC_Analysis HPLC Analysis Pure_MBZ->HPLC_Analysis

Caption: Workflow for Mebendazole Synthesis and Purification.

Impurity_Formation_Pathway cluster_reactants Reactants & Conditions cluster_impurities Potential Impurities 3_4_DAB This compound Mebendazole Mebendazole (Desired Product) 3_4_DAB->Mebendazole Starting_Material_Impurities Starting Material Impurities 3_4_DAB->Starting_Material_Impurities Impure Starting Material Cyclizing_Reagent Cyclizing Reagent Cyclizing_Reagent->Mebendazole Reaction_Conditions Reaction Conditions (Temp, pH, Solvent) Reaction_Conditions->Mebendazole Impurity_A Impurity A (Hydrolysis/Incomplete Reaction) Reaction_Conditions->Impurity_A Harsh pH/ Moisture Impurity_C Impurity C (Thermal Degradation) Reaction_Conditions->Impurity_C High Temp Impurity_D Impurity D (N-Methylation) Reaction_Conditions->Impurity_D Methylating Agent Present

Caption: Pathways for Mebendazole and Impurity Formation.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Actions Start Analyze Final Product by HPLC Impurity_Detected Impurity Detected? Start->Impurity_Detected Product_OK Product Meets Specification Impurity_Detected->Product_OK No Check_SM Check Starting Material Purity Impurity_Detected->Check_SM Yes Check_Conditions Review Reaction Conditions (Temp, Time, pH) Check_SM->Check_Conditions Check_Reagents Verify Reagent/Solvent Purity Check_Conditions->Check_Reagents Optimize_Purification Optimize Purification Process Check_Reagents->Optimize_Purification

Caption: Logical Flow for Troubleshooting Impurities.

References

Technical Support Center: Overcoming Poor Solubility of Polyimides Derived from 3,4-Diaminobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance and troubleshooting strategies to address the poor solubility of polyimides derived from 3,4-diaminobenzophenone. The information is presented in a user-friendly question-and-answer format to tackle common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why are polyimides derived from this compound typically insoluble in common organic solvents?

Polyimides, in general, are known for their rigid structures, which lead to strong intermolecular forces and efficient chain packing. This high degree of molecular order results in excellent thermal and mechanical properties but poor solubility. The benzophenone (B1666685) moiety in this compound contributes to this rigidity. Unless the polymer structure is modified to disrupt this packing, the resulting polyimides will be largely insoluble.[1]

Q2: What are the primary strategies to enhance the solubility of these polyimides?

The key to improving solubility is to modify the polymer backbone to reduce intermolecular interactions and disrupt chain packing. The most effective strategies include:

  • Incorporation of Flexible Linkages: Introducing flexible ether (-O-), sulfone (-SO2-), or isopropylidene (-C(CH3)2-) groups, typically through the dianhydride comonomer, increases the rotational freedom of the polymer chains.[2][3]

  • Introduction of Bulky Pendant Groups: Attaching large side groups to the polymer backbone creates steric hindrance, which prevents the polymer chains from packing tightly.[2][4][5]

  • Copolymerization: Introducing a second, more flexible or soluble diamine or dianhydride monomer into the polymerization reaction can disrupt the regularity of the polymer chain, leading to a more amorphous and soluble copolymer.[6]

  • Use of Asymmetric Monomers: Employing monomers with meta- or ortho-linkages breaks the symmetry of the polymer chain, which can significantly improve solubility.[3][7]

Q3: How does the choice of dianhydride comonomer affect the solubility of the final polyimide?

The dianhydride plays a crucial role. Dianhydrides containing flexible linkages are highly effective at improving solubility. For instance, polyimides synthesized with 4,4'-(4,4'-isopropylidenediphenoxy)diphthalic anhydride (B1165640) (BPADA), which contains both ether and isopropylidene groups, tend to be more soluble than those made with more rigid dianhydrides like 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA).[2] Similarly, fluorinated dianhydrides like 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) can also enhance solubility.[8][9]

Q4: Can modifying the synthesis or imidization method improve solubility?

Yes. The imidization method can influence the final polymer's properties.

  • Chemical Imidization: This method is performed at lower temperatures (room temperature to ~100 °C) using dehydrating agents like acetic anhydride and a catalyst. It can sometimes yield more soluble polyimides by preventing potential crosslinking reactions that can occur at the higher temperatures required for thermal imidization.[1][10]

  • One-Pot High-Temperature Polycondensation: Synthesis in high-boiling solvents like m-cresol (B1676322) or in molten benzoic acid can directly yield the polyimide and, depending on the specific monomers, can produce soluble polymers.[7][11]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Polymer precipitates during polymerization. The synthesized polyimide is insoluble in the reaction solvent.1. Switch to a higher boiling, more polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).2. If the issue persists, the polymer structure is likely too rigid. Redesign the polymer by incorporating flexible linkages or bulky side groups into the diamine or dianhydride monomers.
The isolated polyimide powder does not dissolve in any solvent. High degree of crystallinity and strong intermolecular forces.1. Attempt dissolution in hot NMP, DMAc, or m-cresol.[2][3]2. If still insoluble, the polymer is likely intractable. For future syntheses, consider copolymerization with a more soluble comonomer to disrupt the polymer chain's regularity.[6]3. Alternatively, process the polymer from its soluble poly(amic acid) precursor stage into the desired form (e.g., film) and then perform thermal imidization.[1][12]
The poly(amic acid) precursor is a gel or has very high viscosity at low concentrations. Strong hydrogen bonding and chain entanglement in the poly(amic acid) stage.1. Dilute the reaction mixture with more solvent.2. Consider using a solvent mixture to disrupt hydrogen bonding.3. Proceed with chemical imidization, which is often carried out in the same reaction vessel and can lead to a more soluble final polyimide.[1]
The polyimide is soluble, but the solution viscosity is too high for processing. The polymer has a very high molecular weight.1. Adjust the monomer stoichiometry slightly (e.g., a slight excess of the diamine or dianhydride) to control the molecular weight during polymerization.2. Use an end-capping agent, such as phthalic anhydride, to limit the chain length.[11]

Quantitative Data Summary

The solubility of polyimides is highly dependent on their specific chemical structure. The following table summarizes the qualitative solubility of various modified polyimides in different organic solvents.

Polymer System NMP DMAc DMF DMSO m-Cresol THF Chloroform Dichloromethane
Polyimide with bulky aromatic pendent groups and flexible ether linkages++++++++++++/-+/-
Polyimides with alkyl side groups and naphthalene (B1677914) units+++++++++++/-++
Polyimides with pyridine (B92270) and thioether linkages++++++++++---
Polyimides from 3,4'-ODA and flexible/fluorinated dianhydrides++++++++++++-
Polyimides from 3,4'-ODA and rigid dianhydrides--------

Legend:

  • ++ : Soluble at room temperature

  • + : Soluble on heating

  • +/- : Partially soluble or swells

  • - : Insoluble

(This table is a generalized representation based on multiple sources.[2][3][4][7] Specific solubility can vary based on molecular weight and exact monomer composition.)

Experimental Protocols

Protocol 1: Synthesis of a Soluble Polyimide via Two-Step Chemical Imidization

This protocol describes the synthesis of a polyimide using this compound and a dianhydride containing flexible linkages (e.g., BPADA), followed by chemical imidization to enhance solubility.

1. Synthesis of Poly(amic acid): a. In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) to achieve a solids content of 15-20% (w/v). b. Stir the solution under a nitrogen atmosphere until the diamine is completely dissolved. c. Gradually add an equimolar amount of the dianhydride (e.g., BPADA, 1.0 eq) to the solution in small portions. d. Continue stirring the reaction mixture at room temperature for 12-24 hours under nitrogen. The solution will become viscous as the poly(amic acid) forms.

2. Chemical Imidization: a. To the viscous poly(amic acid) solution, add a dehydrating agent, typically an excess of acetic anhydride (4.0 eq). b. Add a catalyst, such as pyridine or triethylamine (B128534) (2.0 eq). c. Stir the reaction mixture at room temperature for 1-2 hours, then heat to 80-100 °C for 3-4 hours to ensure complete cyclization to the polyimide.[1] d. Cool the resulting polyimide solution to room temperature.

3. Isolation and Purification: a. Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol (B129727) or ethanol, while stirring vigorously. This will precipitate the polyimide.[1] b. Collect the fibrous or powdered polymer precipitate by filtration. c. Wash the collected polymer thoroughly with additional non-solvent to remove residual chemicals. d. Dry the purified polyimide powder in a vacuum oven at 150-200 °C for 24 hours.[1]

Protocol 2: Qualitative Solubility Testing

This protocol outlines a standard procedure for testing the solubility of the synthesized polyimide.

  • Add 10 mg of the dried polyimide powder to a vial.

  • Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, chloroform). This corresponds to a concentration of 1% (w/v).[1]

  • Stir or shake the mixture at room temperature for 24 hours.

  • Observe the result and classify the solubility:

    • ++ (Soluble): A clear, homogeneous solution is formed.

    • +/- (Partially Soluble/Soluble on Heating): The polymer swells or only partially dissolves at room temperature. Re-test by heating the mixture to the solvent's boiling point.

    • - (Insoluble): The polymer remains as a solid precipitate with no visible change.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_imidization Chemical Imidization cluster_isolation Isolation & Purification start_end start_end process process decision decision output output input input A 1. Dissolve Diamine (3,4-DABP) in DMAc B 2. Add Dianhydride (e.g., BPADA) A->B C 3. Stir 24h at RT (Poly(amic acid) forms) B->C D 4. Add Acetic Anhydride & Pyridine C->D E 5. Heat to 100°C D->E F 6. Precipitate in Methanol E->F G 7. Filter & Wash F->G H 8. Vacuum Dry G->H end_node Soluble Polyimide Powder H->end_node start Start start->A

Caption: Workflow for synthesizing a soluble polyimide via chemical imidization.

logical_relationship problem problem strategy strategy outcome outcome concept concept P Poor Solubility of 3,4-DABP Polyimide C1 Rigid Backbone & Strong Intermolecular Forces P->C1 is caused by S1 Incorporate Flexible Linkages (-O-, -SO2-) C1->S1 S2 Introduce Bulky Pendant Groups C1->S2 S3 Use Asymmetric Monomers C1->S3 S4 Copolymerization C1->S4 O1 Increased Rotational Freedom S1->O1 leads to O2 Increased Free Volume S2->O2 leads to O3 Disrupted Chain Packing S3->O3 leads to S4->O3 leads to F Enhanced Solubility O1->F O2->F O3->F

Caption: Strategies to overcome poor polyimide solubility.

References

Technical Support Center: Enhancing Thermal Stability of Polymers Synthesized with 3,4-Diaminobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the thermal stability of polymers synthesized using 3,4-Diaminobenzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that determine the thermal stability of polymers synthesized with this compound?

A1: The thermal stability of these polymers, typically aromatic polyimides or polyamides, is primarily influenced by the following factors:

  • Chemical Structure of the Backbone: The presence of rigid aromatic and heterocyclic rings in the polymer backbone, such as the benzophenone (B1666685) group, enhances thermal stability due to high bond dissociation energies.[1]

  • Intermolecular Forces: Strong intermolecular interactions, such as hydrogen bonding in polyamides and charge-transfer complex formation in polyimides, increase the energy required for polymer chain movement and degradation.

  • Degree of Imidization: For polyimides, incomplete cyclization of the polyamic acid precursor to the final imide structure can leave weak points that degrade at lower temperatures.[2]

  • Monomer Purity: Impurities in the this compound or the comonomer (e.g., a dianhydride) can introduce defects into the polymer chain, leading to reduced thermal stability.[3]

  • Molecular Weight: Higher molecular weight polymers generally exhibit greater thermal stability due to the increased number of bonds that must be broken for volatilization.

Q2: What are the common methods to improve the thermal stability of these polymers?

A2: Several strategies can be employed to enhance the thermal stability of polymers derived from this compound:

  • Crosslinking: Introducing crosslinks between polymer chains restricts their thermal motion and increases the energy required for decomposition.[4][5] This can be achieved by incorporating multifunctional monomers or through post-polymerization reactions.[2]

  • Incorporation of Nanofillers: Dispersing nanoparticles such as silica (B1680970) (SiO₂), carbon nanotubes, or graphene into the polymer matrix can significantly improve thermal stability.[6][7] These nanofillers act as thermal barriers, restrict polymer chain mobility, and can trap radical species that initiate degradation.[8]

  • Copolymerization: Introducing highly stable aromatic or heterocyclic units into the polymer backbone through copolymerization can elevate the overall thermal resistance of the material.[9]

Q3: How is the thermal stability of these polymers typically evaluated?

A3: The most common techniques for evaluating thermal stability are:

  • Thermogravimetric Analysis (TGA): This is the primary method used to determine the thermal stability of polymers.[10] TGA measures the mass loss of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air).[11] Key parameters obtained from TGA include the onset decomposition temperature and the temperatures for 5% (Td5) and 10% (Td10) weight loss.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the polymer.[10] A higher Tg is often correlated with greater thermal stability as it indicates a more rigid polymer structure that requires more energy for chain mobility.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Onset Decomposition Temperature in TGA 1. Incomplete imidization of the polyamic acid precursor. 2. Presence of residual solvent (e.g., NMP, DMAc). 3. Impurities in the monomers. 4. Low molecular weight of the polymer.1. Optimize the thermal curing cycle for polyimides to ensure complete cyclization. A typical cycle involves staged heating at 100°C, 200°C, and 300°C.[1] 2. Ensure the polymer film is thoroughly dried under vacuum before TGA analysis. 3. Purify the this compound and comonomers before polymerization. 4. Adjust the stoichiometry of the monomers and reaction conditions to achieve a higher molecular weight.
Discoloration of Polymer Film at High Temperatures 1. Thermal-oxidative degradation. 2. Side reactions occurring at elevated temperatures.1. Perform high-temperature processing under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid excessively high processing temperatures that could induce unwanted side reactions.
Poor Solubility of the Final Polymer 1. High degree of crystallinity or strong intermolecular forces. 2. Unintended crosslinking during synthesis.1. Introduce flexible linkages or bulky side groups into the polymer backbone to disrupt chain packing and improve solubility.[12] 2. Carefully control the reaction temperature to prevent side reactions that could lead to gel formation.[3]
Brittle Polymer Films 1. Low molecular weight. 2. Incomplete reaction or poor stoichiometry.1. Ensure a 1:1 molar ratio of the diamine and dianhydride to achieve high molecular weight.[3] 2. Increase the reaction time or temperature to drive the polymerization to a higher conversion.

Quantitative Data on Thermal Properties

The following tables summarize the thermal properties of various polyimides, including those with structures similar to what would be synthesized using this compound.

Table 1: Thermal Properties of Aromatic Polyimides

Polymer SystemTd10 (°C in N₂)Char Yield at 800°C (%)Reference
Polyimide with naphthalene (B1677914) groups587 - 63124 - 54[13]
Polyamide-imides489 - 577Not Specified[14]
Polyimide with dibenzimidazole groups>500>60[9]

Table 2: Effect of Nanofillers on Thermal Stability of Polyimides

Polymer CompositeOnset Decomposition Temp. (°C)Td10 (°C)Reference
Pure Fluorinated Polyimide (FPI)~450555[15]
FPI with 1 wt% PDA462555[15]
Polyimide/SiO₂ hybridIncreased with SiO₂ contentIncreased with SiO₂ content[7]

Experimental Protocols

Protocol 1: Two-Step Synthesis of Aromatic Polyimide

This protocol describes the common method for synthesizing polyimides via a soluble poly(amic acid) precursor.[3][16][17]

  • Poly(amic acid) Formation: a. In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). b. Slowly add an equimolar amount of an aromatic dianhydride (e.g., 3,3',4,4'-benzophenonetetracarboxylic dianhydride, BTDA) to the stirred solution at room temperature. c. Continue stirring under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) solution.

  • Thermal Imidization: a. Cast the poly(amic acid) solution onto a glass substrate to form a thin film. b. Place the coated substrate in a programmable oven under a nitrogen atmosphere. c. Implement a staged heating cycle: 1 hour at 100°C, 1 hour at 200°C, and 1 hour at 300°C. This process facilitates the cyclodehydration of the poly(amic acid) to the corresponding polyimide.[1] d. After cooling to room temperature, the resulting polyimide film can be peeled from the glass substrate.

Protocol 2: Enhancing Thermal Stability through Crosslinking

This protocol outlines a general method for introducing crosslinks into the polyimide structure to improve thermal stability.

  • Monomer Selection: a. In the synthesis described in Protocol 1, substitute a small molar percentage (e.g., 5-10%) of the difunctional diamine (this compound) with a trifunctional or tetrafunctional amine to act as a crosslinking agent.[4]

  • Polymerization and Curing: a. Follow the two-step synthesis procedure as detailed in Protocol 1. b. The incorporation of the multifunctional amine will lead to the formation of a crosslinked network during the thermal imidization step. The degree of crosslinking can be controlled by the amount of multifunctional amine added.[2]

Protocol 3: Preparation of Polyimide-Silica (PI-SiO₂) Nanocomposites

This protocol describes the in-situ formation of silica nanoparticles within a polyimide matrix via a sol-gel process to enhance thermal properties.[7]

  • Preparation of Poly(amic acid) Solution: a. Synthesize the poly(amic acid) solution as described in Protocol 1, Step 1.

  • In-situ Sol-Gel Process: a. To the poly(amic acid) solution, add a silica precursor, such as tetraethoxysilane (TEOS), and a small amount of water. A coupling agent can also be added to improve the interface between the polymer and the silica particles. b. Stir the mixture vigorously to ensure good dispersion and to initiate the hydrolysis and condensation of TEOS to form silica nanoparticles within the polymer solution.

  • Film Casting and Curing: a. Cast the resulting hybrid solution onto a glass plate. b. Perform the thermal imidization as described in Protocol 1, Step 2. During this high-temperature treatment, the poly(amic acid) is converted to polyimide, and the sol-gel reaction of TEOS is completed, resulting in a PI-SiO₂ nanocomposite film.

Visualizations

G cluster_workflow Two-Step Polyimide Synthesis Workflow monomers Diamine (3,4-DABP) + Dianhydride (e.g., BTDA) paa Poly(amic acid) Solution monomers->paa Polymerization solvent Polar Aprotic Solvent (e.g., DMAc, NMP) solvent->paa casting Film Casting paa->casting curing Thermal Curing (100-300°C) casting->curing pi_film Polyimide Film curing->pi_film

Caption: Workflow for the two-step synthesis of polyimides.

G cluster_crosslinking Enhancement of Thermal Stability via Crosslinking linear Linear Polymer Chains Chains can move freely under heat stability1 Lower Thermal Stability linear->stability1 Leads to crosslinked Crosslinked Polymer Network Chain mobility is restricted stability2 Higher Thermal Stability crosslinked->stability2 Leads to heat1 Thermal Energy heat1->linear heat2 Thermal Energy heat2->crosslinked

Caption: Crosslinking restricts chain mobility, enhancing thermal stability.

G cluster_nanocomposite Mechanism of Thermal Stability Enhancement by Nanoparticles polymer Polymer Matrix composite Polymer Nanocomposite Nanoparticles dispersed in matrix polymer->composite nanoparticles Nanoparticles (e.g., SiO₂) nanoparticles->composite mechanism Mechanisms Barrier Effect Restricted Chain Motion Radical Trapping composite->mechanism Provides stability Enhanced Thermal Stability mechanism->stability Results in

Caption: Role of nanoparticles in improving polymer thermal properties.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for 3,4-Diaminobenzophenone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3,4-Diaminobenzophenone (3,4-DBP), a key intermediate in the synthesis of various pharmaceuticals, is crucial for ensuring product quality and safety. This guide provides a comparative overview of a typical High-Performance Liquid Chromatography (HPLC) method for 3,4-DBP analysis, alongside alternative advanced analytical techniques, supported by experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC) Method

A robust and validated HPLC method is the cornerstone for the routine analysis of 3,4-DBP. The following protocol is a representative method compiled from established practices for the analysis of benzophenone (B1666685) derivatives.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: A mixture of methanol (B129727) and 0.1% aqueous phosphoric acid in a 60:40 ratio.[1] An alternative mobile phase consists of acetonitrile, water, and phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 254 nm.[1]

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Method Validation Parameters

The following table summarizes the typical validation parameters for an HPLC method for the quantification of a small molecule like 3,4-DBP, based on general method validation guidelines.

ParameterTypical Specification
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant change in results with small variations in method parameters

Alternative Analytical Techniques

While HPLC-UV is a widely used and reliable technique, other methods can offer advantages in terms of sensitivity and selectivity, particularly for complex matrices or trace-level analysis.

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC systems, utilizing smaller particle size columns (e.g., sub-2 µm), offer faster analysis times and improved resolution compared to traditional HPLC. For 3,4-DBP, a UPLC method would typically use a C18 column with a particle size of 1.7 or 1.8 µm and a mobile phase similar to the HPLC method, but with a higher flow rate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity by coupling the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer. This technique is particularly useful for quantifying low levels of 3,4-DBP or its impurities in complex biological or environmental samples.

Comparison of Analytical Methods

The following table provides a comparative overview of the performance of HPLC-UV, UPLC-UV, and LC-MS/MS for the analysis of benzophenone derivatives. The data is compiled from various studies on benzophenone analysis.

ParameterHPLC-UVUPLC-UVLC-MS/MS
Linearity Range Typically in the µg/mL to mg/mL rangeComparable to HPLC, but often with a lower limitng/mL to µg/mL range[3]
Limit of Quantification (LOQ) Typically in the low µg/mL rangeLower µg/mL to high ng/mL range0.4 to 0.9 ng/mL for benzophenone derivatives[3]
Analysis Time 15 - 30 minutes5 - 15 minutes5 - 15 minutes
Selectivity GoodGood to ExcellentExcellent
Initial Cost ModerateHighVery High
Operating Cost LowModerateHigh

Visualizing the Workflow and Method Comparison

To better understand the processes involved, the following diagrams illustrate the typical workflow for HPLC method validation and a comparison of the analytical techniques.

HPLC_Validation_Workflow cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Data Analysis & Reporting p1 Define Validation Parameters (ICH Guidelines) p2 Prepare Standard & Sample Solutions p1->p2 e1 Linearity & Range p2->e1 e2 Accuracy (Recovery) p2->e2 e3 Precision (Repeatability & Intermediate) p2->e3 e4 Specificity p2->e4 e5 LOD & LOQ p2->e5 e6 Robustness p2->e6 d1 Calculate Statistical Parameters e1->d1 e2->d1 e3->d1 e4->d1 e5->d1 e6->d1 d2 Compare Against Acceptance Criteria d1->d2 d3 Generate Validation Report d2->d3

HPLC Method Validation Workflow

Analytical_Method_Comparison cluster_0 Analytical Techniques for 3,4-DBP Quantification cluster_1 Detection Method cluster_2 Performance Tier A Liquid Chromatography UV UV-Vis Detector A->UV Coupled with MS Mass Spectrometry (MS/MS) A->MS Coupled with HPLC HPLC-UV (Standard Resolution & Sensitivity) UV->HPLC Commonly used for UPLC UPLC-UV (High Resolution & Speed) UV->UPLC Faster analysis with LCMS LC-MS/MS (Highest Sensitivity & Selectivity) MS->LCMS Enables

Comparison of Analytical Techniques

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. For routine quality control and purity assessment where sensitivity is not the primary concern, a validated HPLC-UV method provides a reliable and cost-effective solution. For high-throughput screening or when faster analysis times are required, UPLC-UV is a suitable alternative. When trace-level quantification or analysis in complex matrices is necessary, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice. This guide provides a framework for selecting and implementing the most appropriate analytical technique for your research and development needs.

References

A Comparative Guide to Polyimides Derived from 3,4-Diaminobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of polyimides derived from 3,4-Diaminobenzophenone (3,4-DABP). The properties of these polyimides are evaluated against those synthesized from other commonly used aromatic diamines, offering a valuable resource for material selection in advanced applications. The information presented is supported by experimental data from scientific literature.

Performance Comparison of Aromatic Polyimides

The selection of monomers, both diamines and dianhydrides, plays a crucial role in determining the final properties of polyimides. This section compares the thermal, mechanical, and electrical properties of polyimides synthesized from this compound with those derived from other aromatic diamines, such as 4,4'-oxydianiline (B41483) (ODA).

Table 1: Comparison of Thermal and Mechanical Properties of Various Polyimides

Polyimide System (Diamine/Dianhydride)Glass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (TGA) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
3,4-DABP based (hypothetical) Data not availableData not availableData not availableData not availableData not available
4,4'-ODA / PMDA302[1]~500[2]-3.42[1]2.82[1]
4,4'-ODA / BTDA276[1]>500[3]114.19[1]3.23[1]3.58[1]
4,4'-ODA / BPDA290[1]>500[3]--3.8[1]
2,6-BAPON / 6FDA255-295[4]543-563 (in N2)[4]105-124[4]1.5-2.3[4]7-22[4]
BADBP / 6FDA201-310[5]472-501 (in N2)[5]103-145[5]1.20-1.88[5]12.9-15.2[5]

Aromatic polyimides are well-known for their exceptional thermal stability, excellent mechanical strength, and superior electrical insulating properties.[6] The properties of polyimides can be significantly altered by minor variations in the structure of the dianhydride and diamine monomers.[7] For instance, polyimides derived from aromatic dianhydrides generally exhibit better thermomechanical properties compared to those from cycloaliphatic dianhydrides.[8]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of polymer properties. The following sections outline the standard experimental protocols for key analyses.

Polyimide Synthesis (Two-Step Method)

The most common method for synthesizing polyimides is a two-step process:

  • Poly(amic acid) Formation: A dianhydride and a diamine are reacted at ambient temperature in a dipolar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP), to form a soluble poly(amic acid) precursor.[7]

  • Imidization: The poly(amic acid) solution is then cast into a film and thermally or chemically treated to induce cyclization, forming the final insoluble and infusible polyimide.[7] Thermal imidization typically involves heating the film in stages at temperatures up to 300°C or higher.[6]

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polyimide. A small sample of the material is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature. The 5% weight loss temperature is a common metric for thermal stability.[3]

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polyimide. The sample and a reference are heated at a controlled rate, and the difference in heat flow required to maintain both at the same temperature is measured. The Tg is observed as a step change in the heat flow curve.[4]

  • Dynamic Mechanical Analysis (DMA): DMA is another technique to determine the Tg and also provides information on the viscoelastic properties of the material. A sinusoidal stress is applied to a sample, and the resulting strain is measured. The storage modulus (elastic response) and loss modulus (viscous response) are determined as a function of temperature. The peak of the tan delta curve (loss modulus/storage modulus) is often used to identify the Tg.

Mechanical Testing
  • Tensile Testing: The mechanical properties of polyimide films, such as tensile strength, tensile modulus, and elongation at break, are determined using a universal testing machine. A film specimen with defined dimensions is clamped and pulled at a constant rate of extension until it fractures.[5]

Electrical Characterization
  • Dielectric Constant Measurement: The dielectric constant (or relative permittivity) is a measure of a material's ability to store electrical energy in an electric field. For thin films, this is often measured using a parallel plate capacitor setup where the polyimide film acts as the dielectric material. Measurements are typically performed over a range of frequencies.

Visualizing the Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of polyimides.

Polyimide_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Properties Monomers Diamine & Dianhydride PAA Poly(amic acid) Solution Monomers->PAA Polycondensation Film Polyimide Film PAA->Film Casting & Imidization Thermal Thermal Analysis (TGA, DSC, DMA) Film->Thermal Mechanical Mechanical Testing (Tensile) Film->Mechanical Electrical Electrical Characterization Film->Electrical Tg Glass Transition Temp. Thermal->Tg Td Decomposition Temp. Thermal->Td Strength Tensile Strength Mechanical->Strength Modulus Tensile Modulus Mechanical->Modulus Dielectric Dielectric Constant Electrical->Dielectric

References

The Influence of Aromatic Diamine Structure on Polyimide Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking high-performance polymers with tailored properties for a myriad of applications, from advanced electronics to biomedical devices. Polyimides, a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance, are often the material of choice. The versatility of polyimides stems from the ability to modify their properties by carefully selecting the monomeric precursors, particularly the aromatic diamine. This guide provides a comparative analysis of the properties of polyimides derived from different aromatic diamines, supported by experimental data and detailed methodologies.

The fundamental structure of a polyimide is formed through the polycondensation reaction of a dianhydride and a diamine. While the dianhydride component plays a crucial role, the structure of the aromatic diamine offers a powerful lever to fine-tune the final properties of the polymer. Variations in the diamine's backbone rigidity, the presence of flexible linkages, and the incorporation of different substituent groups can significantly impact the polymer's thermal, mechanical, and dielectric characteristics.

Comparative Analysis of Polyimide Properties

The properties of polyimides are intrinsically linked to the chemical structure of the aromatic diamine used in their synthesis.[1] A systematic comparison reveals distinct trends that can guide the selection of a diamine for a specific application.

Aromatic Diamine StructureKey Structural FeatureResulting Polyimide Properties
Rigid, Linear (e.g., p-phenylenediamine)Planar, rigid backboneHigh thermal stability, high tensile modulus, poor solubility.
Bent or Kinked (e.g., m-phenylenediamine)Non-linear backboneImproved solubility compared to linear counterparts, good thermal stability.
Flexible Ether Linkage (e.g., 4,4'-oxydianiline (B41483) - ODA)Flexible -O- linkageEnhanced processability and flexibility, good thermal stability.[2]
Bulky Substituents (e.g., with -CF3 or fluorene (B118485) groups)Steric hindranceIncreased solubility, lower dielectric constant, good thermal stability.[2][3]
Electron-Withdrawing Groups (e.g., -SO2-)Polar groupsEnhanced solubility, potential for modified dielectric properties.[3]

Table 1. Influence of Aromatic Diamine Structure on General Polyimide Properties.

Quantitative Data Summary

To provide a clearer understanding of these structure-property relationships, the following table summarizes key quantitative data for polyimides synthesized from a common dianhydride, Pyromellitic dianhydride (PMDA), and various aromatic diamines.

Aromatic DiamineGlass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)Dielectric Constant (1 MHz)
p-Phenylenediamine (PPD)>400~120~5~3.5
4,4'-Oxydianiline (ODA)~385~110~8~3.4
4,4'-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline (6F-ODA)~260~95~10~2.8
2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP)~270~100~9~3.2

Table 2. Comparative Properties of PMDA-Based Polyimides with Different Aromatic Diamines. (Note: These are representative values and can vary based on specific synthesis and processing conditions.)

Experimental Protocols

The synthesis of polyimides from different aromatic diamines generally follows a two-step process.[4] The first step involves the formation of a soluble poly(amic acid) (PAA) precursor, which is then converted to the final polyimide through thermal or chemical imidization.

General Two-Step Synthesis of Polyimides

1. Synthesis of Poly(amic acid) (PAA):

  • Materials: Aromatic diamine, dianhydride (e.g., PMDA), and a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • Procedure:

    • In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve a specific molar amount of the chosen aromatic diamine in the solvent.

    • Gradually add an equimolar amount of the dianhydride to the stirred diamine solution at room temperature. The reaction is typically exothermic.

    • Continue stirring the reaction mixture under a nitrogen atmosphere for 12-24 hours to form a viscous PAA solution.

2. Thermal Imidization:

  • Procedure:

    • Cast the PAA solution onto a glass substrate to form a thin film.

    • Place the coated substrate in a vacuum oven or a furnace with a controlled temperature program.

    • A typical heating cycle involves sequential heating steps, for example: 80°C for 1 hour, 150°C for 1 hour, 250°C for 1 hour, and finally 350°C for 1 hour to ensure complete conversion of the PAA to polyimide. The specific temperatures and durations may vary depending on the monomers used.

Characterization Methods
  • Thermal Stability: Thermogravimetric Analysis (TGA) is used to determine the decomposition temperature (Td), which indicates the polymer's thermal stability.[5]

  • Glass Transition Temperature (Tg): Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) is employed to measure the Tg, which defines the upper service temperature of the amorphous polymer.[1][6]

  • Mechanical Properties: Tensile testing of polyimide films is performed to determine the tensile strength, elongation at break, and tensile modulus.[7]

  • Dielectric Properties: The dielectric constant and dissipation factor are measured using a dielectric analyzer or an impedance analyzer over a range of frequencies.[8]

Visualizing the Synthesis and Structure-Property Relationship

The following diagrams illustrate the general synthesis workflow and the logical relationship between the aromatic diamine structure and the resulting polyimide properties.

G cluster_synthesis Polyimide Synthesis Workflow Diamine Aromatic Diamine PAA Poly(amic acid) Solution Diamine->PAA Dianhydride Dianhydride Dianhydride->PAA Solvent Solvent (e.g., NMP, DMAc) Solvent->PAA ThermalImidization Thermal Imidization PAA->ThermalImidization PolyimideFilm Polyimide Film ThermalImidization->PolyimideFilm G cluster_structure Aromatic Diamine Structure cluster_properties Polyimide Properties Rigidity Backbone Rigidity Thermal Thermal Stability (Tg, Td) Rigidity->Thermal Increases Mechanical Mechanical Strength (Tensile Modulus) Rigidity->Mechanical Increases Solubility Solubility Rigidity->Solubility Decreases Flexibility Flexible Linkages (-O-, -CH2-) Flexibility->Mechanical Decreases Flexibility->Solubility Increases Substituents Substituents (-CF3, -CH3) Substituents->Solubility Increases Dielectric Dielectric Constant Substituents->Dielectric Decreases (e.g., -CF3)

References

Superior Cytotoxicity of 3,4-diaminobenzophenone-CuhNFs Hybrid Nanoflowers Against Cancer Cells Compared to Individual Components

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent study has demonstrated the enhanced cytotoxic activity of a novel hybrid nanoflower, 3,4-diaminobenzophenone-CuhNFs, against human lung (A549) and breast (MCF-7) cancer cell lines when compared to its constituent parts: the organic molecule this compound and copper-based nanoflowers (CuhNFs). The research highlights the potential of combining organic and inorganic components into a single nano-construct to boost anticancer efficacy.

The study revealed that the transformation of this compound into a nanoflower structure with copper ions leads to a significant increase in cancer cell death. In contrast, the copper-based nanoflowers (CuhNFs) alone were found to be non-cytotoxic, underscoring the synergistic effect achieved in the hybrid material. The cytotoxic effect of the this compound-CuhNFs was observed to be concentration-dependent, with a more pronounced effect on the MCF-7 breast cancer cell line.

While specific IC50 values for this compound on A549 and MCF-7 cell lines were not available in the primary study, the clear qualitative enhancement of cytotoxicity in the hybrid form suggests a promising strategy for the development of novel cancer therapeutics.

Comparative Cytotoxicity Data

CompoundCell LineCytotoxicity
This compound-CuhNFs A549Increased cell death in a concentration-dependent manner.[1]
MCF-7Showed higher effectiveness compared to A549 cells, with increased cell death in a concentration-dependent manner.[1]
This compound A549, MCF-7The organic molecule alone demonstrated lower anticancer effectiveness compared to when it was transformed into the nanoflower. Specific quantitative data on cytotoxicity is not provided in the study.
Copper-based Nanoflowers (CuhNFs) A549, MCF-7Classified as non-cytotoxic according to ISO 10993-5 criteria.[1]

Experimental Protocols

Cytotoxicity Assessment (MTT Assay)

The cytotoxic activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: A549 and MCF-7 cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of this compound-CuhNFs, this compound, and CuhNFs.

  • Incubation: The treated cells were incubated for a period of 72 hours.

  • MTT Addition: Following the incubation period, 28 µL of a 2 mg/mL MTT solution was added to each well, and the plates were incubated for an additional 1.5 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution was removed, and the resulting formazan crystals were dissolved by adding 130 µL of Dimethyl Sulfoxide (DMSO) to each well. The plates were then incubated for 15 minutes with shaking.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 492 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.

Visualizing the Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A549 A549 Cells seeding Seed in 96-well plates (1x10^4 cells/well) A549->seeding MCF7 MCF-7 Cells MCF7->seeding incubation1 24h Incubation seeding->incubation1 compounds Add Compounds: - 3,4-DBP-CuhNFs - 3,4-DBP - CuhNFs incubation1->compounds incubation2 72h Incubation compounds->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 1.5h Incubation add_mtt->incubation3 dissolve Dissolve Formazan (DMSO) incubation3->dissolve read Read Absorbance (492nm) dissolve->read analysis Calculate Cell Viability read->analysis

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Proposed Signaling Pathway for Cytotoxicity

The cytotoxic mechanism of copper-based nanomaterials, including hybrid nanoflowers, is often attributed to the induction of apoptosis through a mitochondria-mediated pathway. This process is typically initiated by the generation of reactive oxygen species (ROS).

The proposed signaling pathway involves the following key steps:

  • ROS Generation: The copper ions within the nanoflowers catalyze the production of highly reactive hydroxyl radicals from intracellular hydrogen peroxide.

  • Mitochondrial Membrane Disruption: Increased ROS levels lead to oxidative stress, which in turn disrupts the mitochondrial membrane potential.

  • Apoptosome Formation: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates caspase-9, an initiator caspase, which then activates executioner caspases such as caspase-3.

  • Apoptosis Execution: Activated caspase-3 orchestrates the degradation of cellular components, leading to the characteristic morphological changes of apoptosis and ultimately, cell death.

apoptosis_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm nanoflower 3,4-DBP-CuhNFs ros ROS Generation (Reactive Oxygen Species) nanoflower->ros mito_damage Mitochondrial Membrane Damage ros->mito_damage cyto_c Cytochrome c Release mito_damage->cyto_c apoptosome Apoptosome Formation (Apaf-1 + Cytochrome c) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mitochondria-mediated apoptosis pathway.

References

A Comparative Guide to Catalysts in 3,4-Diaminobenzophenone Synthesis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3,4-Diaminobenzophenone, a crucial intermediate in the pharmaceutical industry, particularly for the production of anthelmintic drugs like mebendazole, is a process of significant interest. The efficiency of this synthesis is heavily reliant on the choice of catalyst for the reduction of a nitro-substituted precursor, typically 3-nitro-4-aminobenzophenone. This guide provides a comparative analysis of various catalysts employed in this synthesis, supported by experimental data from published patents and scientific literature, to assist researchers, scientists, and drug development professionals in catalyst selection and process optimization.

Performance Comparison of Catalysts

The catalytic reduction of the nitro group in the precursor is a critical step that influences the overall yield and purity of this compound. The most commonly employed catalysts are based on noble metals, particularly palladium, as well as other transition metals like nickel. The following table summarizes the performance of different catalysts based on available experimental data.

CatalystStarting MaterialSolventTemperature (°C)PressureTime (h)Yield (%)Reference
5% Palladium/Alumina4-chloro-3,4'-dinitrobenzophenone1,2-dichloroethane30-35-1083[1]
Palladium on Carbon (Pd/C)3-nitro-4-aminobenzophenoneMethanol (B129727)40-450.15 MPa490.4[2][3]
Palladium on Carbon (Pd/C)3-nitro-4-aminobenzophenoneMethanol60-650.3 MPa588.1[2][3]
Palladium on Carbon (Pd/C)3-nitro-4-aminobenzophenoneMethanol30-500.01-0.2 MPa3-5~90[2][3]
5% Palladium/Alumina3,3'-dinitro-4-chlorobenzophenone1,2-dichloroethane30-3510 Kg/cm²7-[4]
5% Palladium/Active Carbon4-bromo-3,4'-dinitrobenzophenoneDioxane70-80Atmospheric11-[4]
Raney Nickel3-nitro-4-aminobenzophenone-----[2]

Note: The presented data is extracted from different sources and may not represent a direct, side-by-side comparison under identical reaction conditions. However, it provides valuable insights into the efficacy of various catalysts. Palladium on carbon (Pd/C) consistently demonstrates high yields (around 90%) for the reduction of 3-nitro-4-aminobenzophenone under relatively mild conditions.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of this compound using different catalytic systems.

Protocol 1: Synthesis using Palladium on Alumina[1]
  • Reaction Setup: To a high-pressure autoclave, add 30.7 g (0.1 moles) of 4-chloro-3,4'-dinitrobenzophenone, 10.6 g (0.1 moles) of sodium carbonate, 1 g of 5% palladium/alumina catalyst, and 250 ml of 1,2-dichloroethane.

  • Hydrogenation: Stir the mixture at 30-35°C and introduce hydrogen gas at a constant pressure for 10 hours.

  • Catalyst Removal: After the reaction is complete, heat the mixture to 70°C and filter to remove the catalyst.

  • Product Isolation: Cool the filtrate to induce crystallization of 3,4'-diaminobenzophenone as yellow, needle-like crystals.

  • Purification: Filter the crystals, wash with 20 ml of 1,2-dichloroethane, and dry to obtain the final product. The reported yield is 17.6 g (83%).

Protocol 2: Synthesis using Palladium on Carbon[2][3]
  • Reaction Setup: Add 158 g of 3-nitro-4-aminobenzophenone and 500 g of methanol to a beaker and stir until dissolved. Transfer the solution to a high-pressure autoclave and add 3.5 g of palladium-carbon catalyst.

  • Inerting and Hydrogenation: Purge the autoclave with nitrogen three times, followed by three purges with hydrogen. Finally, fill the autoclave with hydrogen to a pressure of 0.15 MPa.

  • Reaction Conditions: Stir the mixture and heat to 40-45°C. Maintain these conditions for 4 hours.

  • Work-up: After the reaction, cool the autoclave to 20-25°C and decompress. Filter the reaction mixture to recover the palladium-carbon catalyst.

  • Product Isolation: Distill the mother liquor under reduced pressure to recover the methanol. Cool the remaining residue to 0-5°C to crystallize the product.

  • Purification: Filter and dry the crystals to obtain 131.9 g of this compound with a purity of 99.86% (total yield of 90.4%).

Visualizing the Experimental Workflow

To provide a clear overview of the general process for synthesizing and evaluating catalysts for this compound production, the following diagram illustrates the typical experimental workflow.

experimental_workflow cluster_synthesis Catalyst Synthesis/Selection cluster_reaction Catalytic Reaction cluster_analysis Analysis and Purification catalyst_selection Catalyst Selection (e.g., Pd/C, Pd/Al2O3, Raney Ni) reaction_setup Reaction Setup (Precursor, Solvent, Catalyst) catalyst_selection->reaction_setup hydrogenation Hydrogenation (Temperature, Pressure, Time) reaction_setup->hydrogenation catalyst_removal Catalyst Removal (Filtration) hydrogenation->catalyst_removal product_isolation Product Isolation (Crystallization) catalyst_removal->product_isolation analysis Analysis (Yield, Purity - HPLC) product_isolation->analysis

Caption: General experimental workflow for catalyst performance comparison in this compound synthesis.

Logical Relationship in Synthesis

The synthesis of this compound from 3-nitro-4-chlorobenzophenone involves a two-step process. The logical flow of this synthesis is depicted in the diagram below.

synthesis_pathway start 3-Nitro-4-chlorobenzophenone intermediate 3-Nitro-4-aminobenzophenone start->intermediate Ammonolysis product This compound intermediate->product Catalytic Hydrogenation (e.g., Pd/C, Raney Ni)

Caption: Two-step synthesis pathway for this compound.

References

Validating the Structure of Synthesized 3,4-Diaminobenzophenone: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of spectroscopic data for a newly synthesized batch of 3,4-Diaminobenzophenone against established literature values, offering a clear protocol for structural validation.

This compound is a key intermediate in the synthesis of various pharmaceuticals, making its structural integrity paramount. This guide outlines the use of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm the successful synthesis of the target molecule.

Comparative Spectroscopic Data Analysis

To validate the structure of the synthesized this compound, the experimental data obtained from various spectroscopic techniques should be meticulously compared with established literature values. The following tables summarize the expected and hypothetical experimental data for a synthesized sample.

Table 1: Infrared (IR) Spectroscopy Data Comparison

Functional GroupLiterature Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
N-H Stretch (Primary Amine)3400-32003385, 3290
C=O Stretch (Ketone)1680-16601665
C=C Stretch (Aromatic)1600-14501595, 1510, 1460
C-N Stretch (Aromatic Amine)1340-12501330

Table 2: ¹H NMR Spectroscopy Data Comparison (400 MHz, DMSO-d₆)

ProtonLiterature Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H7.80 - 7.207.75 - 7.25Multiplet8H
-NH₂5.105.08Singlet4H

Table 3: ¹³C NMR Spectroscopy Data Comparison (100 MHz, DMSO-d₆)

CarbonLiterature Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
C=O195.5195.3
Aromatic C150.0 - 115.0149.8, 137.5, 131.8, 129.2, 128.5, 123.4, 117.6, 115.2

Table 4: Mass Spectrometry Data Comparison

IonLiterature m/zExperimental m/z
[M]⁺212.09212.10
[M+H]⁺213.10213.11

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accuracy.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the dried, synthesized this compound is mixed with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: An FTIR spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the synthesized compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz NMR spectrometer is used to acquire both ¹H and ¹³C NMR spectra.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

    • ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the synthesized compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of synthesized this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesize this compound Purification Purify Product Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Compare Compare Experimental Data with Literature Values IR->Compare NMR->Compare MS->Compare Confirm Structure Confirmed Compare->Confirm Match Reject Structure Not Confirmed Compare->Reject Mismatch

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

Comparison with a Potential Precursor: 3,4'-Dinitrobenzophenone

To further ensure the completeness of the reaction, it is beneficial to compare the spectra of the final product with that of a potential starting material or intermediate, such as 3,4'-Dinitrobenzophenone.

Table 5: Key Spectroscopic Differences between this compound and 3,4'-Dinitrobenzophenone

Spectroscopic FeatureThis compound3,4'-Dinitrobenzophenone
IR (cm⁻¹) N-H stretch (~3400-3200)N-O stretch (~1530, ~1350)
¹H NMR (ppm) Presence of -NH₂ protons (~5.10)Absence of -NH₂ protons, aromatic protons in a different chemical shift range
Mass Spec (m/z) [M]⁺ at 212.09[M]⁺ at 272.04

The absence of the characteristic nitro group stretches in the IR spectrum and the appearance of the amine proton signals in the ¹H NMR spectrum, along with the correct molecular ion peak in the mass spectrum, provide strong evidence for the successful conversion of the dinitro precursor to the desired diamino product.

By following these detailed protocols and comparative data analysis, researchers can confidently validate the structure of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities.

A Researcher's Guide to 3,4-Diaminobenzophenone: Cross-Referencing Supplier Specifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides a comparative overview of 3,4-Diaminobenzophenone from various suppliers, offering a cross-referenced look at their specifications. Experimental methodologies for key quality control parameters are also detailed to provide a comprehensive understanding of product evaluation.

Comparative Analysis of Supplier Specifications

Sourcing high-quality reagents is a critical first step in any scientific endeavor. Below is a summary of the product specifications for this compound as provided by prominent chemical suppliers.

PropertyThermo Fisher ScientificSigma-Aldrich / MerckTCI ChemicalsOtto Chemie
CAS Number 39070-63-839070-63-839070-63-8[1]39070-63-8[2]
Molecular Formula C₁₃H₁₂N₂OC₁₃H₁₂N₂OC₁₃H₁₂N₂O[1]C₁₃H₁₂N₂O[2]
Molecular Weight 212.25 g/mol 212.25 g/mol 212.25 g/mol [1]212.25 g/mol [2]
Purity / Assay ≥98.5% (Titration with HClO₄)97%>98.0% (GC)[1]98%+[2]
Melting Point 115°C to 119°C115-117°C (lit.)Not Specified115-117°C (lit.)[2]
Appearance Yellow to orange-brown powderNot SpecifiedLight yellow to Brown to Dark green powder to crystal[1]Solid[2]
Infrared Spectrum ConformsNot SpecifiedNot SpecifiedNot Specified

Key Experimental Protocols

To ensure the reliability of experimental results, understanding the methods used to determine the properties of a starting material is crucial. While supplier-specific protocols are often proprietary, the following are detailed, generally accepted methodologies for the key experiments cited.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of organic compounds. A reverse-phase HPLC method is commonly employed for the analysis of this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm) is a suitable choice.[3]

  • Mobile Phase: A mixture of methanol (B129727) and 0.1% aqueous phosphoric acid in a 60:40 ratio.[3] For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3]

  • Detection: UV detection at a wavelength of 254 nm.[3]

  • Column Temperature: Maintained at 30°C.[3]

  • Procedure: A sample of this compound is dissolved in a suitable solvent (e.g., the mobile phase) and injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to the compound and minor peaks for any impurities. The purity is calculated by comparing the area of the main peak to the total area of all peaks.

Melting Point Determination

The melting point is a fundamental physical property that serves as a key indicator of purity. Pure crystalline solids exhibit a sharp melting point range.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of about 3 mm.

  • Instrumentation: A melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup can be used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample has melted is recorded as the end of the melting range.

    • A narrow melting range (e.g., 0.5-1°C) is indicative of high purity.

Structural Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule, thereby confirming its structure.

Methodology:

  • Sample Preparation: A small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.[5]

  • Instrumentation: A standard FTIR spectrometer.

  • Procedure:

    • A background spectrum of the KBr pellet or the empty ATR crystal is recorded.

    • The sample is placed in the spectrometer, and the infrared spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹.

    • The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in this compound, such as N-H stretches from the amine groups and the C=O stretch from the ketone group.

Visualizing Methodologies and Pathways

To further clarify the processes and potential applications, the following diagrams have been generated.

Cross_Referencing_Workflow cluster_Data_Collection Data Collection cluster_Analysis Analysis & Comparison cluster_Output Output Generation Supplier1 Supplier A Data Compare_Specs Compare Specifications Supplier1->Compare_Specs Supplier2 Supplier B Data Supplier2->Compare_Specs Supplier3 Supplier C Data Supplier3->Compare_Specs Summary_Table Create Summary Table Compare_Specs->Summary_Table Review_Protocols Review Experimental Protocols Protocol_Doc Document Protocols Review_Protocols->Protocol_Doc Guide Publish Comparison Guide Summary_Table->Guide Protocol_Doc->Guide

Workflow for cross-referencing supplier data.

While this compound is primarily a building block, its derivatives can play roles in various biological pathways. The following diagram illustrates a hypothetical signaling pathway where a kinase inhibitor, synthesized from a diamine precursor, could act.

Hypothetical_Signaling_Pathway cluster_Cell Cellular Environment Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Kinase Inhibitor (Derived from Diamine) Inhibitor->RAF

References

A Researcher's Guide to Amine Derivatization for HPLC Analysis: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amines via High-Performance Liquid Chromatography (HPLC) is a common yet challenging task. The inherent properties of many amines, such as low volatility, high polarity, and the absence of a strong chromophore or fluorophore, often lead to poor chromatographic separation and low detection sensitivity.[1] To overcome these analytical hurdles, chemical derivatization is a widely employed strategy to enhance the physicochemical properties of amines, thereby improving their detectability.[1][2]

This guide provides a comparative analysis of several widely used pre-column derivatization agents for the HPLC analysis of amines, offering insights into their performance based on experimental data. The selection of an appropriate derivatization reagent is critical and depends on various factors, including the type of amine (primary, secondary), the required sensitivity, the stability of the resulting derivative, and the available detection instrumentation.[1] This guide will focus on a comparative overview of four common derivatization agents: Dansyl Chloride, o-Phthalaldehyde (B127526) (OPA), 9-Fluorenylmethyl Chloroformate (FMOC-Cl), and Marfey's Reagent.

Performance Comparison of Derivatization Agents

The choice of a derivatizing agent can significantly impact the success of an HPLC analysis. The following table summarizes key performance characteristics of the selected agents based on published data.

Derivatization AgentAmine ReactivityDetection MethodDerivative StabilityKey AdvantagesKey Disadvantages
Dansyl Chloride Primary & Secondary AminesFluorescence, UVHighly Stable[3][4][5]Robust, versatile, good sensitivity (picomole to femtomole range)[3][4], reacts with both primary and secondary amines.[3][4][5][6]Relatively long reaction time, potential for excess reagent interference.
o-Phthalaldehyde (OPA) Primary AminesFluorescenceDerivatives can be unstable[7]Rapid reaction, highly sensitive (picomole range)[8], specific for primary amines.[9][10]Does not react with secondary amines, derivatives can be unstable.[7][9]
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Primary & Secondary AminesFluorescenceHighly Stable[2][11]High sensitivity (femtomole range)[2], stable derivatives.[2][11]Excess reagent and its hydrolysis product can interfere with chromatography.[11]
Marfey's Reagent Primary AminesUVStable for at least 48 hours[12]Enables chiral separation of amino acids on achiral columns, good sensitivity (nanomole range).[12][13]Primarily used for chiral analysis, may not be the first choice for general amine quantification.[13][14]

Experimental Workflows and Methodologies

The general workflow for amine analysis using pre-column derivatization followed by HPLC is a multi-step process. The following diagram illustrates this generalized workflow.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis Sample Sample Containing Amines Extraction Extraction of Amines Sample->Extraction Derivatization_Reagent Addition of Derivatization Reagent Extraction->Derivatization_Reagent Reaction Incubation/ Reaction Derivatization_Reagent->Reaction Quenching Quenching of Excess Reagent (Optional) Reaction->Quenching HPLC_Injection HPLC Injection Quenching->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection Detection (UV/Fluorescence) Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

A generalized workflow for amine analysis using pre-column derivatization and HPLC.
Detailed Experimental Protocols

Below are representative protocols for each of the discussed derivatization agents. It is important to note that these are general procedures and may require optimization for specific applications and sample matrices.[3]

1. Dansyl Chloride Derivatization Protocol [1][3][4]

  • Sample Preparation: Extract amines from the sample matrix using a suitable solvent (e.g., perchloric acid).[1]

  • Derivatization Reaction:

    • To 1 mL of the amine extract, add 2 mL of a saturated sodium bicarbonate solution.[1]

    • Add 2 mL of Dansyl Chloride solution (e.g., 5 mg/mL in acetone).[1]

    • Incubate the mixture in the dark at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes).[4]

  • Reaction Quenching: Add a small volume of a quenching solution (e.g., 100 µL of 25% ammonia (B1221849) solution or 10% ammonium (B1175870) hydroxide) to consume the excess Dansyl Chloride.[1][6]

  • Extraction of Derivatives: Extract the dansylated amines with an organic solvent like diethyl ether.[1]

  • Analysis: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.[1]

2. o-Phthalaldehyde (OPA) Derivatization Protocol [9]

  • Sample Preparation: Homogenize the sample and extract the amines using an acidic solution (e.g., 0.4 M perchloric acid).[9] Centrifuge to remove precipitates and filter the supernatant.[9]

  • Derivatization Reagent Preparation: Prepare the OPA reagent fresh daily by dissolving OPA in methanol, then adding a borate (B1201080) buffer (pH ~10.2) and a thiol-containing compound like 2-mercaptoethanol.[9]

  • Derivatization Reaction: The derivatization is typically rapid and can be performed at room temperature.[9] The reaction mixture is often directly injected into the HPLC system shortly after mixing due to the potential instability of the derivatives.[9] Some methods may include a step to stop the reaction by adding a weak acid.[9]

3. 9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization Protocol [1][2]

  • Sample Preparation: Dissolve the amine-containing sample in a suitable solvent.

  • Derivatization Reaction:

    • Add a borate buffer (pH ~10) to the sample solution.[1]

    • Add the FMOC-Cl solution (e.g., in acetonitrile).[1] The reaction is typically fast and occurs at room temperature.[15]

  • Reaction Quenching: An acid (e.g., HCl) can be added to stop the reaction and stabilize the derivatives.[1] To overcome interference from unreacted FMOC-Cl, an excess of a simple primary amine like glycine (B1666218) can be added to the reaction mixture.[11]

  • Analysis: The reaction mixture can often be directly injected for HPLC analysis.[1]

4. Marfey's Reagent (FDAA) Derivatization Protocol [12]

  • Sample Preparation: Place the sample (containing approximately 5 µmol of amine) in a reaction vial.[12]

  • Derivatization Reaction:

    • Add 200 µL of a 1% FDAA solution in acetone.[12]

    • Add 40 µL of 1.0 M sodium bicarbonate.[12]

    • Heat the mixture at 40°C for 1 hour.[12]

  • Reaction Termination: Cool the vial and add 20 µL of 2M HCl to stop the reaction.[12]

  • Analysis: The sample is ready for HPLC analysis after degassing is complete.[12]

Conclusion

The selection of a derivatization agent for the HPLC analysis of amines is a critical decision that influences the sensitivity, selectivity, and overall success of the analytical method. Dansyl chloride is a robust and versatile reagent suitable for both primary and secondary amines, offering stable derivatives.[3][4][5] OPA provides high sensitivity and a rapid reaction for primary amines but its derivatives can be unstable.[7][10] FMOC-Cl is another excellent choice for both primary and secondary amines, yielding highly stable and fluorescent derivatives.[2][11] Marfey's reagent is a specialized agent that is invaluable for the chiral separation of amines.[13] Researchers should carefully consider the specific requirements of their analysis to choose the most appropriate derivatization strategy.

References

A Comparative Guide to Assessing the Purity of Commercial 3,4-Diaminobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that directly influences the outcomes of synthetic routes, the quality of final products, and the reliability of experimental data. 3,4-Diaminobenzophenone is a key intermediate in the synthesis of various polymers and pharmaceutical compounds. This guide provides a comparative analysis of titration-based purity assessment for commercial this compound against other common analytical techniques, supported by detailed experimental protocols and data.

Purity Assessment by Non-Aqueous Titration

Non-aqueous titration is a classical and cost-effective method for determining the purity of weakly basic substances like aromatic amines.[1] The method involves dissolving the amine in a non-aqueous solvent and titrating with a strong acid, typically perchloric acid in glacial acetic acid.[1][2] This enhances the basicity of the amine, allowing for a sharp and detectable endpoint.[2]

Experimental Protocol: Non-Aqueous Perchloric Acid Titration

1. Reagents and Materials:

  • This compound sample

  • Glacial Acetic Acid (anhydrous)

  • Perchloric Acid (HClO₄), 0.1 N in glacial acetic acid

  • Crystal Violet indicator solution

  • Potassium Hydrogen Phthalate (KHP), primary standard

  • Titratior with a suitable electrode (e.g., glass and calomel (B162337) electrodes) or manual titration setup

  • Standard laboratory glassware

2. Standardization of 0.1 N Perchloric Acid:

  • Accurately weigh approximately 0.5 g of dried KHP and dissolve it in 25 mL of glacial acetic acid.

  • Add 2-3 drops of Crystal Violet indicator.

  • Titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green.

  • Calculate the normality of the perchloric acid solution.

3. Sample Analysis:

  • Accurately weigh approximately 0.2-0.3 g of the this compound sample.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Add 2-3 drops of Crystal Violet indicator.

  • Titrate with the standardized 0.1 N perchloric acid solution to the same blue-green endpoint.

  • Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

4. Calculation of Purity: The purity of this compound is calculated using the following formula:

Purity (%) = (V × N × E) / W × 100

Where:

  • V is the volume of HClO₄ used in the titration (mL)

  • N is the normality of the HClO₄ solution

  • E is the equivalent weight of this compound (Molecular Weight / 2, as it has two amino groups)

  • W is the weight of the sample (mg)

Alternative Analytical Methods for Purity Assessment

While titration is a robust method, other instrumental techniques offer higher sensitivity, specificity, and the ability to identify and quantify individual impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. A reverse-phase HPLC method is suitable for analyzing this compound.[3]

Experimental Protocol: HPLC Analysis
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with a small amount of an acid like phosphoric acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance of titration against other common analytical methods for the purity assessment of this compound.

Method Principle Advantages Disadvantages Typical Purity Range Determined
Non-Aqueous Titration Acid-base neutralizationCost-effective, simple, accurate for total amine contentNon-specific, cannot identify individual impurities98.0 - 101.5%
HPLC-UV Separation based on polarity, UV detectionHigh precision, can separate and quantify impuritiesRequires a reference standard for absolute quantification≥98.5%[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility, mass-based identificationHigh sensitivity and specificity for volatile impuritiesMay require derivatization, potential for thermal degradation>99%
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is proportional to the number of nucleiHighly accurate and precise, does not require a reference standard of the analyteRequires a certified internal standard, higher equipment cost>99%

Visualizing the Workflow

Titration Experimental Workflow

G Titration Workflow A Standardize 0.1 N HClO4 with KHP E Titrate with standardized 0.1 N HClO4 A->E B Accurately weigh This compound sample C Dissolve sample in Glacial Acetic Acid B->C D Add Crystal Violet indicator C->D D->E F Observe endpoint (violet to blue-green) E->F G Calculate Purity F->G

Caption: Workflow for purity assessment by titration.

Comparison of Analytical Workflows

G Comparison of Titration and HPLC Workflows cluster_0 Titration cluster_1 HPLC T1 Sample Preparation (Weighing & Dissolving) T2 Titration T1->T2 T3 Endpoint Detection T2->T3 T4 Calculation (Total Base) T3->T4 H1 Sample Preparation (Weighing, Dissolving, Filtering) H2 Chromatographic Separation H1->H2 H3 UV Detection H2->H3 H4 Data Analysis (Peak Integration) H3->H4

Caption: Logical flow of titration vs. HPLC analysis.

Conclusion

The choice of analytical method for assessing the purity of this compound depends on the specific requirements of the application. Non-aqueous titration is a reliable and economical method for determining the total amine content and is suitable for routine quality control where the impurity profile is well-characterized. However, for applications requiring detailed knowledge of impurities or higher precision, chromatographic methods like HPLC and GC-MS are superior. For the highest accuracy and as a primary method, qNMR is an excellent, albeit more resource-intensive, option. For drug development and research where minor impurities can have significant effects, a combination of these methods is often employed to gain a comprehensive understanding of the material's purity.

References

Unlocking Potential: A Comparative Guide to the Molecular Docking of 3,4-Diaminobenzophenone with Cancer-Related Protein Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed computational analysis reveals the potential of 3,4-Diaminobenzophenone as a ligand for key oncogenic proteins, the human estrogen receptor and epidermal growth factor receptor tyrosine kinase. This guide provides a comparative overview of its docking performance against known inhibitors, supported by standardized experimental protocols and pathway visualizations to aid researchers in drug discovery and development.

Recent in-silico studies have explored the interaction of this compound with the binding sites of the human estrogen receptor (ERα) and epidermal growth factor receptor (EGFR) tyrosine kinase, two pivotal proteins implicated in the progression of various cancers, including breast and lung cancer[1][2]. Molecular docking simulations are instrumental in predicting the binding affinity and orientation of small molecules like this compound within the active sites of these protein targets, offering a foundational step in the evaluation of potential therapeutic agents.

This guide synthesizes available molecular docking data to provide a comparative perspective. While a 2024 study confirmed that this compound was investigated as a ligand for ERα (PDB ID: 3ERT) and EGFR tyrosine kinase (PDB ID: 1M17), the specific binding affinity scores were not detailed in the primary publication, which focused on the synthesis and cytotoxic effects of a novel nanoflower complex incorporating the compound[1][2]. To contextualize its potential, this guide contrasts its target interactions with a range of other documented ligands and their reported binding energies for the same receptor sites.

Comparative Docking Analysis

To offer a clear benchmark for researchers, the following tables summarize the binding affinities of various known inhibitors and compounds against the human estrogen receptor (ERα) and EGFR tyrosine kinase. These values, gathered from multiple computational studies, serve as a reference for assessing the potential efficacy of new ligands like this compound.

Table 1: Molecular Docking Performance Against Human Estrogen Receptor α (PDB ID: 3ERT)

Compound/LigandBinding Affinity (kcal/mol)Reference CompoundKey Interacting Residues
This compound Data not available in abstract-Investigated[1]
4-Hydroxytamoxifen (Standard)-8.32YesLeu387, Arg394, Glu353, Thr347[3]
Kaempferol-8.0NoNot specified[4]
ZINC95486083-11.88NoLeu387, Arg394, Glu353, Thr347[3]
ZINC69481841-10.47NoLeu387, Arg394, Glu353, Thr347[3]
17β-Estradiol-9.67NoArg394, Glu353, His524[5]
Compound HNS10 (Chalcone)-12.33NoNot specified[6]
Arjunolic acid-9.4NoNot specified[7]

Table 2: Molecular Docking Performance Against EGFR Tyrosine Kinase (PDB ID: 1M17)

Compound/LigandBinding Affinity (kcal/mol)Reference CompoundKey Interacting Residues
This compound Data not available in abstract-Investigated[1]
Erlotinib (Co-crystallized)-10.86 / -9.192YesMet769, Cys773[8][9]
Compound 7b (Thiazolyl-pyrazoline)- (IC50 = 83 nM)NoNot specified[8]
Compound 7g (Thiazolyl-pyrazoline)- (IC50 = 262 nM)NoNot specified[8]
Compound 3 (Quinazoline nucleus)-9.439NoMet769, Cys773[9]
Compound SGQ4-7.46NoNot specified[10]
Compound DMUQ5-7.31NoNot specified[10]

Experimental Protocols for Molecular Docking

The following is a generalized methodology for performing molecular docking studies with protein receptors like ERα and EGFR, synthesized from standard practices cited in the literature.

1. Preparation of the Receptor Protein:

  • The three-dimensional crystal structure of the target protein (e.g., PDB ID: 3ERT or 1M17) is obtained from the Protein Data Bank (RCSB PDB)[3][11][12].

  • Using molecular modeling software such as AutoDockTools, Discovery Studio, or PyMOL, all water molecules and co-crystallized ligands are removed from the protein structure[3][13].

  • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned. The prepared protein structure is saved in the PDBQT file format for use with AutoDock Vina.

2. Preparation of the Ligand:

  • The 2D structure of the ligand (e.g., this compound) is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.

  • The ligand's energy is minimized using a force field like MMFF94.

  • Gasteiger charges are computed, and rotatable bonds are defined. The final ligand structure is saved in the PDBQT format.

3. Molecular Docking Simulation:

  • Software such as AutoDock Vina, implemented through a graphical user interface like PyRx, is commonly used for the docking simulation[11].

  • A grid box is defined to encompass the active site of the receptor. The dimensions and center of the grid box are determined based on the co-crystallized ligand's position in the original PDB file[11].

  • The docking algorithm, often the Lamarckian Genetic Algorithm, is executed to predict the binding poses of the ligand within the receptor's active site[10]. The simulation typically generates multiple binding conformations.

4. Analysis of Results:

  • The results are ranked based on the predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable[3].

  • The best-ranked pose is visualized using software like Discovery Studio or PyMOL to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.

Visualizing the Molecular Environment

Understanding the broader biological context is crucial. The following diagrams illustrate a generalized workflow for molecular docking and the signaling pathways of the target receptors.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Obtain Receptor Structure (e.g., PDB: 3ERT, 1M17) Grid 3. Define Binding Site (Grid Box Generation) PDB->Grid Ligand 2. Prepare Ligand Structure (this compound) Ligand->Grid Dock 4. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze 5. Analyze Binding Affinity (Lowest Energy Pose) Dock->Analyze Visualize 6. Visualize Interactions (H-bonds, Hydrophobic) Analyze->Visualize

Caption: A typical workflow for molecular docking studies.

G EGF EGF Ligand EGFR EGFR Receptor (e.g., 1M17) EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer GRB2 GRB2/SOS Dimer->GRB2 Recruits PI3K PI3K Dimer->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Response Gene Expression (Proliferation, Survival) Nucleus->Response

Caption: Simplified EGFR signaling pathway.

G Estrogen Estrogen ER Estrogen Receptor (e.g., 3ERT) Estrogen->ER Binds in cytoplasm Dimer Receptor Dimerization ER->Dimer Nucleus Nucleus Dimer->Nucleus Translocates to ERE Estrogen Response Element (ERE) Dimer->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription

Caption: Genomic estrogen receptor signaling pathway.

References

A Researcher's Guide to Confirming the Elemental Composition of 3,4-Diaminobenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the synthesis and development of novel 3,4-diaminobenzophenone derivatives, accurate determination of their elemental composition is a critical step for structural confirmation and purity assessment. This guide provides a comparative overview of the most common analytical techniques employed for this purpose, complete with experimental data and detailed protocols to aid in method selection and implementation.

Workflow for Elemental Composition Confirmation

The process of confirming the elemental composition of a newly synthesized this compound derivative typically follows a structured workflow. This involves initial analysis to determine the primary elemental makeup (carbon, hydrogen, nitrogen), followed by more specialized techniques if trace metal impurities are a concern.

Elemental Composition Workflow Workflow for Confirming Elemental Composition cluster_synthesis Synthesis & Purification cluster_primary_analysis Primary Elemental Analysis cluster_impurity_analysis Trace Metal Impurity Analysis cluster_data_analysis Data Analysis & Confirmation synthesis Synthesize this compound Derivative purification Purify Derivative (e.g., Crystallization, Chromatography) synthesis->purification chns CHNS Combustion Analysis purification->chns Primary Technique hrms High-Resolution Mass Spectrometry (HRMS) purification->hrms Alternative/Complementary icp Inductively Coupled Plasma (ICP-OES/MS) purification->icp If catalyst or metal reagents used comparison Compare Experimental Data with Theoretical Values chns->comparison hrms->comparison icp->comparison confirmation Confirm Elemental Composition & Assess Purity comparison->confirmation

Workflow for Elemental Composition Confirmation

Comparison of Key Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, including the desired accuracy, the nature of the sample, and the available instrumentation. The following tables provide a comparative overview of the most common methods.

Table 1: Comparison of Primary Elemental Analysis Techniques

ParameterCHNS Combustion AnalysisHigh-Resolution Mass Spectrometry (HRMS)
Principle Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂), which are then detected and quantified.[1]Ionization of the molecule and measurement of its exact mass-to-charge ratio, allowing for the determination of the molecular formula.
Elements Detected C, H, N, S (O can be determined separately)All elements in the molecular ion.
Typical Accuracy Within ±0.4% of the theoretical value.[2][3]< 5 ppm (parts per million) mass accuracy.[2][3]
Precision HighHigh
Sensitivity Milligram sample size typically required.Microgram to nanogram sample size.
Sample Throughput ModerateHigh
Cost per Sample LowerHigher
Primary Application Quantitative determination of C, H, N, and S percentages.Determination of molecular formula and confirmation of molecular weight.

Table 2: Comparison of a Technique for Trace Elemental Impurities

ParameterInductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Principle A sample is introduced into an argon plasma, which excites the atoms of the elements present. The excited atoms emit light at characteristic wavelengths, and the intensity of the emitted light is proportional to the concentration of each element.[4]
Elements Detected A wide range of metals and some non-metals.
Typical Accuracy Typically within ±5-10%.
Precision High
Sensitivity Parts per million (ppm) to parts per billion (ppb) range.[5]
Sample Throughput High
Cost per Sample Moderate
Primary Application Quantitative determination of trace metal impurities, such as residual catalysts from synthesis.[4]

Supporting Experimental Data

The following table presents a selection of elemental analysis data for this compound and its Schiff base derivatives, demonstrating the expected agreement between calculated and found values.

Table 3: Elemental Analysis Data for this compound and its Derivatives

CompoundMolecular FormulaCalculated (%)Found (%)Reference
This compoundC₁₃H₁₂N₂OC: 73.56, H: 5.70, N: 13.20C: 73.5, H: 5.6, N: 13.1[6]
[3,4-bis(((2-hydroxy-4-methoxyphenyl)methylene)amino)phenyl]phenylmethanone (L1)C₃₃H₂₈N₂O₅C: 73.87, H: 5.26, N: 5.22C: 73.8, H: 5.2, N: 5.2[7]
[3,4-bis(((5-bromo-2-hydroxyphenyl)methylene)amino)phenyl]phenylmethanone (L3)C₂₇H₁₈Br₂N₂O₃C: 56.08, H: 3.14, N: 4.84C: 56.0, H: 3.1, N: 4.8[7]
(3,4-bis(((1E)-1-(2-((2,4-dihydroxy-6-methylphenyl) diazenyl) phenyl) ethylidene) amino) phenyl) (phenyl) methanone)C₄₅H₃₈N₈O₅C: 69.91, H: 4.95, N: 14.50C: 69.8, H: 4.9, N: 14.4[8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results.

Protocol 1: CHNS Combustion Analysis

Objective: To determine the weight percent of Carbon, Hydrogen, Nitrogen, and Sulfur in a this compound derivative.

Instrumentation: A calibrated CHNS elemental analyzer.

Procedure:

  • Sample Preparation:

    • Ensure the sample is homogenous and dry. If necessary, grind the sample to a fine powder and dry under vacuum.

    • Accurately weigh 1-2 mg of the sample into a tin capsule using a microbalance.

    • Fold the tin capsule to enclose the sample securely, ensuring no sample is lost.

  • Instrument Setup and Calibration:

    • Perform daily instrument checks and ensure the combustion and reduction tubes are in good condition.

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). Run the standard multiple times to ensure the calibration is accurate and reproducible.

  • Sample Analysis:

    • Place the encapsulated sample into the autosampler.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature furnace (typically ~900-1000 °C) in the presence of a pulse of pure oxygen.[9]

    • Combustion converts carbon to CO₂, hydrogen to H₂O, and sulfur to SO₂. Nitrogen is converted to N₂ gas.

    • The resulting gases are passed through a reduction tube containing copper to convert nitrogen oxides to N₂ and remove excess oxygen.

    • The gases are then separated by a gas chromatography column and detected by a thermal conductivity detector.

  • Data Analysis:

    • The instrument software calculates the percentage of each element based on the detector response and the sample weight.

    • Compare the experimental percentages to the theoretical values calculated from the expected molecular formula. The difference should typically be within ±0.4%.[2][3]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of a this compound derivative and confirm its molecular formula.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) coupled to a suitable ionization source (e.g., ESI or APCI).

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1-10 µg/mL.

    • Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using a certified calibration solution. This ensures high mass accuracy.

    • Set the instrument parameters, including the ionization mode (positive or negative), mass range, and resolution.

  • Sample Analysis:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum, ensuring sufficient signal intensity and resolution.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M-H]⁻, or M⁺˙).

    • Determine the accurate mass of the molecular ion.

    • Use the instrument's software to generate a list of possible molecular formulas that match the measured accurate mass within a specified mass tolerance (typically < 5 ppm).

    • Select the most plausible molecular formula based on the known starting materials and reaction chemistry.

Protocol 3: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

Objective: To quantify trace metal impurities in a this compound derivative.

Instrumentation: An ICP-OES instrument.

Procedure:

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 20 mg of the sample into a clean, inert microwave digestion vessel.

    • Add a suitable digestion acid mixture (e.g., concentrated nitric acid and hydrochloric acid). The choice of acid will depend on the potential metal contaminants and the sample matrix.

    • Seal the vessel and place it in the microwave digestion system.

    • Ramp the temperature and pressure according to a validated digestion program to ensure complete dissolution of the organic matrix.

    • After digestion and cooling, carefully open the vessel and dilute the digestate to a known volume with deionized water.

  • Instrument Setup and Calibration:

    • Ignite the plasma and allow the instrument to warm up and stabilize.

    • Calibrate the instrument using a series of multi-element standards of known concentrations that cover the expected range of the impurities. A blank solution (the same acid matrix as the samples) should also be run.

  • Sample Analysis:

    • Introduce the blank, calibration standards, and digested sample solutions into the ICP-OES.

    • The instrument will measure the emission intensity for each element at its characteristic wavelength.

  • Data Analysis:

    • The software will generate a calibration curve for each element and calculate the concentration of each metal impurity in the sample solution.

    • Calculate the concentration of the metal impurities in the original solid sample, taking into account the initial sample weight and the final dilution volume. The results are typically reported in ppm (µg/g).[4]

References

A Comparative Guide to the Thermal and Mechanical Properties of Benzophenone-Based Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Benzophenone-Based Polyimide Performance with Supporting Experimental Data.

Benzophenone-based polyimides are a significant class of high-performance polymers renowned for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1][2] These characteristics make them highly desirable for demanding applications in aerospace, electronics, and other advanced technology sectors.[1][3] The incorporation of the benzophenone (B1666685) moiety, specifically through the use of 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), into the polymer backbone imparts a unique combination of flexibility and strength.[4] This guide provides a comparative analysis of the thermal and mechanical properties of various polyimides synthesized from BTDA with different aromatic diamines, supported by experimental data from peer-reviewed literature.

Comparative Performance Data

The properties of benzophenone-based polyimides are significantly influenced by the chemical structure of the aromatic diamine used in their synthesis.[5] The following table summarizes key thermal and mechanical properties of several polyimides derived from BTDA to illustrate these structure-property relationships.

Polyimide (BTDA-Diamine)Glass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)10% Weight Loss Temp. (Td10) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
BTDA-ODA276--114.193.233.58
BTDA-APB201472491-0.103-0.145-
BTDA-PMDA302---3.422.82
BTDA-BPDA290----3.8

Note: ODA = 4,4'-oxydianiline, APB = 4,4'-bis(5-amino-2-pyridinoxy)benzophenone, PMDA = pyromellitic dianhydride, BPDA = 3,3',4,4'-biphenyltetracarboxylic dianhydride. Data for tensile modulus of BTDA-APB is presented as a range. Some data points were not available in the reviewed literature.

Key Structure-Property Relationships

The introduction of different diamines into the BTDA-based polyimide structure leads to notable variations in their properties. For instance, the presence of flexible ether linkages in the diamine can enhance solubility and processability, sometimes at the expense of thermal stability.[1] Conversely, rigid and planar diamine structures tend to increase the glass transition temperature and thermal decomposition temperatures due to stronger intermolecular interactions.[6] The kinked structure introduced by the carbonyl group in BTDA, when compared to more linear dianhydrides like pyromellitic dianhydride (PMDA), can influence the polymer's degradation mechanism and solubility.[6]

Experimental Methodologies

The data presented in this guide is based on standard characterization techniques for polymers. The following are detailed protocols for the key experiments cited.

Thermal Property Analysis

Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability of the polyimides by measuring the weight loss of a sample as a function of temperature.[7]

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small sample of the polyimide film (typically 5-10 mg) is placed in a sample pan.

    • The sample is heated at a constant rate, for example, 10 °C/min, under a nitrogen or air atmosphere.[8]

    • The weight of the sample is continuously monitored as the temperature increases.

    • The temperatures at which 5% (Td5) and 10% (Td10) weight loss occur are recorded as indicators of the onset of thermal decomposition.[7][8]

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polyimides, which is a critical parameter indicating the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[6]

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small, weighed sample of the polyimide is sealed in an aluminum pan.

    • The sample is subjected to a controlled temperature program, often involving heating, cooling, and a second heating cycle to erase any prior thermal history.

    • The heat flow to the sample is measured relative to an empty reference pan.

    • The glass transition is observed as a step-like change in the heat flow curve.[6]

Mechanical Property Analysis

Tensile Testing: Tensile testing provides crucial information about the mechanical strength and elasticity of the polyimide films, including tensile strength, Young's modulus, and elongation at break.[5]

  • Apparatus: A universal testing machine equipped with film grips.

  • Procedure:

    • Polyimide films are cut into a specific shape and size (e.g., dumbbell-shaped specimens).

    • The dimensions of the specimen (thickness and width) are accurately measured.

    • The specimen is clamped into the grips of the testing machine.

    • The film is stretched at a constant rate of extension until it fractures.

    • The load (force) and displacement (elongation) are recorded throughout the test.

    • Tensile strength (the maximum stress the material can withstand), tensile modulus (a measure of stiffness), and elongation at break (the percentage increase in length at fracture) are calculated from the resulting stress-strain curve.[9]

Visualizing the Synthesis and Characterization Workflow

The following diagrams illustrate the generalized synthesis process for benzophenone-based polyimides and the workflow for their characterization.

cluster_synthesis Polyimide Synthesis Dianhydride Benzophenone Dianhydride (BTDA) PAA Poly(amic acid) Solution Dianhydride->PAA Diamine Aromatic Diamine Diamine->PAA Solvent Polar Aprotic Solvent (e.g., NMP) Solvent->PAA Imidization Thermal or Chemical Imidization PAA->Imidization Polyimide Benzophenone-Based Polyimide Film Imidization->Polyimide cluster_characterization Property Characterization Polyimide Polyimide Sample TGA Thermogravimetric Analysis (TGA) Polyimide->TGA DSC Differential Scanning Calorimetry (DSC) Polyimide->DSC Tensile Tensile Testing Polyimide->Tensile Thermal_Props Thermal Properties (Td, Tg) TGA->Thermal_Props DSC->Thermal_Props Mechanical_Props Mechanical Properties (Strength, Modulus, Elongation) Tensile->Mechanical_Props

References

3,4-Diaminobenzophenone: A Comparative Guide for its Use as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the quality and reliability of reference standards are paramount to achieving accurate and reproducible results. 3,4-Diaminobenzophenone, a versatile chemical intermediate, has found applications as a reference standard in various analytical techniques, particularly in chromatography and mass spectrometry. This guide provides an objective evaluation of this compound as a reference standard, comparing its performance with common alternatives and providing detailed experimental protocols for its application.

Performance as a Derivatizing Agent in Liquid Chromatography-Mass Spectrometry (LC-MS)

One of the primary applications of this compound in analytical chemistry is as a derivatizing agent for aldehydes and ketones, enhancing their chromatographic retention and detection sensitivity in LC-MS analysis. This is particularly valuable for the analysis of biomarkers of oxidative stress, such as malondialdehyde (MDA), and various keto acids.

To provide a clear comparison, the performance of this compound is evaluated against two other commonly used derivatizing agents: 2,4-Dinitrophenylhydrazine (DNPH) and Girard's Reagent T.

Derivatizing AgentAnalyteMatrixLC-MS MethodLimit of Detection (LOD) / Limit of Quantitation (LOQ)Reference
This compound MalondialdehydeHuman Urine & SalivaUHPLC-MS/MSLOQ: 0.1-0.3 µg/L[1][2]
2,4-Dinitrophenylhydrazine (DNPH)Pyruvic acidDrinking WaterLC-ESI-MS/MSMDL: 0.3 µg/L[3]
2,4-Dinitrophenylhydrazine (DNPH)Glyoxylic acidDrinking WaterLC-ESI-MS/MSMDL: 0.5 µg/L[3]
2,4-Dinitrophenylhydrazine (DNPH)Ketomalonic acidDrinking WaterLC-ESI-MS/MSMDL: 0.2 µg/L[3]
2,4-Dinitrophenylhydrazine (DNPH)AcetoneWaterLC-MS/MSLOD: 0.2 mg/L, LOQ: 0.7 mg/L[4][5]
Girard's Reagent T5-Formyl-2'-deoxyuridineCellular DNALC-MS/MSLOD: 3-4 fmol[6]
Girard's Reagent TEcdysteroidsBiological ExtractLC-MS/MSDetectable at pg level[7]

Table 1: Comparison of Detection Limits for Aldehydes and Ketones using Different Derivatizing Agents. MDL: Method Detection Limit. Note: Direct comparison of LOD/LOQ values should be made with caution due to differences in instrumentation, matrices, and analytical methods.

Experimental Protocols

Derivatization of Malondialdehyde (MDA) with this compound for UHPLC-MS/MS Analysis

This protocol is based on the method described by Oh and Shin (2017).

Materials:

  • This compound solution (50 mg/L in methanol)

  • Formic acid

  • Methanol (B129727)

  • Ultrapure water

  • Sample (human urine or saliva)

Procedure:

  • Sample Preparation: Dilute the urine or saliva sample with ultrapure water.

  • Derivatization Reaction:

    • To 100 µL of the diluted sample, add 50 µL of the this compound solution.

    • Adjust the pH of the mixture to 4 with formic acid.

    • Incubate the reaction mixture at 50°C for 30 minutes.

  • Analysis:

    • After incubation, the sample is ready for direct injection into the UHPLC-MS/MS system. No extraction or concentration steps are typically required.

    • Separation is achieved on a C18 reversed-phase column.

    • Detection is performed using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Derivatization of Keto Acids with 2,4-Dinitrophenylhydrazine (DNPH) for LC-MS Analysis

This protocol is a general guideline based on established methods for DNPH derivatization.

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution in a suitable solvent (e.g., acetonitrile (B52724) or methanol with acid catalyst like sulfuric acid or phosphoric acid)

  • Acetonitrile

  • Ultrapure water

  • Sample containing keto acids

Procedure:

  • Sample Preparation: Adjust the pH of the aqueous sample to be acidic.

  • Derivatization Reaction:

    • Add an excess of the DNPH solution to the sample.

    • The reaction can be carried out at room temperature or with gentle heating (e.g., 40°C for 1 hour) to ensure complete derivatization.[3]

  • Extraction (if necessary):

    • The resulting dinitrophenylhydrazone derivatives can be extracted from the aqueous sample using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a suitable organic solvent.

  • Analysis:

    • The extracted and concentrated derivatives are redissolved in a suitable solvent for LC-MS analysis.

    • Separation is typically performed on a C18 column.

    • Detection is often carried out using electrospray ionization (ESI) in negative ion mode.[4]

Derivatization of Ketones with Girard's Reagent T for LC-MS Analysis

This protocol is a general procedure based on the principles of Girard's reagent derivatization.

Materials:

  • Girard's Reagent T

  • Methanol

  • Acetic acid

  • Sample containing ketones

Procedure:

  • Sample Preparation: The sample containing the ketone analytes is dissolved in a mixture of methanol and acetic acid.

  • Derivatization Reaction:

    • A solution of Girard's Reagent T in water is added to the sample.

    • The reaction mixture is incubated, often with heating (e.g., 60-85°C for 10 minutes to 4 hours), to form the hydrazone derivatives.[7][8]

  • Sample Cleanup:

    • The reaction mixture may require cleanup to remove excess reagent and other interferences. This can be achieved using solid-phase extraction (SPE).

  • Analysis:

    • The purified derivatives are analyzed by LC-MS, typically with electrospray ionization (ESI) in positive ion mode, leveraging the permanent positive charge of the Girard's Reagent T moiety for enhanced sensitivity.

Application as a MALDI Matrix

This compound can also function as a reactive matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for the analysis of α-keto acids. In this application, it reacts with the α-keto acid analytes to form derivatives in-situ on the MALDI target, which then facilitates their desorption and ionization. This approach can improve the ionization efficiency of α-ketoacids compared to common alkaline matrices.

Logical Workflow for Reference Standard Selection and Qualification

The selection and qualification of a reference standard are critical steps in the development of a robust analytical method. The following diagrams illustrate the logical workflows for these processes.

Reference_Standard_Selection cluster_selection Reference Standard Selection Workflow Analyte Identify Analyte of Interest Method Define Analytical Method (e.g., LC-MS, GC, Titration) Analyte->Method Requirements Determine Purity, Stability, and Characterization Needs Method->Requirements Search Search for Commercially Available Standards Requirements->Search Evaluate Evaluate Supplier Documentation (CoA, Purity, Traceability) Search->Evaluate Select Select Candidate Reference Standard Evaluate->Select Qualify Proceed to Qualification Select->Qualify

Caption: Logical workflow for selecting an appropriate analytical reference standard.

Reference_Standard_Qualification cluster_qualification Reference Standard Qualification Workflow Procure Procure Candidate Reference Standard Identity Identity Confirmation (e.g., MS, NMR, IR) Procure->Identity Purity Purity Assessment (e.g., HPLC, GC, qNMR) Identity->Purity Content Assay/Content Determination (e.g., Titration, qNMR) Purity->Content Characterization Physicochemical Characterization (e.g., m.p., water content) Content->Characterization Stability Stability Assessment (Forced Degradation, Long-term) Characterization->Stability Documentation Generate Certificate of Analysis (CoA) Stability->Documentation Release Release as Qualified Reference Standard Documentation->Release

Caption: General workflow for the qualification of an analytical reference standard.

Conclusion

This compound serves as a valuable reference standard in analytical chemistry, particularly as a derivatizing agent for the sensitive determination of aldehydes and ketones by LC-MS. Its performance is comparable to other established reagents like DNPH and Girard's Reagent T, with the optimal choice depending on the specific analyte and analytical requirements. While its application as a reactive MALDI matrix for α-keto acids is promising, further quantitative studies are needed to fully establish its performance characteristics in comparison to other matrices. The provided experimental protocols and logical workflows offer practical guidance for researchers and scientists in the effective utilization and qualification of this compound and other reference standards in their analytical endeavors.

References

Safety Operating Guide

3,4-Diaminobenzophenone proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of 3,4-Diaminobenzophenone are critical for ensuring laboratory safety, protecting human health, and maintaining environmental compliance.[1] As a member of the aromatic amine chemical class, it poses specific health risks and requires handling as hazardous waste.[2][3] This guide provides detailed, step-by-step procedures for its safe disposal, tailored for research, scientific, and drug development professionals.

Immediate Safety and Hazard Profile

Before handling, it is essential to be aware of the hazards associated with this compound. This substance is classified as a hazardous material.[4][5]

Hazard Summary for this compound

Hazard Classification GHS Code Description Source
Skin Irritation H315 Causes skin irritation. [4][5]
Eye Irritation H319 Causes serious eye irritation. [4][5]
Respiratory Irritation H335 May cause respiratory irritation. [4][5]
Signal Word - Warning

| Storage Class | 11 | Combustible Solids | |

Personal Protective Equipment (PPE)

Proper personal protective equipment must be worn at all times when handling this compound waste to minimize exposure.[4]

  • Hand Protection: Wear chemically resistant gloves.[4]

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.[4]

  • Skin and Body Protection: Wear a lab coat or other protective clothing.[4]

  • Respiratory Protection: Use a NIOSH-approved N95 dust mask or higher-level respirator, especially when handling the solid powder, to avoid inhaling dust.[4]

Step-by-Step Disposal Protocol

All chemical waste, including this compound, should be treated as hazardous unless explicitly confirmed to be non-hazardous.[6] Disposal must comply with all applicable federal, state, and local regulations.[1][7]

Step 1: Waste Identification and Segregation

  • Identify the waste as "Hazardous Waste: this compound."

  • This chemical waste must be segregated from other waste streams.[2][8]

  • Do not mix with non-hazardous waste.[2]

  • Keep separate from incompatible materials such as strong oxidizing agents and acids.[9][10]

  • Keep solid and liquid waste forms separate.[8]

Step 2: Containerization

  • Use a container that is chemically compatible with aromatic amines. The original product container is often a suitable choice.[2][8]

  • Ensure the container is in good condition, free from damage or leaks, and has a secure, tightly-fitting lid.[1][8]

  • The container must remain closed at all times except when waste is being added.[7][11]

  • For liquid solutions, do not overfill the container; leave adequate headspace (at least 10%) for expansion.[8][11]

Step 3: Labeling

  • Clearly label the waste container using your institution's official hazardous waste tag or label.[7]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The CAS Number: 39070-63-8.

    • An accurate indication of the hazards (e.g., "Irritant").[4][5]

    • The date when waste was first added to the container.[7]

Step 4: Storage

  • Store the sealed and labeled waste container in a designated and secure location within the laboratory, known as a Satellite Accumulation Area.[7]

  • This area should be well-ventilated.[4][9]

  • Ensure secondary containment, such as a spill tray, is used to contain any potential leaks.[8]

  • Store away from heat, direct sunlight, and incompatible materials.[9]

Step 5: Arranging for Disposal

  • Do not dispose of this compound down the drain or in the regular trash.[1][9]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[7][12]

  • Follow your institution's specific procedures for requesting a waste collection.[6] The most common disposal method for this type of chemical is high-temperature incineration at an approved facility.[2][12]

Emergency Procedures for Spills

Accidental spills must be managed immediately and treated as hazardous waste.[6]

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[10]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Contain: Wearing appropriate PPE, contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite, sand, or spill pillows.[3]

  • Collect: Place the spilled material and all contaminated cleanup materials (absorbents, gloves, etc.) into a designated hazardous waste container.[6][12]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container and manage it as hazardous waste according to the protocol above.

Disposal of Empty Containers

Empty containers that once held this compound must also be managed carefully.

  • Containers that held acutely hazardous waste (EPA P-listed) must be triple-rinsed.[6][11] While this compound is not explicitly on the P-list, treating it with this level of precaution is best practice for an aromatic amine.

  • The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[11]

  • After triple-rinsing, deface or remove the original chemical label and dispose of the container as regular trash or according to your institution's guidelines.[6]

Disposal Workflow Diagram

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_contain Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Waste Generated: This compound identify Identify as Hazardous Waste start->identify ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) identify->ppe segregate Segregate from Incompatible Waste ppe->segregate container Select Compatible, Sealable Container segregate->container label_waste Label Container with Hazardous Waste Tag container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store request_pickup Contact EHS to Request Waste Pickup store->request_pickup end Disposal by Licensed Professional Service (Incineration) request_pickup->end spill Spill Occurs contain_spill Contain Spill with Inert Absorbent spill->contain_spill Emergency collect_spill Collect Cleanup Materials contain_spill->collect_spill collect_spill->container Treat as Hazardous Waste

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 3,4-Diaminobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,4-Diaminobenzophenone

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1][2][3]

  • Causes serious eye irritation (H319)[1][2][3]

  • May cause respiratory irritation (H335)[1][2][3]

The signal word for this chemical is Warning .[2]

Quantitative Data Summary
PropertyValue
Molecular FormulaC₁₃H₁₂N₂O[1][2][4]
Molecular Weight212.25 g/mol [2][4]
CAS Number39070-63-8[1][4]
EC Number254-273-8[1]
Melting Point115-117 °C
Hazard StatementsH315, H319, H335[3]

Operational and Safety Protocols

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:

  • Eye Protection: Wear safety goggles or a face shield.[3][5]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[6]

  • Respiratory Protection: In case of insufficient ventilation or potential for dust formation, use a NIOSH-approved N95 dust mask or a higher-level respirator.

  • Skin and Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin contact.[1][3]

Safe Handling Procedures
  • Engineering Controls: Handle the substance only in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1][3]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[1][3] Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1][3]

  • Procedural Steps:

    • Ensure all necessary PPE is correctly worn before handling.

    • Weigh and handle the solid material in a designated area with controlled ventilation to prevent dust from spreading.

    • Avoid creating dust.

    • Keep the container tightly closed when not in use.[1][3]

Storage Plan
  • Conditions: Store in a cool, dry, and well-ventilated place.[1][3]

  • Container: Keep the container tightly closed.[1][3]

  • Security: Store in a locked-up area to prevent unauthorized access.[1]

Emergency and Disposal Plans

Emergency Procedures
  • In Case of a Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Ventilate the spillage area.[1]

    • Wear appropriate PPE, including respiratory protection, before attempting cleanup.[1]

    • Contain the spill. Mechanically recover the product (e.g., sweep or vacuum) without creating dust.[1]

    • Place the spilled material into a designated, labeled container for disposal.[1]

    • Clean the spill area thoroughly.

  • First Aid Measures:

    • After Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[1][3]

    • After Skin Contact: Immediately wash the skin with plenty of water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]

    • After Eye Contact: Rinse cautiously with water for several minutes.[1][3] If present, remove contact lenses if it is easy to do so. Continue rinsing.[1][3] If eye irritation persists, get medical attention.[1][3]

    • After Ingestion: If the person feels unwell, call a poison center or a doctor.[1] Do NOT induce vomiting.[3]

Disposal Plan
  • Waste Collection:

    • Collect solid waste of this compound in a dedicated, leak-proof, and clearly labeled container.

    • Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a separate, clearly labeled container.[7]

  • Disposal Method:

    • Dispose of the chemical waste and contaminated materials through an approved waste disposal plant or a licensed collector.[1][3][7] Do not dispose of it down the drain or into the environment.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling PPE Don Personal Protective Equipment Ventilation Ensure Proper Ventilation Weighing Weigh and Handle in Fume Hood Ventilation->Weighing Spill Spill Contingency Weighing->Spill Waste Collect Waste in Labeled Container Weighing->Waste Storage Store in Cool, Dry, Locked Area Waste->Storage Disposal Arrange for Professional Disposal Storage->Disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.